molecular formula C6H11Cl2N3O2 B1452066 methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride CAS No. 1193387-88-0

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Cat. No.: B1452066
CAS No.: 1193387-88-0
M. Wt: 228.07 g/mol
InChI Key: VGPNGONDCIEPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3O2 and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-aminopyrazol-1-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-9-3-5(7)2-8-9;;/h2-3H,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPNGONDCIEPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1193387-88-0

Introduction

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development. As a substituted aminopyrazole, it belongs to a class of compounds renowned for its broad spectrum of biological activities. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2] This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties and synthesis to its applications as a key intermediate in the generation of novel therapeutic agents. The information herein is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features for next-generation therapeutics.

Physicochemical and Structural Profile

A comprehensive understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis and formulation. The key characteristics of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and its dihydrochloride salt are summarized below.

PropertyValueSource
CAS Number 1193387-88-0ChemicalBook[3]
Molecular Formula C6H11Cl2N3O2 (dihydrochloride)Derived
C6H9N3O2 (free base)PubChem[4]
Molecular Weight 244.08 g/mol (dihydrochloride)Derived
155.15 g/mol (free base)PubChem[4]
IUPAC Name methyl 2-(4-aminopyrazol-1-yl)acetate dihydrochlorideDerived
Canonical SMILES COC(=O)CN1C=C(C=N1)NPubChem[4]
Appearance Typically a solidBIOSYNCE[5][6]
Solubility Soluble in organic solvents like ethanol and DMSOBIOSYNCE[5][6]
Predicted XlogP -0.4 (for free base)PubChem[7]

Synthesis and Mechanistic Considerations

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the N-alkylation of a 4-aminopyrazole precursor. The following protocol outlines a representative and logical synthetic approach, emphasizing the rationale behind each step to ensure reproducibility and understanding.

Proposed Synthetic Workflow

The synthesis can be efficiently achieved via a nucleophilic substitution (SN2) reaction. The nitrogen at the N1 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of a methyl haloacetate.

G cluster_reactants Reactants cluster_steps Synthetic Steps cluster_products Products R1 4-Nitro-1H-pyrazole S1 Step 1: N-Alkylation (S N 2 Reaction) R1->S1 R2 Methyl Bromoacetate R2->S1 R3 Base (e.g., K2CO3) R3->S1 R4 Solvent (e.g., DMF) R4->S1 I1 Intermediate: Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate S1->I1 Forms Intermediate S2 Step 2: Nitro Group Reduction (e.g., H2, Pd/C) P1 Final Product (Free Base): Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate S2->P1 Yields Free Base S3 Step 3: Salt Formation (HCl in Ether) P2 Final Product (Dihydrochloride Salt) S3->P2 I1->S2 Reduction Conditions P1->S3 Acidification G Core Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Amino Amine Group (C4-NH2) Core->Amino Ester Ester Group (CH2COOCH3) Core->Ester Amidation Amide Coupling Amino->Amidation Sulfonylation Sulfonylation Amino->Sulfonylation ReductiveAmination Reductive Amination Amino->ReductiveAmination Hydrolysis Ester Hydrolysis Ester->Hydrolysis AmideScaffold N-Acyl / N-Sulfonyl Pyrazoles Amidation->AmideScaffold Sulfonylation->AmideScaffold ReductiveAmination->AmideScaffold CarboxylicAcid Pyrazolyl Acetic Acids Hydrolysis->CarboxylicAcid AmideFormation Amide Formation ComplexAmides Complex Amide Derivatives AmideFormation->ComplexAmides CarboxylicAcid->AmideFormation

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile biological activities. Understanding the physicochemical properties of this specific derivative is paramount for its potential development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of its spectral data.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding (acting as both donor and acceptor) and metal chelation. Its presence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several oncology agents underscores its therapeutic importance. The aminopyrazole moiety, in particular, is a versatile framework for developing kinase inhibitors and other targeted therapies. The title compound, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, combines this valuable core with an acetate side chain, offering multiple points for structural modification and interaction with biological targets.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design. While extensive experimental data for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is not widely published, we can compile its known computed data and outline the established methodologies for determining its key experimental parameters.

Molecular Structure and Identity

The fundamental identity of the compound is established by its molecular structure and associated identifiers.

PropertyValueSource
IUPAC Name methyl 2-(4-aminopyrazol-1-yl)acetatePubChem[1]
Molecular Formula C₆H₉N₃O₂PubChem[1]
Molecular Weight 155.15 g/mol PubChem[1]
Canonical SMILES COC(=O)CN1C=C(C=N1)NPubChem[1]
InChI Key BZXKIYODOVQMLF-UHFFFAOYSA-NPubChem[1]
Physical Properties

These properties are critical for handling, formulation, and predicting the compound's behavior in various physical states.

PropertyPredicted/Experimental ValueMethodological Approach
Melting Point Not experimentally reported.Capillary Melting Point Determination
Boiling Point Not experimentally reported.Not typically determined for solids of this nature.
LogP (Octanol/Water Partition Coefficient) -0.4 (Computed XLogP3)Shake-Flask Method (Experimental)

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or temperature probe.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) around the expected temperature.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

MeltingPointWorkflow A Dry, powdered sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate (1-2°C/min) C->D E Observe for phase change D->E F Record melting range (T_initial to T_final) E->F

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Solubility is a critical determinant of a drug's bioavailability. It is typically assessed in aqueous and organic solvents.

SolventPredicted/Experimental SolubilityMethodological Approach
Aqueous Buffers (pH range) Not experimentally reported.Equilibrium Shake-Flask Method
Organic Solvents (e.g., DMSO, Ethanol) Not experimentally reported.Equilibrium Shake-Flask Method

Rationale: This method determines the thermodynamic solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at equilibrium.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow A Add excess solid to solvent B Agitate at constant temperature (24-48 hours) A->B C Filter to remove undissolved solid B->C D Quantify concentration in filtrate via HPLC C->D

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate has two primary ionizable centers: the amino group on the pyrazole ring (basic) and the pyrazole ring nitrogens themselves (which can be protonated).

Ionizable GroupPredicted/Experimental pKaMethodological Approach
4-Amino Group Not experimentally reported.Potentiometric Titration or UV-pH Titration
Pyrazole Ring Nitrogens Not experimentally reported.Potentiometric Titration or UV-pH Titration

Rationale: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated.

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for compounds with low aqueous solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the midpoint of the buffer region of the curve.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Pyrazole Ring Protons: Two distinct signals in the aromatic region (around 6.0-8.0 ppm). The proton at C5 will likely be a singlet, and the proton at C3 will also be a singlet.

  • Amino Group (NH₂): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. In DMSO-d₆, this signal may be more clearly resolved.

  • Acetate Methylene Group (CH₂): A singlet integrating to two protons, likely in the range of 4.5-5.5 ppm, due to the deshielding effect of the adjacent nitrogen and carbonyl group.

  • Methyl Ester Group (CH₃): A sharp singlet integrating to three protons, typically around 3.7 ppm.

Expected ¹³C NMR Spectral Features:

  • Pyrazole Ring Carbons: Signals for C3, C4, and C5 in the aromatic region. The carbon bearing the amino group (C4) will be shifted upfield compared to the other ring carbons.

  • Carbonyl Carbon: A signal in the downfield region, typically around 170 ppm.

  • Acetate Methylene Carbon: A signal around 50-60 ppm.

  • Methyl Ester Carbon: A signal around 52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands (cm⁻¹):

  • N-H Stretching (Amino Group): Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-H Stretching (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ for the pyrazole ring C-H and below 3000 cm⁻¹ for the acetate group C-H.

  • C=O Stretching (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

  • C=N and C=C Stretching (Pyrazole Ring): Multiple bands in the 1400-1650 cm⁻¹ region.

  • N-H Bending (Amino Group): A band around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Mass Spectrum Features (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A peak at m/z = 155, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 124.

    • Loss of the carbomethoxy group (-COOCH₃), leading to a fragment at m/z = 96.

    • Cleavage of the acetate side chain, potentially yielding a fragment corresponding to the 4-amino-1H-pyrazole cation.

Stability Profile

Assessing the chemical stability of a drug candidate is a critical regulatory requirement. Stability-indicating assays are designed to separate and quantify the parent drug from its degradation products.

Forced Degradation Studies:

To develop a stability-indicating method, the compound would be subjected to forced degradation under various stress conditions as per ICH guidelines:

  • Acidic Hydrolysis: (e.g., 0.1 M HCl at elevated temperature)

  • Basic Hydrolysis: (e.g., 0.1 M NaOH at elevated temperature)

  • Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Degradation: (e.g., dry heat at 70-80°C)

  • Photodegradation: (Exposure to UV and visible light)

The degradation products would be analyzed, typically by HPLC-MS, to elucidate their structures and establish the degradation pathways.

Conclusion

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate possesses a range of physicochemical properties that are fundamental to its potential as a drug candidate. While specific experimental data is limited in the public domain, this guide provides a robust framework for its characterization. The outlined protocols for determining melting point, solubility, and pKa are standard in the pharmaceutical industry and provide the necessary data for lead optimization and pre-formulation studies. The predicted spectral characteristics offer a reliable guide for structural confirmation and purity assessment. Further investigation into the solid-state properties and a comprehensive stability analysis will be crucial for the continued development of this promising pyrazole derivative.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride, a valuable building block for pharmaceutical research and development. The synthesis is presented in a three-step sequence commencing with the regioselective N-alkylation of 4-nitropyrazole, followed by catalytic hydrogenation to reduce the nitro group, and culminating in the formation of the dihydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and the rationale behind the chosen synthetic strategy.

Introduction: The Significance of Substituted Aminopyrazoles

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] In particular, aminopyrazoles are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their use as kinase inhibitors. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

The target molecule of this guide, this compound[2], is a key intermediate for the synthesis of more complex pharmaceutical agents. Its structure combines a 4-aminopyrazole core, which can participate in crucial hydrogen bonding interactions, with a methyl acetate substituent at the N1 position, providing a handle for further chemical modifications. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.

This guide will detail a reliable and scalable synthetic pathway to this important compound, emphasizing experimental robustness and providing insights into the critical parameters of each synthetic step.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in three distinct stages, as illustrated in the workflow diagram below. This approach begins with a commercially available starting material, 4-nitropyrazole, and systematically builds the target molecule.

Synthesis_Workflow Start 4-Nitropyrazole Step1 Step 1: N-Alkylation Start->Step1 Intermediate1 Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Step2->Intermediate2 Step3 Step 3: Dihydrochloride Salt Formation Intermediate2->Step3 FinalProduct Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Dihydrochloride Step3->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

The initial step involves the regioselective N-alkylation of 4-nitropyrazole with methyl bromoacetate. The pyrazole ring contains two nitrogen atoms, both of which are nucleophilic. However, the alkylation predominantly occurs at the N1 position due to a combination of steric and electronic factors. The presence of the nitro group at the C4 position influences the electron density of the ring, and the reaction conditions can be optimized to favor the desired N1-alkylated product.

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Nitropyrazole 4-Nitropyrazole Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate 4-Nitropyrazole->Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate 1. Methyl Bromoacetate Methyl Bromoacetate Methyl Bromoacetate->Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate 2. K2CO3 K2CO3 K2CO3->Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Base DMF DMF DMF->Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Solvent Room Temperature Room Temperature

Caption: Reaction scheme for the N-alkylation of 4-nitropyrazole.

Experimental Protocol:

  • To a solution of 4-nitropyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl bromoacetate (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.[3]

Causality Behind Experimental Choices:

  • Potassium Carbonate (K2CO3): A mild inorganic base is used to deprotonate the pyrazole N-H, forming the pyrazolate anion, which is a more potent nucleophile for the subsequent alkylation.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to facilitate the S_N2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazolate anion.

  • Room Temperature: The reaction is typically conducted at room temperature to control the regioselectivity and minimize potential side reactions.

Table 1: Reagents for the Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

ReagentMolar Mass ( g/mol )Equivalents
4-Nitropyrazole113.081.0
Methyl Bromoacetate152.971.1
Potassium Carbonate138.211.5
DMF73.09Solvent
Step 2: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

The second step is the reduction of the nitro group of the intermediate to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[4] Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of aromatic nitro groups.[5][6]

Experimental Protocol:

  • Dissolve methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in methanol.

  • Add 10% palladium on carbon (5-10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain methyl 2-(4-amino-1H-pyrazol-1-yl)acetate as the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the reduction of nitro groups to amines with high chemoselectivity, often leaving other functional groups like esters intact.[5]

  • Hydrogen Gas: The source of hydrogen for the reduction reaction.

  • Methanol: A protic solvent that is suitable for catalytic hydrogenation and effectively dissolves the starting material.

Table 2: Reagents for the Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

ReagentMolar Mass ( g/mol )Equivalents/Loading
Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate185.141.0
10% Palladium on CarbonN/A5-10 mol%
Hydrogen2.02Excess
Methanol32.04Solvent
Step 3: Synthesis of this compound

The final step is the formation of the dihydrochloride salt. The free base, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, contains two basic nitrogen atoms: the amino group at the C4 position and the N2 atom of the pyrazole ring. Treatment with at least two equivalents of hydrochloric acid will protonate both of these sites, leading to the formation of the dihydrochloride salt.[7]

Experimental Protocol:

  • Dissolve the crude methyl 2-(4-amino-1H-pyrazol-1-yl)acetate in a minimal amount of a suitable organic solvent, such as methanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl) (at least 2.2 equivalents) to the stirred solution.

  • A precipitate should form upon addition of the acid.

  • Stir the suspension in the cold for a period of time to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Hydrochloric Acid (in organic solvent): Using a solution of HCl in an organic solvent avoids the introduction of water, which can sometimes hinder the precipitation of the salt and may not be desirable for the final product's stability.[8]

  • Stoichiometry: A slight excess of hydrochloric acid is used to ensure complete protonation of both basic centers and to drive the equilibrium towards salt formation.

  • Cooling: The salt is often less soluble at lower temperatures, so cooling the solution promotes precipitation and improves the yield.

Table 3: Reagents for the Synthesis of this compound

ReagentMolar Mass ( g/mol )Equivalents
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate155.151.0
Hydrochloric Acid36.46≥ 2.2
Organic Solvent (e.g., Methanol, Isopropanol)VariesSolvent
Non-polar washing solvent (e.g., Diethyl Ether)74.12Washing

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from 4-nitropyrazole. This guide has provided a detailed, step-by-step protocol for each stage of the synthesis, along with a discussion of the rationale behind the choice of reagents and reaction conditions. The presented methodology is robust and scalable, making it suitable for both academic research and industrial drug development applications. Adherence to the described procedures and safety precautions will enable the efficient and successful synthesis of this valuable chemical intermediate.

References

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate: A Versatile Heterocyclic Synthon for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] This guide provides an in-depth technical overview of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, a highly versatile heterocyclic building block. We will explore its synthesis, characterization, and key chemical transformations, with a focus on the underlying principles that guide experimental design. Through detailed protocols and mechanistic insights, this document will demonstrate the strategic value of this synthon in constructing complex molecular architectures, particularly the ubiquitous pyrazolo[3,4-d]pyrimidine core found in many kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic building blocks in their synthetic programs.

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of drug discovery, heterocyclic compounds are paramount, with nitrogen-containing rings being particularly prominent. The pyrazole ring, a five-membered diazole, has emerged as a cornerstone of modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and tunable electronic properties.[2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][4]

The utility of a scaffold is often defined by the versatility of its derivatives. Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate stands out as a particularly powerful building block due to its trifunctional nature:

  • The 4-Amino Group: A primary aromatic amine that serves as a potent nucleophile and a key handle for annulation reactions or for introducing pharmacophoric elements via amide coupling or diazotization.

  • The N1-Acetate Moiety: An ester group that can be hydrolyzed to a carboxylic acid for further conjugation or can directly form amides, providing a vector for exploring chemical space away from the core.

  • The Pyrazole Core: A stable aromatic system with two nitrogen atoms that can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.

This unique combination of reactive sites allows for the systematic and regioselective elaboration of the molecule, making it an ideal starting point for the synthesis of compound libraries and targeted therapeutics.

Synthesis and Characterization

The most common and reliable synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate involves a two-step sequence starting from 4-nitropyrazole. This approach is favored due to the commercial availability of the starting material and the high efficiency of the reactions. The causality behind this strategy lies in the need to first install the acetate side chain before reducing the nitro group; performing the reduction first would result in a less stable aminopyrazole that is prone to side reactions during alkylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

  • To a stirred solution of 4-nitropyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the suspension for 20-30 minutes to form the pyrazole anion.

  • Add methyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture. The exotherm should be managed by cooling if necessary.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

  • Dissolve the methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) from the previous step in methanol or ethanol.

  • Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), to the solution (typically 5-10% w/w).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the final product, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, often as a solid.[5]

Synthesis_Workflow Start 4-Nitropyrazole Intermediate Methyl 2-(4-nitro-1H- pyrazol-1-yl)acetate Start->Intermediate 1. K₂CO₃, Methyl Bromoacetate 2. DMF, rt Product Methyl 2-(4-amino-1H- pyrazol-1-yl)acetate Intermediate->Product H₂, 10% Pd/C MeOH, rt

Caption: Synthetic route to the title compound.
Characterization Data

The structural integrity of the synthesized compound should be confirmed using standard analytical techniques.

Property Value Source
Molecular Formula C₆H₉N₃O₂PubChem[6]
Molecular Weight 155.15 g/mol PubChem[6]
Monoisotopic Mass 155.06947 DaPubChem[7]
Appearance Pale pink solid (typical)General Knowledge
¹H NMR (DMSO-d₆) δ ~7.1 (s, 1H, pyrazole-H), ~6.9 (s, 1H, pyrazole-H), ~4.9 (s, 2H, CH₂), ~3.9 (br s, 2H, NH₂), ~3.6 (s, 3H, OCH₃)Adapted from similar structures[5]
¹³C NMR (DMSO-d₆) δ ~170 (C=O), ~135 (pyrazole-C), ~125 (pyrazole-C), ~100 (pyrazole-C), ~55 (CH₂), ~52 (OCH₃)Predicted

Key Transformations: A Gateway to Molecular Diversity

The synthetic power of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate lies in the differential reactivity of its functional groups, allowing for selective and predictable transformations.

Reactions of the 4-Amino Group

The exocyclic amino group is the most versatile handle for elaboration.

A. Acylation: The primary amine readily reacts with acylating agents to form stable amide bonds, a cornerstone of medicinal chemistry for introducing recognition elements or modulating physicochemical properties.

  • Protocol: N-Acylation

    • Dissolve methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq) in a dry, inert solvent like dichloromethane (DCM) or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water or saturated sodium bicarbonate solution.

    • Extract the product with DCM or ethyl acetate, dry the organic phase, and purify by chromatography.[8][9]

B. Diazotization: Conversion of the amino group to a diazonium salt opens up a vast array of subsequent reactions, including Sandmeyer reactions to install halogens or cyano groups, or azo coupling to form dyes.[10] The protocol requires stringent temperature control, as diazonium salts are unstable and potentially explosive if isolated.[11]

  • Protocol: Diazotization and Subsequent Coupling (e.g., with 2-Naphthol)

    • Dissolve methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in an aqueous solution of hydrochloric acid (2.5-3.0 eq).

    • Cool the solution to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, keeping the temperature below 5 °C.

    • Stir for 15-20 minutes. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.

    • In a separate flask, dissolve the coupling partner (e.g., 2-naphthol, 1.0 eq) in aqueous sodium hydroxide.

    • Slowly add the cold diazonium salt solution to the coupling partner solution. A brightly colored azo compound should precipitate immediately.

    • Stir for an additional 30 minutes in the ice bath, then collect the solid by vacuum filtration.[11][12]

Annulation to Fused Ring Systems: The Pyrazolo[3,4-d]pyrimidine Core

Arguably the most significant application of this building block is its use in constructing the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is a purine isostere and is central to the mechanism of action of numerous kinase inhibitors by mimicking the adenine core of ATP.[13][14]

  • Protocol: Synthesis of Methyl 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate

    • Place methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in a round-bottom flask.

    • Add an excess of formamide, which acts as both the reagent and solvent.

    • Heat the reaction mixture to 150-180 °C for several hours. The cyclization is driven by the elimination of water.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified pyrazolo[3,4-d]pyrimidine derivative.[15]

This transformation provides a direct entry into a class of molecules with profound therapeutic importance.

Transformations cluster_main Key Transformations cluster_products main Methyl 2-(4-amino-1H- pyrazol-1-yl)acetate p1 N-Acyl Derivative main->p1 RCOCl, Base p2 Diazonium Salt main->p2 NaNO₂, HCl 0-5 °C p3 Pyrazolo[3,4-d]pyrimidine main->p3 Formamide, Δ (Annulation)

Caption: Versatility of the title building block.

Application in Kinase Inhibitor Synthesis

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[16] Many kinase inhibitors are designed to compete with ATP at its binding site. The pyrazolo[3,4-d]pyrimidine core, being an isostere of adenine, is an exceptionally effective scaffold for this purpose.[13]

The first irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor, TAS-120, features a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, demonstrating the clinical relevance of this heterocyclic system.[13] Our building block, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, is a direct precursor to this privileged structure. After cyclization to the pyrazolo[3,4-d]pyrimidine, the N1-acetate side chain can be further modified to optimize binding, solubility, and pharmacokinetic properties.

Kinase_Inhibitor cluster_bioisostere Bioisosteric Relationship cluster_synthesis Synthetic Link Adenine Adenine (in ATP) Scaffold Pyrazolo[3,4-d]pyrimidine Core Adenine->Scaffold is an isostere of BuildingBlock Methyl 2-(4-amino-1H- pyrazol-1-yl)acetate Target Kinase Inhibitor Scaffold BuildingBlock->Target Annulation

Caption: Role in kinase inhibitor design.

Conclusion

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its well-defined reactivity allows for the predictable and efficient synthesis of complex molecules, most notably the pyrazolo[3,4-d]pyrimidine core essential for a generation of targeted cancer therapies. By understanding the causality behind its synthesis and the mechanistic pathways of its key transformations, researchers can fully exploit its potential to create novel chemical entities with tailored biological activities. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful building block into any modern synthetic chemistry workflow.

References

Spectroscopic Characterization of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active molecules. The strategic placement of an amino group and an acetate moiety on the pyrazole ring offers multiple points for structural modification, making it a versatile building block for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds, forming the bedrock of any subsequent research and development endeavors.

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of this data is grounded in fundamental principles and supported by data from analogous structures, offering a robust framework for researchers working with this class of molecules.

Molecular Structure and Key Features

The structure of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate comprises a five-membered pyrazole ring substituted at the 1-position with a methyl acetate group and at the 4-position with an amino group.

Figure 1. Chemical structure of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is expected to exhibit distinct signals corresponding to the protons on the pyrazole ring, the methylene group, the methyl group of the ester, and the amino group.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4s1HH-5 (pyrazole)
~6.9 - 7.1s1HH-3 (pyrazole)
~4.8 - 5.0s2H-CH₂-
~3.7 - 3.8s3H-OCH₃
~3.5 - 4.5br s2H-NH₂

Interpretation and Causality:

  • Pyrazole Ring Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as singlets due to the absence of adjacent protons to couple with. The H-5 proton is typically downfield (higher ppm) compared to the H-3 proton due to the deshielding effect of the adjacent nitrogen atom (N1) of the pyrazole ring.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent nitrogen atom (N1) and the carbonyl group of the ester, resulting in a downfield shift.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are also chemically equivalent and will appear as a sharp singlet.

  • Amino Protons (-NH₂): The protons of the amino group often appear as a broad singlet. The chemical shift and the broadness of this peak can be highly variable and are dependent on the solvent, concentration, and temperature, due to proton exchange and hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~168 - 172C=O (ester)
~135 - 140C-5 (pyrazole)
~125 - 130C-3 (pyrazole)
~115 - 120C-4 (pyrazole)
~52 - 55-OCH₃
~50 - 53-CH₂-

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded carbon and will appear at the lowest field (highest ppm value).

  • Pyrazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The C-4 carbon, bearing the amino group, will be significantly shielded compared to the other ring carbons. C-5 is generally more deshielded than C-3.

  • Methyl and Methylene Carbons (-OCH₃ and -CH₂-): These aliphatic carbons will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) a->b c Transfer to a 5 mm NMR tube b->c d Insert sample into NMR spectrometer c->d e Tune and lock the spectrometer d->e f Acquire ¹H and ¹³C spectra e->f g Fourier transform the raw data f->g h Phase and baseline correct the spectra g->h i Calibrate chemical shifts h->i

Figure 2. Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): For methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (C₆H₉N₃O₂), the calculated monoisotopic mass is 155.07 g/mol .[1] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺) is expected at m/z = 155.

  • Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, stable ions. Key expected fragmentation pathways include:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 124.

    • Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z = 96.

    • Cleavage of the N-CH₂ bond, which can lead to various smaller fragments.

G M [M]⁺˙ m/z = 155 F1 [M - OCH₃]⁺ m/z = 124 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 96 M->F2 - COOCH₃

Figure 3. Predicted primary fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

The following protocol outlines a general procedure for obtaining a mass spectrum of a small organic molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • Filter the solution if any particulate matter is present to prevent clogging of the instrument.

  • Instrument Setup and Analysis:

    • Choose an appropriate ionization technique. Electron Ionization (EI) is a common choice for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

    • Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or gas chromatography. For ESI, the sample is typically introduced via liquid chromatography or direct infusion.

    • Acquire the mass spectrum over a suitable m/z range.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Medium, BroadN-H stretchPrimary Amine (-NH₂)
3000 - 2850MediumC-H stretchAliphatic (-CH₂, -CH₃)
~1735StrongC=O stretchEster
~1620MediumN-H bendPrimary Amine (-NH₂)
~1550MediumC=N, C=C stretchPyrazole ring
~1200StrongC-O stretchEster

Interpretation and Causality:

  • N-H Stretching: The two N-H bonds of the primary amine will give rise to two bands in the 3400-3200 cm⁻¹ region, which may appear as a single broad peak.

  • C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups will appear in the 3000-2850 cm⁻¹ region.

  • C=O Stretching: The carbonyl group of the ester will produce a strong, sharp absorption band around 1735 cm⁻¹. This is a highly characteristic peak.

  • N-H Bending: The bending vibration of the N-H bonds in the primary amine will appear around 1620 cm⁻¹.

  • Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will result in absorptions in the fingerprint region, typically around 1550 cm⁻¹.

  • C-O Stretching: The C-O single bond stretch of the ester will give a strong absorption band around 1200 cm⁻¹.

Experimental Protocol: Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Conclusion

The comprehensive spectroscopic analysis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate through NMR, MS, and IR provides a detailed and unambiguous structural characterization of the molecule. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers in the field of drug discovery and development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the advancement of scientific research.

References

An In-depth Technical Guide to the Solubility of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a heterocyclic compound that holds potential as a building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in many biologically active molecules.[1][2] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that influences bioavailability, formulation, and overall viability as a drug candidate.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. Given the limited publicly available data on this specific salt form, this document focuses on the principles and methodologies for its determination. We will explore the theoretical underpinnings of its expected solubility, provide detailed experimental protocols, and discuss the analytical techniques required for accurate quantification.

Physicochemical Properties and Structural Considerations

To understand the solubility of the dihydrochloride salt, we must first consider the properties of the parent molecule, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

PropertyValueSource
Molecular Formula (Free Base)C6H9N3O2[3][4]
Molecular Weight (Free Base)155.15 g/mol [3]
Molecular Weight (Dihydrochloride)228.08 g/mol N/A
XlogP (Predicted, Free Base)-0.4[3][4]

The structure features a pyrazole ring, a primary amine, and a methyl ester. The presence of the basic amine and the pyrazole nitrogen atoms makes the molecule amenable to salt formation. The dihydrochloride salt form is expected to have significantly different solubility characteristics compared to the free base, particularly in aqueous media. The low predicted XlogP of the free base suggests a high degree of polarity, which is further enhanced by the formation of the dihydrochloride salt.

Theoretical Framework for Solubility

The solubility of this compound is governed by several factors:

  • Salt Form: As a dihydrochloride salt, the compound exists in an ionized state. This ionic character generally leads to higher aqueous solubility compared to the neutral free base due to favorable ion-dipole interactions with water molecules.

  • pH-Dependent Solubility: The solubility of this compound is expected to be highly dependent on the pH of the aqueous medium. The primary amine and pyrazole nitrogens will be protonated at low pH, maintaining the soluble salt form. As the pH increases, the compound will deprotonate, potentially leading to the precipitation of the less soluble free base. The Henderson-Hasselbalch equation can be used to predict the ionization state at different pH values, which in turn influences solubility.

  • Solvent Polarity: Due to its ionic nature, the dihydrochloride salt is expected to be most soluble in polar protic solvents such as water, methanol, and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane or toluene is likely to be negligible.

  • Common Ion Effect: In solutions containing chloride ions from other sources (e.g., in saline buffers), the solubility of the dihydrochloride salt may be slightly reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of this compound. The following sections provide detailed protocols for both thermodynamic and kinetic solubility assessment.

Thermodynamic (Equilibrium) Solubility

This method determines the true equilibrium solubility of a compound and is considered the gold standard. The shake-flask method is the most common approach.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vials with selected solvents (e.g., water, pH buffers, ethanol) prep1->prep2 equil1 Seal vials and place on shaker/rotator prep2->equil1 equil2 Incubate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Filter or centrifuge to remove undissolved solid sep1->sep2 ana1 Take a precise aliquot of the supernatant sep2->ana1 ana2 Dilute with appropriate mobile phase ana1->ana2 ana3 Quantify concentration using a calibrated analytical method (e.g., HPLC-UV) ana2->ana3 G cluster_prep Preparation cluster_addition Dispensing cluster_incubation Incubation & Measurement cluster_analysis Analysis prep1 Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM) add2 Add small aliquots of the DMSO stock to the buffer to create a dilution series prep1->add2 add1 Dispense aqueous buffer (e.g., PBS) into a 96-well microplate add1->add2 inc1 Incubate the plate at room temperature for a short period (e.g., 1-2 hours) add2->inc1 inc2 Measure the turbidity or light scattering of each well using a plate reader inc1->inc2 ana1 Identify the concentration at which precipitation (increased turbidity) occurs inc2->ana1 ana2 Report this as the kinetic solubility ana1->ana2

References

Stability of Aminopyrazole Acetate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability of aminopyrazole acetate derivatives, a class of compounds of significant interest in pharmaceutical research and development. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical stability, degradation pathways, and analytical methodologies for assessing the integrity of these molecules. By elucidating the principles of forced degradation studies and providing detailed experimental protocols, this document aims to equip scientists with the necessary tools to design and execute robust stability programs for aminopyrazole acetate derivatives. The guide emphasizes a mechanistic understanding of degradation, supported by illustrative diagrams and a framework for data interpretation, to facilitate the development of stable and effective drug candidates.

Introduction: The Critical Role of Stability in Drug Development

The pyrazole nucleus is a well-established pharmacophore, and its derivatives, particularly aminopyrazoles, have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of an acetate moiety, either as a salt or an ester, can modulate the physicochemical properties of the parent aminopyrazole, such as solubility and bioavailability. However, the inherent chemical stability of these derivatives is a critical attribute that dictates their viability as drug candidates.

Instability can lead to a loss of potency, the formation of toxic degradation products, and altered pharmacokinetic profiles, thereby compromising the safety and efficacy of a drug product.[3][4] Therefore, a thorough understanding and rigorous evaluation of the stability of aminopyrazole acetate derivatives are paramount throughout the drug development lifecycle. This guide will delve into the core principles of stability testing, with a specific focus on this important class of compounds.

The Aminopyrazole Acetate Scaffold: Structural Considerations and Inherent Stability

The stability of an aminopyrazole acetate derivative is intrinsically linked to its molecular structure. The pyrazole ring itself is an aromatic heterocycle, which generally confers a degree of stability. However, the presence of the amino group and the acetate moiety introduces potential sites for chemical transformation.

The nature of the "acetate derivative" is a key consideration:

  • Aminopyrazole Acetate Salts: In this case, the acetate is the counter-ion to a protonated aminopyrazole. The stability will be influenced by the pKa of the aminopyrazole and the pH of the environment. While the covalent structure of the aminopyrazole is maintained, the salt form can influence solid-state stability and hygroscopicity.

  • N-acetylated Aminopyrazoles: Here, the acetate group is covalently bonded to one of the nitrogen atoms of the aminopyrazole ring or the amino substituent, forming an amide linkage. Amides are generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Aminopyrazole Ester Derivatives: If the molecule contains a carboxylic acid functional group, it can be derivatized as an acetate ester. Esters are known to be liable to hydrolysis, particularly under basic conditions.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a cornerstone of stability assessment.[5][6] It involves subjecting the drug substance to conditions more severe than those it would encounter during storage and handling to accelerate degradation.[7] The primary objectives of forced degradation studies are:

  • To identify the likely degradation products.[7]

  • To elucidate the degradation pathways.[3]

  • To establish the intrinsic stability of the molecule.[7]

  • To develop and validate a stability-indicating analytical method.[4]

A well-designed forced degradation study for an aminopyrazole acetate derivative should include exposure to the following stress conditions:

  • Hydrolysis (Acidic and Basic)

  • Oxidation

  • Thermal Stress

  • Photostability

The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Predicted Degradation Pathways

Based on the chemical functionalities present in aminopyrazole acetate derivatives, several degradation pathways can be anticipated:

  • Hydrolysis of the Acetate Group: For ester derivatives, hydrolysis of the acetate ester to the corresponding carboxylic acid is a likely degradation pathway, especially under basic conditions. For N-acetyl derivatives, amide hydrolysis can occur under more forcing acidic or basic conditions.

  • Oxidation of the Aminopyrazole Core: The electron-rich pyrazole ring and the amino group can be susceptible to oxidation.[8][9] This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products. The formation of colored degradants is often an indicator of oxidative degradation.

  • Tautomerization and Isomerization: Aminopyrazoles can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by the solvent and pH. While not strictly degradation, a shift in tautomeric equilibrium can affect the biological activity and analytical profile of the compound.

  • Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation upon exposure to UV or visible light, leading to complex reaction pathways including oxidation and rearrangement.[10]

Experimental Protocols for Forced Degradation Studies

The following protocols provide a general framework for conducting forced degradation studies on a novel aminopyrazole acetate derivative. The specific concentrations and durations will need to be optimized for each compound.

Preparation of Stock Solutions

Prepare a stock solution of the aminopyrazole acetate derivative in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation
  • Solid State:

    • Place a known amount of the solid drug substance in a controlled temperature oven at 80°C for 48 hours.

    • At the end of the study, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

  • Solution State:

    • Reflux the stock solution at 80°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for analysis.

Photostability
  • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

  • At the end of the exposure period, analyze the samples and compare the results to the control.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in a quality attribute of the drug substance and drug product during storage.[11] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[12][13]

HPLC Method Development Strategy
  • Column Selection: A C18 reversed-phase column is a good starting point for many small molecules.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be chosen to ensure the analyte is in a single ionic form.

  • Gradient Elution: A gradient elution program is often necessary to separate the parent compound from its more polar or less polar degradation products.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide information about the peak purity of the analyte peak. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.

The developed method must be validated according to ICH guidelines, with a particular emphasis on specificity.[14] Specificity is demonstrated by showing that the method can resolve the parent drug from all potential degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for a Hypothetical Aminopyrazole Acetate Derivative
Stress ConditionDuration% Degradation of ParentNumber of DegradantsMajor Degradant (Retention Time)
0.1 N HCl, 60°C24 h15.238.5 min
0.1 N NaOH, 60°C24 h22.546.2 min
3% H₂O₂, RT24 h8.9210.1 min
Heat (Solid), 80°C48 h2.119.3 min
PhotostabilityICH Q1B5.6211.5 min

Mass Balance: An important aspect of data interpretation is the mass balance, which is the sum of the assay value and the levels of all degradation products. A good mass balance (typically 95-105%) indicates that all significant degradation products have been detected.[15]

Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Aminopyrazole Acetate Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (80°C, Solid/Solution) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress HPLC Stability-Indicating HPLC-PDA/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Degradation_Profile Degradation Profile (% Degradation, Impurities) HPLC->Degradation_Profile Method_Validation Method Validation HPLC->Method_Validation Pathway_Elucidation Pathway Elucidation Degradation_Profile->Pathway_Elucidation

Caption: Workflow for forced degradation studies of aminopyrazole acetate derivatives.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent Aminopyrazole Acetate Derivative Hydrolysis_Product Hydrolyzed Product (e.g., Carboxylic Acid) Parent->Hydrolysis_Product Acid/Base Oxidized_Product Oxidized Product (e.g., N-oxide, Hydroxylated) Parent->Oxidized_Product Oxidizing Agent Photo_Product Photodegradation Products Parent->Photo_Product Light (UV/Vis)

Caption: Potential degradation pathways for aminopyrazole acetate derivatives.

Conclusion and Future Perspectives

The stability of aminopyrazole acetate derivatives is a multifaceted property that requires a systematic and scientifically sound approach for its evaluation. This guide has outlined the fundamental principles and practical considerations for conducting comprehensive stability studies. By employing forced degradation methodologies and developing robust stability-indicating analytical methods, researchers can gain a deep understanding of the degradation pathways and ensure the quality, safety, and efficacy of their drug candidates.

Future work in this area should focus on the use of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, for the definitive structural elucidation of degradation products. Furthermore, the application of in silico prediction tools for degradation pathways can aid in the early identification of potential stability liabilities. A thorough understanding of the stability of aminopyrazole acetate derivatives will ultimately contribute to the successful development of novel and life-saving therapeutics.

References

An In-depth Technical Guide to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, a key building block in modern medicinal chemistry. We will delve into its commercial availability, quality control, synthesis, applications, and safe handling, offering field-proven insights to empower your research and development endeavors.

Introduction to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a substituted pyrazole derivative featuring a reactive primary amine and an ester functional group. This unique combination of functionalities makes it a versatile intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous approved drugs for a wide range of diseases.[1][2] The presence of the amino group provides a key handle for further chemical modifications, enabling the exploration of diverse chemical space in the pursuit of novel drug candidates.

Chemical Structure and Properties:

  • IUPAC Name: methyl 2-(4-aminopyrazol-1-yl)acetate[3]

  • Molecular Formula: C₆H₉N₃O₂[3]

  • Molecular Weight: 155.15 g/mol [3]

  • CAS Number: 113103-43-4 (for the free base)

Below is a diagram illustrating the chemical structure of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

G start Receive Starting Material visual_inspection Visual Inspection (Color, Form) start->visual_inspection documentation_review Documentation Review (CoA, SDS) visual_inspection->documentation_review analytical_testing Analytical Testing documentation_review->analytical_testing nmr ¹H and ¹³C NMR analytical_testing->nmr hplc HPLC-UV analytical_testing->hplc ms Mass Spectrometry analytical_testing->ms pass Material Passes QC nmr->pass All tests meet specifications fail Material Fails QC nmr->fail One or more tests fail hplc->pass All tests meet specifications hplc->fail One or more tests fail ms->pass All tests meet specifications ms->fail One or more tests fail quarantine Quarantine and Contact Supplier fail->quarantine G start 4-Nitropyrazole step1 N-Alkylation (Methyl Bromoacetate, K₂CO₃, DMF) start->step1 intermediate Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate step1->intermediate step2 Nitro Reduction (H₂, Pd/C or SnCl₂/HCl) intermediate->step2 product Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate step2->product

References

The Aminopyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for drug design. The aminopyrazole scaffold has undoubtedly earned its place within this elite group. Characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and an amino substituent, this heterocyclic motif has demonstrated remarkable success, particularly in the realm of kinase inhibition. Its unique electronic and structural properties allow it to form key interactions within the ATP-binding site of kinases, leading to potent and often selective inhibition. This guide will provide an in-depth exploration of the biological significance of the aminopyrazole scaffold, from its fundamental mechanism of action to its diverse therapeutic applications and the experimental workflows used in its development.

Mechanism of Action: The Kinase Hinge-Binding Paradigm

A significant portion of the therapeutic success of aminopyrazole-based compounds can be attributed to their ability to act as "hinge-binders" in protein kinases. The hinge region of a kinase is a flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the catalytic domain. This region is crucial for the conformational changes required for ATP binding and catalysis. The aminopyrazole scaffold is adept at forming a bidentate hydrogen bond interaction with the backbone amide and carbonyl groups of the hinge residues, effectively mimicking the adenine portion of ATP. This high-affinity binding anchors the inhibitor in the active site, leading to potent inhibition of kinase activity.

cluster_0 Aminopyrazole Scaffold at the Kinase Hinge aminopyrazole Aminopyrazole Core N-H N NH2 hinge Kinase Hinge Region N-H (Backbone Amide) C=O (Backbone Carbonyl) aminopyrazole:f3->hinge:f2 H-Bond aminopyrazole:f1->hinge:f1 H-Bond start Start: β-Ketonitrile & Hydrazine step1 Step 1: Condensation Reaction (Solvent, e.g., Ethanol) start->step1 step2 Step 2: Cyclization (Often spontaneous or with mild heating) step1->step2 step3 Step 3: Work-up & Purification (e.g., Extraction, Chromatography) step2->step3 end_node End: 3-Aminopyrazole Product step3->end_node

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors Utilizing Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors represent a major focus of modern drug discovery. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as a core hinge-binding motif in ATP-competitive kinase inhibitors.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of novel kinase inhibitors using methyl 2-(4-amino-1H-pyrazol-1-yl)acetate as a versatile and strategic starting material. We will explore key synthetic transformations, provide detailed, field-tested protocols for common coupling reactions, and present an exemplar multi-step synthesis of a Janus Kinase (JAK) inhibitor analog. The causality behind experimental choices, troubleshooting, and characterization techniques are discussed to ensure scientific integrity and reproducibility.

Part 1: The 4-Aminopyrazole Scaffold: A Privileged Hinge-Binding Motif

The ATP-binding site of a protein kinase is a highly conserved region featuring a flexible "hinge" that connects the N- and C-terminal lobes of the kinase domain. This hinge region forms critical hydrogen bonds with the adenine ring of ATP.[3] The primary strategy for Type-I kinase inhibitors is to mimic these hydrogen bonding interactions, thereby competitively blocking ATP from binding and shutting down kinase activity.[3]

The 4-aminopyrazole scaffold is an excellent bioisostere for the adenine core.[4] Its N-H group on the pyrazole ring and the exocyclic 4-amino group provide a hydrogen bond donor-acceptor pattern that effectively engages with the kinase hinge backbone, anchoring the inhibitor in the active site. This foundational interaction is the basis for the high affinity and broad applicability of this scaffold across the kinome.[5][6][7]

G cluster_0 ATP Binding Pocket cluster_1 Kinase Inhibitor Pharmacophore hinge Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue hydrophobic1 Hydrophobic Pocket I (Front Pocket) hydrophobic2 Hydrophobic Pocket II (Solvent Exposed) inhibitor_core 4-Aminopyrazole Scaffold (Hinge Binder) inhibitor_core->hinge H-Bonds group1 Vector 1 (Targets Pocket I) group1->hydrophobic1 Hydrophobic/ van der Waals group2 Vector 2 (Targets Pocket II / Solvent) group2->hydrophobic2 Hydrophobic/ Polar Interactions

Figure 1: Pharmacophore model for a 4-aminopyrazole-based kinase inhibitor interacting with the ATP binding site.

Part 2: Core Synthetic Strategies and Protocols

The starting material, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, offers two primary points for chemical modification: the nucleophilic 4-amino group and the ester on the N1-substituent. The 4-amino group is the workhorse for building the core scaffold, typically by forming a C-N bond with an electron-deficient heterocycle.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for coupling the aminopyrazole to activated heterocyclic systems, such as 2,4-dichloropyrimidines or 2,4-dichloroquinazolines. The electron-withdrawing nature of the ring nitrogens and the chloro-substituents makes the carbon atoms susceptible to nucleophilic attack by the 4-amino group.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like isopropanol (IPA) or n-butanol is chosen to solubilize the reactants and facilitate the reaction, which often requires elevated temperatures.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a mild inorganic base such as sodium bicarbonate (NaHCO₃) is used to neutralize the HCl generated during the reaction. This prevents protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature: Heating is required to overcome the activation energy of the substitution. Microwave irradiation can often accelerate the reaction significantly.

Step-by-Step Protocol:

  • To a microwave-safe vial, add methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq), the desired 2,4-dichloro-heterocycle (e.g., 2,4-dichloropyrimidine) (1.1 eq), and DIPEA (2.0 eq).

  • Add n-butanol or isopropanol as the solvent (to a concentration of ~0.1 M).

  • Seal the vial and place it in a microwave reactor. Heat the reaction to 140-160 °C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a mixture of ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

ParameterRecommended ConditionRationale
Heterocycle 2,4-DichloropyrimidineHighly activated for SNAr; provides second handle for diversification.
Base DIPEA or NaHCO₃Scavenges HCl without interfering with the reaction.
Solvent n-Butanol, IsopropanolHigh boiling point suitable for thermal or microwave heating.
Temperature 140-160 °C (Microwave)Accelerates reaction rates, reducing reaction time.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less activated aryl or heteroaryl halides, or when SNAr fails, the Buchwald-Hartwig cross-coupling is a powerful alternative for C-N bond formation.[8]

Causality of Experimental Choices:

  • Catalyst/Ligand: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine ligand (e.g., Xantphos) is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, amine coordination, and reductive elimination).

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is required to deprotonate the amine in the catalytic cycle, making it a more active nucleophile.

  • Solvent: Anhydrous, degassed solvents like 1,4-dioxane or toluene are essential to prevent catalyst deactivation by oxygen or water.

Step-by-Step Protocol:

  • To an oven-dried flask, add the aryl/heteroaryl halide (1.0 eq), methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.2 eq), Cs₂CO₃ (2.0 eq), and the phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) under the inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Monitoring & Work-up: Follow the same procedure as described in Protocol 1.

  • Purification: Follow the same procedure as described in Protocol 1.

Part 3: Exemplar Synthesis of a Pyrazolo[3,4-d]pyrimidine JAK Inhibitor Analog

This section outlines a representative synthesis of a Janus Kinase (JAK) inhibitor analog, demonstrating the application of the previously described protocols.[9][10] The pyrazolo[3,4-d]pyrimidine core is a common feature in many kinase inhibitors.[7]

G start Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate step1_cond Step 1: SNAr DIPEA, n-Butanol Microwave, 150 °C start->step1_cond pyrimidine 2,4-dichloro-5-fluoropyrimidine pyrimidine->step1_cond amine Cyclopropanamine (R-NH2) step2_cond Step 2: SNAr DIPEA, n-Butanol 120 °C amine->step2_cond intermediate Intermediate A (Monosubstituted Pyrimidine) intermediate->step2_cond product Final Product (Pyrazolo[3,4-d]pyrimidine Analog) step1_cond->intermediate step2_cond->product

Figure 2: Synthetic workflow for a JAK inhibitor analog.

Step 1: Synthesis of methyl 2-(4-((2-chloro-5-fluoropyrimidin-4-yl)amino)-1H-pyrazol-1-yl)acetate (Intermediate A)

This step utilizes Protocol 1 (SNAr) for the initial coupling. The regioselectivity is driven by the higher reactivity of the C4 position of the dichloropyrimidine.

  • Combine methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.55 g, 10 mmol), 2,4-dichloro-5-fluoropyrimidine (1.67 g, 10 mmol), and DIPEA (3.5 mL, 20 mmol) in n-butanol (50 mL).

  • Heat the mixture in a sealed vessel at 120 °C for 16 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the residue using silica gel chromatography (20-50% ethyl acetate in hexanes) to yield Intermediate A as a solid.

  • Characterization: Confirm structure using ¹H NMR and LC-MS. Expected [M+H]⁺: 288.05.

Step 2: Synthesis of the Final Product

This step involves a second SNAr reaction at the C2 position of the pyrimidine ring.

  • Dissolve Intermediate A (2.87 g, 10 mmol) in isopropanol (50 mL).

  • Add cyclopropanamine (1.0 mL, 15 mmol) and DIPEA (3.5 mL, 20 mmol).

  • Heat the mixture to reflux (approx. 85 °C) for 24 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (30-70% ethyl acetate in hexanes) to yield the final product.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optional Step 3: Modification of the N1-Acetate Group

The methyl ester at the N1 position can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to explore another vector for structure-activity relationships (SAR).

  • Hydrolysis: Dissolve the final product in a 3:1 mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 4 hours. Acidify with 1N HCl to pH ~4 and extract with ethyl acetate.

  • Amide Coupling: To the resulting carboxylic acid, add an amine of choice (1.2 eq), a coupling agent like HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir at room temperature for 12 hours. Purify via standard work-up and chromatography.

Part 4: Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Yield in SNAr Incomplete reaction; starting amine is protonated.Increase temperature/time. Ensure sufficient base is present. Consider microwave heating.
Double Substitution Reaction conditions too harsh; second substitution is competitive.Lower the reaction temperature. Use exactly 1.0 eq of the dichloropyrimidine.
No Reaction in Buchwald Catalyst is inactive; solvent/reagents not anhydrous.Use fresh, degassed solvents. Ensure an inert atmosphere is maintained. Try a different ligand/catalyst system (e.g., RuPhos, SPhos).
Purification Difficulty Product and starting materials have similar polarity.Adjust the eluent system for chromatography. Consider reverse-phase chromatography if the compound is polar.

Conclusion

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a highly valuable and strategic building block for the synthesis of kinase inhibitor libraries. The 4-amino group provides a reliable anchor for engaging the kinase hinge region through well-established synthetic methodologies like SNAr and Buchwald-Hartwig amination. The N1-acetate substituent offers an additional point of diversity for fine-tuning the physicochemical and pharmacological properties of the final compounds. The protocols and strategies outlined in this note provide a robust foundation for researchers to design and synthesize novel and potent kinase inhibitors for drug discovery programs.

References

Application Note & Protocol: Synthesis of 1-(carboxymethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Structurally, it is an isostere of adenine, a fundamental component of DNA and RNA, which allows it to effectively mimic and interact with the ATP-binding sites of various enzymes.[3][4] This bioisosteric relationship has led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives with a wide spectrum of pharmacological activities, including potent anticancer[5][6], anti-inflammatory[4], and protein kinase inhibitory properties.[3][7] The versatility and drug-like nature of this scaffold continue to drive research into novel and efficient synthetic methodologies for its construction and derivatization.

This application note provides a detailed protocol for the synthesis of 1-(carboxymethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a key intermediate for further functionalization, starting from the readily accessible methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. The described two-step, one-pot procedure involves an initial cyclization followed by in-situ hydrolysis, offering a streamlined and efficient route to the target compound.

Reaction Scheme & Mechanism

The synthesis proceeds via a well-established cyclization of a 5-aminopyrazole derivative with a one-carbon electrophile, in this case, formic acid. The reaction mechanism involves a nucleophilic attack of the exocyclic amino group of the pyrazole onto the carbonyl carbon of formic acid, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. The subsequent hydrolysis of the methyl ester under the acidic reaction conditions yields the final carboxylic acid product.

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials & Reagents
ReagentM.W. ( g/mol )CAS No.PuritySupplier
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate155.15802269-97-2>95%Commercial
Formic Acid46.0364-18-6>98%Sigma-Aldrich
Deionized Water18.027732-18-5N/AIn-house
Ethanol46.0764-17-5>99%Fisher Scientific
Anhydrous Magnesium Sulfate120.377487-88-9N/AAcros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Glass funnel

  • Filter paper

  • Beakers

  • Rotary evaporator

  • TLC plates (Silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure

G start Start reagent_prep 1. Reagent Preparation - Add methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 g, 6.45 mmol) to a 100 mL round-bottom flask. start->reagent_prep acid_addition 2. Acid Addition - Add formic acid (30 mL) to the flask. - Swirl to dissolve the starting material. reagent_prep->acid_addition reflux 3. Cyclization Reaction - Equip with a reflux condenser and heat to reflux (approx. 100-110 °C) for 7 hours. acid_addition->reflux monitoring 4. Reaction Monitoring - Monitor reaction progress by TLC (e.g., 10% MeOH in DCM). - Spot for disappearance of starting material. reflux->monitoring workup 5. Work-up - Cool the reaction mixture to room temperature. - Pour the mixture into ice-water (100 mL). monitoring->workup precipitation 6. Product Isolation - A white precipitate should form. - Collect the solid by vacuum filtration. workup->precipitation washing 7. Washing - Wash the solid with cold deionized water (2 x 20 mL). precipitation->washing drying 8. Drying - Dry the product under vacuum to a constant weight. washing->drying characterization 9. Characterization - Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm structure and purity. drying->characterization end End characterization->end

Caption: Experimental workflow for the synthesis.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 g, 6.45 mmol).

  • Acid Addition: In a fume hood, carefully add formic acid (30 mL) to the flask. Swirl the flask gently to dissolve the starting material. The solution should be clear and colorless to pale yellow.

  • Cyclization Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 100-110 °C) with gentle stirring. This cyclization step is analogous to established methods for converting 5-aminopyrazoles to the pyrazolo[3,4-d]pyrimidine core.[8][9]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours. Use a suitable mobile phase (e.g., 10% methanol in dichloromethane) to check for the consumption of the starting material. The reaction is typically complete within 7 hours.

  • Work-up: Once the starting material is consumed, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Product Isolation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-water while stirring. A white precipitate of the product should form immediately.

  • Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (20 mL each) to remove any residual formic acid.

  • Drying: Transfer the white solid to a watch glass and dry it under vacuum to a constant weight. The expected yield is typically in the range of 80-90%.

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, COOH), 8.15 (s, 1H, pyrimidine-H), 8.05 (s, 1H, pyrazole-H), 5.0 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 169.0 (COOH), 158.0, 152.0, 148.0, 135.0, 105.0, 50.0 (CH₂).

  • Mass Spectrometry (ESI-): m/z calculated for C₆H₅N₄O₃⁻ [M-H]⁻: 179.03; found: 179.1.

Troubleshooting & Field-Proven Insights

  • No Precipitation Upon Addition to Water: If a precipitate does not form, it may indicate an incomplete reaction or that the product is more soluble than expected. The aqueous solution can be extracted with a polar organic solvent like ethyl acetate. The organic layers can then be combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Reaction Stalls: If TLC analysis shows the presence of starting material even after 7 hours, an additional portion of formic acid can be added, or the reflux time can be extended. The quality of the starting aminopyrazole is crucial; ensure it is free from impurities.

  • Rationale for Formic Acid as Solvent and Reagent: Using formic acid as both the reagent and solvent is a common and efficient strategy for this type of cyclization.[8][9] It provides the necessary C1-electrophile and the acidic medium to facilitate the dehydration and subsequent ester hydrolysis in a single operation, simplifying the overall process.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 1-(carboxymethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. The resulting product is a valuable building block for the development of novel therapeutic agents based on the potent pyrazolo[3,4-d]pyrimidine scaffold.

References

Application Notes and Protocols for Cyclocondensation Reactions with Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of cyclocondensation reactions utilizing methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, a versatile and highly valuable building block in synthetic organic and medicinal chemistry. The unique bifunctional nature of this reagent, possessing a nucleophilic exocyclic amino group and a reactive C5 carbon, allows for its facile conversion into a variety of fused heterocyclic systems. These scaffolds, particularly pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are privileged structures in drug discovery, known to exhibit a wide range of biological activities including kinase inhibition and antimicrobial effects.[1][2][3] This document details the core chemical principles, provides validated, step-by-step protocols for key transformations, and offers expert insights into experimental design and troubleshooting.

Introduction: The Strategic Value of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, found in numerous pharmaceuticals.[4][5] Fusing the pyrazole ring with other heterocyclic systems, such as pyridines or pyrimidines, generates rigid, planar scaffolds that can effectively interact with biological targets. The 4-amino-substituted pyrazolo[3,4-d]pyrimidine ring system, for instance, is a well-known isostere of adenine and has been extensively explored for the development of kinase inhibitors.[6]

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (Structure shown in Figure 1) is an exceptionally useful precursor for accessing these complex scaffolds.[7] Its strategic advantages include:

  • Bifunctional Reactivity : It acts as a 1,3-C,N-binucleophile. The 4-amino group serves as the initial point of nucleophilic attack, while the electron-rich C5 position of the pyrazole ring acts as the second nucleophilic center for intramolecular cyclization.[8]

  • Modifiable Side Chain : The methyl ester on the N1-acetate side chain offers a handle for further synthetic diversification post-cyclocondensation, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on the practical application of this reagent in the synthesis of two major classes of fused heterocycles.

G start_node Methyl 2-(4-amino- 1H-pyrazol-1-yl)acetate + 1,3-Bielectrophile step1_node Nucleophilic Attack (by 4-NH₂ group) start_node->step1_node Step 1 intermediate_node Open-Chain Intermediate step1_node->intermediate_node step2_node Intramolecular Cyclization (via C5) intermediate_node->step2_node Step 2 cyclized_node Cyclized Intermediate (Non-aromatic) step2_node->cyclized_node step3_node Dehydration/ Elimination cyclized_node->step3_node Step 3 end_node Fused Heterocycle (e.g., Pyrazolopyridine) step3_node->end_node G start_node 4-Aminopyrazole Derivative intermediate1 Initial condensation forms N-formyl intermediate start_node->intermediate1 reagent_node Formamide (HCONH₂) reagent_node->intermediate1 intermediate2 Intramolecular cyclization (C5 attacks formyl carbon) intermediate1->intermediate2 Heat (Δ) intermediate3 Dehydration & Tautomerization intermediate2->intermediate3 Heat (Δ), -H₂O end_node Pyrazolo[3,4-d]pyrimidine Product intermediate3->end_node

References

Application Notes and Protocols: Selective N-Alkylation of the C4-Amino Group in Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Aminopyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivatives of 4-aminopyrazole are integral components of various kinase inhibitors and other targeted therapies, where the amino group serves as a critical vector for molecular elaboration.[2] The target molecule of this guide, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, is a versatile building block for drug discovery programs.

The selective N-alkylation of the exocyclic C4-amino group is a paramount transformation, enabling the generation of diverse secondary amine derivatives for structure-activity relationship (SAR) studies. However, this transformation presents a distinct chemoselectivity challenge. The starting material possesses two potentially nucleophilic nitrogen centers: the endocyclic pyrazole nitrogen (N2) and the target exocyclic C4-primary amine. This guide provides a detailed exploration of robust protocols to achieve selective N-alkylation at the C4-amino position, focusing on the underlying chemical principles that govern success.

Part 1: Strategic and Mechanistic Considerations

The key to selective N-alkylation lies in exploiting the differential reactivity of the nitrogen atoms within the molecule. The N2 atom is part of the aromatic pyrazole ring, and while it possesses a lone pair of electrons, its nucleophilicity is tempered by its involvement in the π-system. The C4-amino group, conversely, is a primary aliphatic-like amine, making it a more potent nucleophile under neutral or slightly acidic conditions. Classical N-alkylation using alkyl halides and a strong base is often unselective, as the base will readily deprotonate the pyrazole ring N-H (if unprotected) or lead to a mixture of products.[3] Therefore, modern, more selective methods are strongly preferred.

Below is a diagram illustrating the key nitrogen centers in the starting material.

Caption: Reactivity sites on the methyl 2-(4-amino-1H-pyrazol-1-yl)acetate scaffold.

The two most effective and widely adopted strategies for selective C4-N-alkylation are Reductive Amination and Buchwald-Hartwig Cross-Coupling .

Part 2: Detailed Experimental Protocols

Protocol A: Reductive Amination (Preferred Method)

Reductive amination is the cornerstone method for this transformation due to its high chemoselectivity, operational simplicity, and use of readily available reagents. The reaction proceeds in a one-pot fashion by first forming an iminium ion intermediate between the primary amine and an aldehyde or ketone, which is then reduced in situ by a hydride reagent. This process is highly selective for the more nucleophilic primary amine and avoids the conditions that promote ring alkylation.

Causality Behind Experimental Choices:

  • Reactants: The choice of aldehyde or ketone directly installs the desired "R" group.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. It is milder and more selective for iminium ions over carbonyls than other hydrides like sodium borohydride (NaBH₄), preventing reduction of the starting aldehyde. It is also stable in mildly acidic conditions often used to catalyze imine formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants. Acetic acid is often added as a catalyst to promote the formation of the iminium ion.

Caption: General experimental workflow for reductive amination.

  • Preparation: To a round-bottom flask under ambient atmosphere, add methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution. If catalytic acid is required, add acetic acid (0.1-0.5 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with additional DCM (2 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Alkylating Agent (R-CHO)Reducing AgentSolventTemp. (°C)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE2585-95
IsobutyraldehydeNaBH(OAc)₃DCM2580-90
CyclohexanoneNaBH₃CNMeOH2575-85
4-MethoxybenzaldehydeNaBH(OAc)₃DCE2590-98
Protocol B: Buchwald-Hartwig C-N Cross-Coupling

For certain substrates, particularly when coupling sterically hindered groups or when the aldehyde/ketone is unstable, the Buchwald-Hartwig amination offers a powerful alternative.[4][5] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine and an alkyl or aryl halide.[6][7]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is critically dependent on the choice of a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuDavePhos) are essential to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active nucleophile without competing in the reaction.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents to prevent catalyst degradation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(R)(X) Pd0->OxAdd Oxidative Addition AmineComplex Amine Complex [L₂Pd(II)(R)(NHR¹)]⁺X⁻ OxAdd->AmineComplex Ligand Exchange AmidoComplex Amido Complex L₂Pd(II)(R)(NR¹) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product R-NR¹ (Product) AmidoComplex->Product BaseH_out Base-H⁺ AmidoComplex->BaseH_out RX_in R-X (Alkyl Halide) RX_in->OxAdd Amine_in R¹-NH₂ (Amine) Amine_in->AmineComplex Base_in Base Base_in->AmineComplex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Preparation: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) followed by degassed anhydrous solvent (e.g., toluene or dioxane).

  • Alkyl Halide Addition: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.3 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

Part 3: Characterization and Validation

Unequivocal characterization is essential to confirm selective C4-alkylation.

  • ¹H NMR: The appearance of new signals corresponding to the added alkyl group and the disappearance of one of the two protons of the C4-NH₂ signal (which will now appear as a single N-H proton) is indicative of success.

  • ¹³C NMR: Appearance of new carbon signals from the alkyl group.

  • Mass Spectrometry (LC-MS/HRMS): The molecular weight of the product should correspond to the addition of the alkyl group to the starting material. This is the primary tool for reaction monitoring.

Conclusion

The selective N-alkylation of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a critical transformation for generating novel chemical entities for drug discovery. While direct alkylation with halides is often unselective, reductive amination stands out as the method of choice, offering high yields, excellent chemoselectivity, and operational simplicity. For more challenging substrates, the Buchwald-Hartwig C-N cross-coupling provides a powerful, albeit more technically demanding, alternative. The protocols and principles detailed in this guide provide researchers with a reliable framework for successfully synthesizing these valuable compounds.

References

Application Notes and Protocols: Expanding Chemical Diversity with Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Pyrazoles and the Efficiency of Multicomponent Reactions

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence is a testament to its ability to engage in a variety of biological interactions, leading to a broad spectrum of activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The traditional multi-step synthesis of complex, drug-like molecules can be time-consuming and inefficient. Multicomponent reactions (MCRs) offer an elegant solution, enabling the construction of intricate molecular architectures in a single, convergent step from three or more starting materials.[3] This approach aligns with the principles of green chemistry by maximizing atom economy and reducing waste.

This application note explores the utility of a versatile building block, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate , in two powerful MCRs: a modified Hantzsch-type reaction for the synthesis of pyrazolo[3,4-b]pyridines and a Ugi four-component reaction (U-4CR) with subsequent post-cyclization. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Featured Building Block: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a bifunctional molecule poised for strategic use in MCRs. Its key reactive sites are:

  • The 4-amino group: A primary amine that can act as a nucleophile, readily participating in imine formation with carbonyl compounds or as the amine component in Ugi-type reactions.

  • The pyrazole ring system: The endocyclic nitrogen atoms, particularly the N1-nitrogen, can also exhibit nucleophilic character, enabling annulation reactions to form fused heterocyclic systems.

  • The N1-acetic acid methyl ester: This functional group offers a handle for post-MCR modifications, such as intramolecular cyclization to form lactams.

The strategic placement of these functionalities allows for the generation of diverse and complex scaffolds from a single, readily accessible starting material.

Application 1: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents.[4][5][6][7] A highly efficient method for their synthesis involves a one-pot, three-component reaction between a 4-aminopyrazole, an aldehyde, and an active methylene compound.

Reaction Principle and Mechanism

This reaction proceeds through a cascade of condensation and cyclization steps. The 4-amino group of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, in conjunction with the adjacent endocyclic nitrogen, acts as a binucleophile.

G cluster_0 Reaction Cascade Start Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate + Aldehyde (R1-CHO) + Active Methylene Compound (R2-CH2-CN) Knoevenagel Knoevenagel Condensation (Aldehyde + Active Methylene) Start->Knoevenagel [1] Michael Michael Addition (Aminopyrazole to α,β-unsaturated intermediate) Knoevenagel->Michael [2] Cyclization Intramolecular Cyclization Michael->Cyclization [3] Aromatization Oxidative Aromatization Cyclization->Aromatization [4] Product Substituted Pyrazolo[3,4-b]pyridine Aromatization->Product

Figure 1: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of Methyl 2-(4-(4-methoxyphenyl)-6-phenyl-5-cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

This protocol is adapted from analogous procedures for the synthesis of pyrazolo[3,4-b]pyridines.[4][8]

Materials:

  • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 mmol, 155.15 mg)

  • 4-Anisaldehyde (1.0 mmol, 136.15 mg, 122 µL)

  • Benzoylacetonitrile (1.0 mmol, 145.16 mg)

  • Glacial Acetic Acid (5 mL)

  • Microwave synthesis vial (10 mL)

Procedure:

  • To a 10 mL microwave synthesis vial, add methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (155.15 mg), 4-anisaldehyde (136.15 mg), and benzoylacetonitrile (145.16 mg).

  • Add glacial acetic acid (5 mL) to the vial and seal it.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Expected Outcome:

The reaction is expected to yield the desired pyrazolo[3,4-b]pyridine derivative. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

ComponentR¹ GroupR² GroupExpected Product
4-Anisaldehyde4-MethoxyphenylPhenylMethyl 2-(4-(4-methoxyphenyl)-6-phenyl-5-cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
BenzaldehydePhenylPhenylMethyl 2-(4,6-diphenyl-5-cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Table 1: Examples of pyrazolo[3,4-b]pyridine derivatives synthesized via the three-component reaction.

Application 2: Ugi Four-Component Reaction and Post-Cyclization

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of peptide-like scaffolds.[9] By employing methyl 2-(4-amino-1H-pyrazol-1-yl)acetate as the amine component, we can create a versatile intermediate that can undergo subsequent intramolecular cyclization to yield novel, rigid heterocyclic systems.

Reaction Principle and Mechanism

The U-4CR involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acylamino amide. In this case, the 4-amino group of our pyrazole derivative serves as the amine component. The resulting Ugi product contains the N1-acetic acid methyl ester, which can be cyclized to form a lactam.

G cluster_0 Two-Step Synthesis Ugi_Reaction Ugi Four-Component Reaction (Aminopyrazole, Aldehyde, Carboxylic Acid, Isocyanide) Ugi_Product α-Acylamino Amide Intermediate Ugi_Reaction->Ugi_Product Step 1 Post_Cyclization Intramolecular Lactamization Ugi_Product->Post_Cyclization Step 2 Final_Product Fused Pyrazolo-Lactam Scaffold Post_Cyclization->Final_Product

References

Application Notes and Protocols: Protecting Group Strategies for 4-Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-aminopyrazole scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds. The synthesis of complex derivatives of 4-aminopyrazole often necessitates the strategic use of protecting groups to selectively mask the reactive 4-amino group and the pyrazole ring nitrogens (N1 and N2). This allows for precise chemical modifications at other positions of the molecule without undesired side reactions. This guide provides an in-depth analysis of protecting group strategies tailored for 4-aminopyrazole compounds, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

The Challenge: Reactivity of 4-Aminopyrazole

The 4-aminopyrazole core presents a unique challenge due to the presence of multiple nucleophilic sites: the exocyclic 4-amino group and the two endocyclic pyrazole nitrogens. The pyrazole N-H is acidic and readily deprotonated, while the 4-amino group is a potent nucleophile. Unchecked, this reactivity can lead to a mixture of products during electrophilic substitution, acylation, or alkylation reactions, complicating purification and significantly reducing yields. Therefore, a well-designed orthogonal protecting group strategy is paramount for the successful synthesis of complex 4-aminopyrazole derivatives.

Protecting the 4-Amino Group: A Comparative Analysis

The choice of protecting group for the 4-amino functionality is dictated by its stability to subsequent reaction conditions and the ease of its selective removal. The most commonly employed and versatile protecting groups for aromatic amines, and by extension 4-aminopyrazoles, are carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Data Summary: Protecting Groups for the 4-Amino Functionality
Protecting GroupReagent for IntroductionTypical Conditions for IntroductionDeprotection ConditionsOrthogonality Notes
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., Et₃N, DMAP), Solvent (e.g., DCM, THF), RTStrong acid (e.g., TFA, HCl in dioxane)Stable to hydrogenolysis and mild base. Orthogonal to Cbz and Fmoc.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/H₂O, DCM), 0 °C to RTCatalytic hydrogenolysis (H₂, Pd/C) or strong acid[1][2]Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O), RTMild base (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.

Experimental Protocols: Protection of the 4-Amino Group

Protocol 1: tert-Butoxycarbonyl (Boc) Protection of 4-Aminopyrazole

This protocol describes the protection of the 4-amino group of 4-aminopyrazole using di-tert-butyl dicarbonate.

Rationale: The Boc group is widely used due to its stability under a broad range of non-acidic conditions and its straightforward removal with strong acids.[3] This makes it an excellent choice for syntheses involving organometallic reagents or basic reaction conditions.

Materials:

  • 4-Aminopyrazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-aminopyrazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Add a catalytic amount of DMAP.

  • To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired tert-butyl (1H-pyrazol-4-yl)carbamate.

Protocol 2: Benzyloxycarbonyl (Cbz) Protection of 4-Aminopyrazole

This protocol details the protection of the 4-amino group using benzyl chloroformate.

Rationale: The Cbz group offers robustness towards both acidic and basic conditions, making it a valuable orthogonal partner to the acid-labile Boc group and the base-labile Fmoc group.[4][5] Its removal via catalytic hydrogenolysis is a mild and selective method.

Materials:

  • 4-Aminopyrazole

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-aminopyrazole (1.0 eq) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by recrystallization or flash column chromatography to yield benzyl (1H-pyrazol-4-yl)carbamate.

Protocol 3: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection of 4-Aminopyrazole

This protocol outlines the protection of the 4-amino group using 9-fluorenylmethyl chloroformate.

Rationale: The Fmoc group is exceptionally useful in strategies requiring mild deprotection conditions, as it is cleaved by weak bases like piperidine.[6] This makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.

Materials:

  • 4-Aminopyrazole

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-aminopyrazole (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) and stir the mixture at room temperature.

  • Add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (9H-fluoren-9-yl)methyl (1H-pyrazol-4-yl)carbamate.

Orthogonal Protection Strategies for 4-Aminopyrazole

For the synthesis of highly functionalized 4-aminopyrazole derivatives, it is often necessary to protect both the 4-amino group and the pyrazole N-H. An orthogonal strategy allows for the selective deprotection of one group while the other remains intact.

Strategy 1: Boc (4-NH₂) and SEM (N1-H) Protection

This strategy is ideal for reactions that are sensitive to acidic conditions but require a robustly protected pyrazole ring.

Workflow:

  • Protection of 4-Amino Group with Boc: Follow Protocol 1 to obtain tert-butyl (1H-pyrazol-4-yl)carbamate.

  • Protection of Pyrazole N1 with SEM: The resulting N-H of the pyrazole can be protected with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The SEM group is stable to a wide range of conditions, including those for Boc deprotection, but can be selectively removed with fluoride ions (e.g., TBAF) or strong acid.[4][7]

dot

Orthogonal_Strategy_1 cluster_0 4-Aminopyrazole cluster_1 Step 1: 4-NH₂ Protection cluster_2 Step 2: N1-H Protection cluster_3 Selective Deprotection Paths start 4-Aminopyrazole step1 4-(Boc-amino)-1H-pyrazole start->step1 (Boc)₂O, Et₃N, DMAP step2 4-(Boc-amino)-1-SEM-pyrazole step1->step2 SEM-Cl, NaH deprotect_boc 4-Amino-1-SEM-pyrazole (TFA or HCl) step2->deprotect_boc Acidic Deprotection deprotect_sem 4-(Boc-amino)-1H-pyrazole (TBAF) step2->deprotect_sem Fluoride Deprotection

Caption: Orthogonal protection with Boc and SEM groups.

Strategy 2: Cbz (4-NH₂) and THP (N1-H) Protection

This strategy is suitable for synthetic routes that involve acidic conditions where a Boc group would be cleaved.

Workflow:

  • Protection of 4-Amino Group with Cbz: Follow Protocol 2 to obtain benzyl (1H-pyrazol-4-yl)carbamate.

  • Protection of Pyrazole N1 with THP: The pyrazole N-H can be protected with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form the tetrahydropyranyl (THP) ether.[5][8][9] The THP group is stable to basic and hydrogenolysis conditions but is readily cleaved with mild acid.

dot

Orthogonal_Strategy_2 cluster_0 4-Aminopyrazole cluster_1 Step 1: 4-NH₂ Protection cluster_2 Step 2: N1-H Protection cluster_3 Selective Deprotection Paths start 4-Aminopyrazole step1 4-(Cbz-amino)-1H-pyrazole start->step1 Cbz-Cl, NaHCO₃ step2 4-(Cbz-amino)-1-THP-pyrazole step1->step2 DHP, p-TsOH deprotect_cbz 4-Amino-1-THP-pyrazole (H₂, Pd/C) step2->deprotect_cbz Hydrogenolysis deprotect_thp 4-(Cbz-amino)-1H-pyrazole (Mild Acid) step2->deprotect_thp Acidic Hydrolysis

Caption: Orthogonal protection with Cbz and THP groups.

Deprotection Protocols

The selective removal of the protecting group is as critical as its introduction. The following protocols are tailored for the deprotection of the 4-amino group of pyrazole derivatives.

Protocol 4: Deprotection of Boc-Protected 4-Aminopyrazole

Rationale: The Boc group is typically removed under strong acidic conditions, which protonates the tert-butoxycarbonyl oxygen, leading to the formation of a stable tert-butyl cation and the free amine.

Materials:

  • Boc-protected 4-aminopyrazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected 4-aminopyrazole in DCM.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the deprotected 4-aminopyrazole.

Protocol 5: Deprotection of Cbz-Protected 4-Aminopyrazole

Rationale: The Cbz group is cleaved by catalytic hydrogenolysis. The benzyl C-O bond is susceptible to cleavage by hydrogen in the presence of a palladium catalyst, releasing the unstable carbamic acid, which decarboxylates to the free amine and toluene.[10]

Materials:

  • Cbz-protected 4-aminopyrazole

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected 4-aminopyrazole in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminopyrazole.

Protocol 6: Deprotection of Fmoc-Protected 4-Aminopyrazole

Rationale: The Fmoc group is cleaved via a base-mediated β-elimination mechanism. The acidic proton at the C9 position of the fluorene ring is abstracted by a base, leading to the elimination of dibenzofulvene and the formation of the carbamate anion, which then decarboxylates.[11]

Materials:

  • Fmoc-protected 4-aminopyrazole

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected 4-aminopyrazole in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the DMF and piperidine under high vacuum.

  • The crude product can be purified by flash column chromatography or by trituration with a suitable solvent to remove the dibenzofulvene-piperidine adduct.

Conclusion

The successful synthesis of complex 4-aminopyrazole derivatives is heavily reliant on the judicious selection and implementation of protecting group strategies. By understanding the stability and reactivity of different protecting groups, researchers can devise orthogonal schemes that allow for the selective functionalization of this important heterocyclic scaffold. The protocols and strategies outlined in this guide provide a robust framework for the protection and deprotection of 4-aminopyrazole compounds, enabling the efficient synthesis of novel molecules for drug discovery and other applications.

References

Application Notes and Protocols for Amide Coupling with Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, conferring a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutics. Its presence in numerous FDA-approved drugs highlights its significance. When incorporated into a molecule like methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, it presents a versatile building block for creating diverse chemical libraries. The primary amino group on the pyrazole ring is a key handle for derivatization, most commonly through amide bond formation. This document provides a detailed protocol and scientific rationale for the successful amide coupling of this valuable intermediate.

Understanding the Core Reaction: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents.

Recommended Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent, in conjunction with a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).

Reagents and Materials
Reagent/MaterialPurposeTypical Purity
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetateAmine coupling partner>95%
Carboxylic acid of interestAcylating agent>95%
HATUCoupling reagent>98%
DIPEA (Hünig's base)Non-nucleophilic base>99%
Anhydrous DMF or DCMReaction solventAnhydrous
Saturated aq. NaHCO3Work-upReagent grade
BrineWork-upReagent grade
Anhydrous Na2SO4 or MgSO4Drying agentReagent grade
Silica gelChromatography60 Å, 230-400 mesh
Ethyl acetate/HexanesEluent for chromatographyHPLC grade
Step-by-Step Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.

  • Amine Addition: Add a solution of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in a minimal amount of the reaction solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x). The aqueous washes are essential to remove unreacted starting materials, the water-soluble urea byproduct, and excess base.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Visualizing the Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification reagents Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add HATU & DIPEA reagents->add_reagents pre_activate Stir for 15-30 min (Formation of Active Ester) add_reagents->pre_activate add_amine Add Methyl 2-(4-amino-1H- pyrazol-1-yl)acetate pre_activate->add_amine react Stir at RT (1-4h) Monitor by TLC/LC-MS add_amine->react workup Aqueous Work-up (NaHCO3, H2O, Brine) react->workup dry_concentrate Dry & Concentrate workup->dry_concentrate chromatography Flash Chromatography dry_concentrate->chromatography final_product final_product chromatography->final_product Pure Amide

Caption: Workflow for HATU-mediated amide coupling.

Scientific Rationale and Expertise-Driven Insights

Choice of Coupling Reagent: HATU

HATU is often preferred for its high coupling efficiency and rapid reaction rates, which are attributed to a neighboring group effect from the pyridine nitrogen atom that stabilizes the transition state. It is particularly effective for coupling challenging substrates, including those that are sterically hindered or electronically deactivated.

The Role of the Base: DIPEA

DIPEA (Hünig's base) is a sterically hindered, non-nucleophilic base. Its primary role is to deprotonate the carboxylic acid, facilitating its reaction with HATU. Its bulky nature prevents it from competing with the primary amine as a nucleophile, thereby minimizing side reactions.

Solvent Selection

Polar aprotic solvents like DMF and DCM are commonly used for amide coupling reactions as they effectively dissolve the reactants and intermediates. It is critical to use anhydrous solvents to prevent hydrolysis of the activated ester intermediate, which would lead to the regeneration of the carboxylic acid and a reduction in yield.

Alternative Protocol: EDC/HOBt Coupling

For a more cost-effective, though sometimes slower, alternative, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be employed.

Key Differences from the HATU Protocol
  • Activation: The carboxylic acid, EDC (1.2 eq), and HOBt (1.2 eq) are stirred together in an anhydrous solvent.

  • Mechanism: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization.

  • Work-up: The urea byproduct from EDC is water-soluble, simplifying its removal during the aqueous work-up.

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amide Amide (R-CONH-R') O_Acylisourea->Amide + Amine (Direct path) HOBt HOBt HOBt_Ester->Amide + Amine EDC_Urea EDC-Urea Byproduct (Water Soluble) Amine Amine (R'-NH2)

Caption: Simplified mechanism of EDC/HOBt mediated coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete activation of the carboxylic acid.Ensure HATU/EDC is of high quality and used in slight excess (1.1-1.2 eq). Increase pre-activation time.
Hydrolysis of activated intermediate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar).
Steric hindrance.Switch to a more potent coupling reagent like HATU if using EDC. Consider converting the carboxylic acid to an acyl fluoride.
Multiple Byproducts Side reactions involving the coupling reagent.Ensure the reaction temperature is controlled (usually room temperature is sufficient).
DIPEA acting as a nucleophile (rare).Ensure high-purity, sterically hindered DIPEA is used.
Difficulty in Purification Byproduct co-elutes with the product.The water-soluble nature of the byproducts from HATU and EDC should facilitate their removal with thorough aqueous washes.

Conclusion

The amide coupling of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a robust and reliable transformation when appropriate conditions are employed. The HATU-mediated protocol offers high efficiency and speed, making it an excellent choice for library synthesis and lead optimization. Understanding the role of each reagent and the underlying mechanism is key to troubleshooting and adapting the protocol for a wide range of carboxylic acids, ultimately empowering researchers to efficiently synthesize novel chemical entities for drug discovery.

Application Note & Protocol: A Guide to the Scale-Up Synthesis of Aminopyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminopyrazole scaffolds are pivotal building blocks in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2] Their functional versatility and significant biological activities have driven a high demand for these intermediates in the pharmaceutical industry.[3][4] Transitioning the synthesis of aminopyrazole derivatives from laboratory-scale discovery to pilot-plant or commercial-scale production presents a unique set of challenges that require a deep understanding of process chemistry, reaction kinetics, and engineering principles. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic considerations and practical protocols for the robust and safe scale-up synthesis of aminopyrazole intermediates.

Introduction: The Strategic Importance of Aminopyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, with aminopyrazole derivatives (3-amino, 4-amino, and 5-aminopyrazoles) being particularly advantageous frameworks for designing ligands for enzymes and receptors.[1][5] These intermediates are precursors to a multitude of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are common motifs in approved drugs and clinical candidates.[3][6] For instance, the Bruton's tyrosine kinase (BTK) inhibitor Pirtobrutinib showcases the therapeutic potential of this chemical class.[2][5]

The economic and regulatory viability of a drug candidate is intrinsically linked to the efficiency, safety, and scalability of its synthetic route. A laboratory procedure that works flawlessly on a gram scale may encounter significant obstacles related to thermal safety, mass transfer, impurity profiles, and material handling when scaled to multi-kilogram or ton quantities.[7] This guide aims to elucidate these challenges and provide actionable strategies for successful scale-up.

Core Synthetic Strategies & Mechanistic Considerations

The most prevalent methods for constructing the aminopyrazole core involve the condensation of a hydrazine-containing compound with a three-carbon synthon. The choice of starting materials dictates the substitution pattern and the primary challenges that will be faced during scale-up.

The Knorr Pyrazole Synthesis and its Variants

The Knorr synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine, is a foundational method for pyrazole synthesis.[8][9] For aminopyrazoles, this often involves a β-ketonitrile as the 1,3-dielectrophilic partner.

  • Mechanism: The reaction initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups (typically the more electrophilic ketone) to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the nitrile group, followed by dehydration, yields the aromatic aminopyrazole ring.[10]

  • Causality in Reagent Choice: The use of β-ketonitriles is highly effective because the nitrile group is an excellent electrophile for the final cyclization step. The regioselectivity of the initial attack is governed by the electronic and steric nature of both the dicarbonyl compound and the substituted hydrazine.[10][11]

Synthesis from α,β-Unsaturated Nitriles

An alternative and powerful strategy involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position (e.g., ethoxy, chloro).[10]

  • Mechanism: This pathway proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization with the elimination of the leaving group to form the aromatic ring.

  • Scale-Up Advantage: This method can offer better regiocontrol compared to some Knorr syntheses. The choice of the leaving group and solvent can be optimized to control reaction rates and minimize side-product formation.

Below is a diagram illustrating the two primary synthetic pathways.

G cluster_0 Pathway A: From β-Ketonitriles (Knorr Synthesis) cluster_1 Pathway B: From α,β-Unsaturated Nitriles A β-Ketonitrile C Hydrazone Intermediate A->C Condensation B Hydrazine B->C D 5-Aminopyrazole C->D Intramolecular Cyclization E α,β-Unsaturated Nitrile (with leaving group) G Michael Adduct E->G Michael Addition F Hydrazine F->G H 3-Aminopyrazole G->H Cyclization & Elimination

Caption: Key synthetic routes to aminopyrazole intermediates.

Critical Parameters for Process Scale-Up

Transitioning from bench to plant requires rigorous evaluation of process parameters that are often negligible at the lab scale but become critical at larger volumes.[7]

Thermal Management & Reaction Safety
  • The Challenge: Pyrazole formations are frequently exothermic. The surface-area-to-volume ratio decreases dramatically upon scale-up, hindering efficient heat dissipation. An uncontrolled exotherm can lead to solvent boiling, dangerous pressure build-up, and thermal decomposition of reactants or products, resulting in a runaway reaction.[12] For instance, diazotization reactions, sometimes used for functionalizing aminopyrazoles, are notoriously hazardous and require extreme care during scale-up.[13]

  • The Strategy:

    • Calorimetry Studies: Perform Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies on the lab scale to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and assess thermal stability of all components.

    • Controlled Addition: Never mix all reactants at once. Implement slow, controlled addition of the limiting or most reactive reagent (e.g., hydrazine) using a calibrated dosing pump. This ensures the rate of heat generation never exceeds the reactor's cooling capacity.

    • Solvent Selection: Choose a solvent with a boiling point well above the planned reaction temperature to provide a safety margin. The solvent must also have adequate heat capacity to absorb thermal energy.

Mixing and Mass Transfer
  • The Challenge: Inadequate mixing in large reactors can lead to non-homogenous reaction mixtures, causing localized concentration gradients ("hot spots") and promoting the formation of impurities.[7] This is especially true for heterogeneous reactions or crystallizations.

  • The Strategy:

    • Impeller & Baffle Design: Select the appropriate impeller type (e.g., pitched-blade turbine for good axial flow) and ensure the reactor is properly baffled to prevent vortex formation and promote turbulence.

    • Stirring Rate Optimization: The stirring rate (RPM) must be optimized to ensure homogeneity without causing excessive shear, which could affect crystal formation or lead to splashing.

    • Subsurface Addition: Introduce reagents below the surface of the reaction mixture to ensure immediate dispersion and prevent accumulation on the surface.

Work-up and Product Isolation
  • The Challenge: Lab-scale work-up procedures like multiple extractions with large solvent volumes or gravity filtration are impractical and inefficient at scale. Phase separation (e.g., aqueous and organic layers) can be slow and problematic, leading to emulsion formation.

  • The Strategy:

    • Minimize Volume: Design the process to use minimal, but sufficient, solvent for extractions and washes.

    • Crystallization over Chromatography: Purification by column chromatography is not viable for large-scale manufacturing. Develop a robust crystallization procedure to isolate the product with high purity. This involves screening solvents/anti-solvents, controlling the cooling profile, and determining the optimal seeding strategy.

    • Filtration and Drying: Utilize appropriate industrial equipment such as a Nutsche filter-dryer or a centrifuge to efficiently isolate and dry the solid product under controlled temperature and vacuum.

The following diagram outlines the logical workflow for a typical scale-up campaign.

ScaleUp_Workflow A Lab Route (Gram Scale) B Process Hazard Analysis (PHA) & Calorimetry A->B Safety Assessment C Parameter Optimization (Kilo-Lab) B->C Define Critical Parameters D Pilot Plant Run (Multi-Kg Scale) C->D Demonstrate Robustness E Manufacturing D->E Technology Transfer

Caption: A typical workflow for chemical process scale-up.

Detailed Protocol: Scale-Up Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

This protocol describes a hypothetical but representative scale-up synthesis based on the reaction of phenylhydrazine with 3-oxobutanenitrile (acetoacetonitrile).

SAFETY WARNING: This protocol involves hazardous materials, including phenylhydrazine (toxic and suspected carcinogen) and flammable solvents. All operations must be conducted by trained personnel in a controlled environment (e.g., a walk-in fume hood or a designated pilot plant bay) with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. The reactor must be equipped with pressure relief systems.

Equipment and Reagents
ItemSpecification
Reactor 100 L Glass-Lined Steel Reactor, jacketed for heating/cooling
Reagents 3-Oxobutanenitrile (5.0 kg, 60.2 mol)
Phenylhydrazine (6.2 kg, 57.3 mol, 0.95 equiv)
Acetic Acid (Glacial, 1.0 L)
Isopropanol (IPA, 50 L)
Toluene (25 L)
Water (Purified, 50 L)
In-Process Control HPLC System with a C18 column
Step-by-Step Procedure
  • Reactor Preparation and Inerting:

    • Ensure the 100 L reactor is clean, dry, and free of contaminants.

    • Inert the reactor by purging with nitrogen gas. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charging of Reactants:

    • Charge the reactor with Isopropanol (40 L).

    • Begin agitation at 100-150 RPM.

    • Charge 3-oxobutanenitrile (5.0 kg). The choice to add the nitrile first ensures it is fully dissolved and diluted before the addition of the second reactant.

    • Charge glacial acetic acid (1.0 L). Acetic acid serves as a catalyst for the initial condensation step.[14]

  • Controlled Addition of Phenylhydrazine:

    • In a separate, inerted vessel, prepare a solution of phenylhydrazine (6.2 kg) in Isopropanol (10 L).

    • Set the reactor jacket temperature to 20°C.

    • Slowly add the phenylhydrazine solution to the reactor via a dosing pump over a period of 2-3 hours. This controlled addition is the most critical step for managing the reaction exotherm.

    • Monitor the internal temperature closely. Ensure it does not rise above 35°C. Adjust the addition rate or jacket cooling as necessary.

  • Reaction and Monitoring:

    • Once the addition is complete, heat the reaction mixture to 60-65°C and hold for 4-6 hours.

    • Monitor the reaction progress by taking samples every hour for HPLC analysis (In-Process Control). The reaction is considered complete when the area % of the phenylhydrazine starting material is less than 1.0%.

  • Distillative Work-up and Solvent Swap:

    • Once the reaction is complete, reconfigure the reactor for distillation.

    • Concentrate the reaction mixture under vacuum (50-100 mbar) at a jacket temperature of 70°C to remove approximately 40 L of isopropanol.

    • Charge toluene (25 L) to the reactor. This solvent swap is performed to facilitate the subsequent aqueous work-up and prepare for crystallization.

    • Cool the mixture to 20-25°C.

  • Aqueous Wash:

    • Slowly add purified water (25 L) to the reactor.

    • Stir for 15 minutes, then stop agitation and allow the layers to separate for at least 30 minutes.

    • Drain the lower aqueous layer. This wash removes acetic acid and any water-soluble impurities.

  • Crystallization and Isolation:

    • Cool the toluene solution to 0-5°C over 2-3 hours. A controlled cooling rate is crucial for forming pure, easily filterable crystals.

    • Hold at 0-5°C for at least 2 hours to maximize product precipitation.

    • Filter the resulting slurry using a Nutsche filter.

    • Wash the filter cake with cold (0-5°C) toluene (2 x 5 L).

    • Dry the solid product in a vacuum oven at 50°C until a constant weight is achieved.

  • Final Product Analysis:

    • Yield: Typically 8.5-9.0 kg (80-85% of theoretical).

    • Quality Control: Analyze the final product for identity (¹H NMR, MS), purity (HPLC >99.0%), and residual solvents (GC-HS).

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction; Inefficient mixing; Product loss during work-up or isolation.Confirm reaction completion with IPCs before work-up.[7] Review stirring efficiency. Optimize crystallization conditions (solvent, temperature, time).
High Impurity Levels Uncontrolled exotherm leading to side reactions; Poor mixing.Improve heat removal and slow down reagent addition.[12] Verify mixing parameters are sufficient for the vessel size.
Poor Filterability Formation of very fine particles or oily product ("oiling out").Implement a slower, more controlled cooling profile during crystallization. Introduce seed crystals at an appropriate temperature to promote controlled crystal growth.
Emulsion during Work-up Insufficient density difference between phases; High agitation speed.Add a small amount of brine to increase the density of the aqueous phase. Reduce agitation speed during extraction and allow for longer separation times.

References

Application Notes & Protocols: The Strategic Role of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in the discovery of modern agrochemicals, prized for its versatile chemical properties and broad-spectrum biological activity.[1][2][3][4] This document provides an in-depth guide on the application of a key intermediate, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate , in the synthesis of high-value agrochemical compounds. We will explore the strategic importance of this building block and provide a detailed, field-proven protocol for its derivatization into a novel pyrazole carboxamide, a class of compounds frequently associated with potent fungicidal and herbicidal activities.[5][6][7] This guide is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors.

Introduction: The Pyrazole Privileged Scaffold in Agrochemicals

Pyrazole and its derivatives have become indispensable in the development of innovative crop protection agents.[1][8] Their five-membered heterocyclic structure, containing two adjacent nitrogen atoms, serves as a robust pharmacophore that imparts desirable physicochemical and biological properties.[3][9] Agrochemicals built on a pyrazole core are prominent in the market, including leading fungicides, herbicides, and insecticides.[2][5][9]

The synthetic utility of a particular pyrazole derivative is dictated by the functional groups attached to its core. Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (Structure 1) is an exceptionally valuable intermediate due to its dual functionality:

  • A Nucleophilic Amino Group: The primary amine at the C4 position is a key reactive handle for introducing diverse structural motifs, most commonly through acylation to form stable amide bonds.

  • An Ester Moiety: The methyl acetate group at the N1 position can be readily hydrolyzed to a carboxylic acid, providing a second site for amide coupling or other modifications.

This bifunctional nature allows for the systematic and modular construction of complex molecules, making it a preferred starting material for building libraries of potential agrochemical candidates for structure-activity relationship (SAR) studies.

Diagram 1: Structure of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Caption: Key reactive sites of the title compound.

Application Protocol: Synthesis of a Novel Pyrazole Carboxamide Fungicide Candidate

This section details a robust, three-step synthetic workflow to convert methyl 2-(4-amino-1H-pyrazol-1-yl)acetate into a target pyrazole carboxamide. This class of molecules is known to be effective against a range of plant pathogenic fungi.[6][7][10]

Workflow Overview:

The protocol is designed as a self-validating system. Each step's success is confirmed by standard analytical techniques before proceeding to the next, ensuring the integrity of the final product.

Diagram 2: Synthetic Workflow

Workflow Start Methyl 2-(4-amino-1H- pyrazol-1-yl)acetate Step1 Step 1: N-Acylation (Amide Bond Formation) Start->Step1  R¹-COCl,  Base Intermediate1 Intermediate A (N-Acyl Pyrazole Ester) Step1->Intermediate1  Purification Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate1->Step2  NaOH,  H₂O/THF Intermediate2 Intermediate B (Pyrazole Carboxylic Acid) Step2->Intermediate2  Acidification,  Purification Step3 Step 3: Amide Coupling (Final Product Formation) Intermediate2->Step3  R²-NH₂,  Coupling Agent FinalProduct Target Pyrazole Carboxamide Step3->FinalProduct

Caption: Multi-step synthesis from intermediate to final product.

Step 1: N-Acylation of the Amino Group

Causality: The objective is to form a stable amide linkage at the C4-amino position. This is achieved via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acid chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion without interfering. Dichloromethane (DCM) is an excellent solvent as it is inert and effectively solubilizes the reactants.

Protocol:

  • Dissolve methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous DCM (10 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve the desired substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (Intermediate A) by silica gel column chromatography.

Validation:

  • ¹H NMR: Appearance of new aromatic protons from the benzoyl group and a downfield shift of the pyrazole C5-H proton. Disappearance of the -NH₂ protons.

  • Mass Spec (MS): Observation of the molecular ion peak corresponding to the expected mass of Intermediate A.

Step 2: Saponification (Ester Hydrolysis)

Causality: To prepare for the second amide coupling, the methyl ester must be converted into a carboxylic acid. Saponification using a strong base like sodium hydroxide (NaOH) is a classic and efficient method. A co-solvent system of THF and water is used to ensure the solubility of both the organic substrate and the aqueous base. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the desired carboxylic acid (Intermediate B).

Protocol:

  • Dissolve Intermediate A (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add sodium hydroxide (2.5 eq) and stir the mixture at 40 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to 0 °C and carefully acidify to pH 2-3 with 2M HCl. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate B. This product is often pure enough for the next step, but can be recrystallized if necessary.

Validation:

  • ¹H NMR: Disappearance of the methyl ester singlet (~3.7 ppm) and appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

  • IR Spectroscopy: Appearance of a broad O-H stretch (~3000 cm⁻¹) characteristic of a carboxylic acid.

Step 3: Final Amide Coupling

Causality: This step forms the final product by creating a second amide bond. Direct reaction of a carboxylic acid and an amine is inefficient. Therefore, a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is used. EDC activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions.

Protocol:

  • Dissolve Intermediate B (1.0 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir for 20 minutes at room temperature.

  • Add the desired amine (e.g., 2-methyl-4-fluoroaniline, 1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution (to remove DMF), followed by saturated NaHCO₃ and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Validation:

  • ¹H NMR & ¹³C NMR: Confirm the presence of all expected protons and carbons in the final structure.

  • HRMS: Obtain an exact mass measurement to confirm the elemental composition.

Data Presentation: Reaction Summary & Structure-Activity Insights

The modularity of this synthesis allows for the creation of numerous analogs for SAR studies. By varying the substituents on the benzoyl chloride (R¹) and the amine (R²), one can fine-tune the biological activity of the final compound.

Table 1: Summary of Synthetic Protocol Parameters

StepKey ReagentsSolventTemp.Time (h)Typical Yield
1 R¹-COCl, TEADCM0°C → RT4-685-95%
2 NaOHTHF/H₂O40°C2-4>90% (crude)
3 R²-NH₂, EDC, HOBtDMFRT12-1860-80%

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data

This table illustrates how fungicidal activity might be optimized. EC₅₀ represents the concentration required to inhibit 50% of fungal growth.

Compound IDR¹ (from Step 1)R² (from Step 3)EC₅₀ (µg/mL) vs. Botrytis cinerea
PC-01 4-Chlorophenyl2-Methyl-4-fluorophenyl5.8
PC-02 4-Trifluoromethylphenyl2-Methyl-4-fluorophenyl2.1
PC-03 4-Chlorophenyl2,4-Difluorophenyl8.3
PC-04 4-Trifluoromethylphenyl2,4-Difluorophenyl3.5

Analysis: From this hypothetical data, one can infer that an electron-withdrawing trifluoromethyl group at the R¹ position (PC-02) enhances fungicidal activity compared to a chloro group (PC-01). This insight guides future synthetic efforts towards more potent analogs.

Conclusion

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a strategically vital and versatile intermediate in agrochemical R&D. Its well-defined reactive sites allow for the efficient and modular synthesis of complex pyrazole carboxamides and other related structures. The detailed protocol provided herein offers a reliable and adaptable blueprint for researchers to synthesize and evaluate novel agrochemical candidates, accelerating the discovery pipeline for next-generation crop protection solutions.

References

Application Note: A Researcher's Guide to the Development of FGFR Inhibitors from Aminopyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Its aberrant activation through gene amplification, mutations, or translocations is a key oncogenic driver in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[1][4][5] This has established the FGFR family as a high-value therapeutic target.[6] The aminopyrazole scaffold has emerged as a privileged structure in kinase inhibitor design, providing a robust framework for developing potent and selective FGFR inhibitors. This guide provides an in-depth overview of the drug discovery and development cascade for novel aminopyrazole-based FGFR inhibitors, from initial hit identification to preclinical validation. We detail the scientific rationale behind experimental choices, provide field-proven protocols for key validation assays, and illustrate the logical workflow of a modern inhibitor development program.

The Biological Rationale: Why Target the FGFR Pathway?

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[7][8] Ligand (Fibroblast Growth Factor - FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[8] This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[3][9]

Dysregulation of this pathway creates a state of constitutive signaling, providing cancer cells with a sustained proliferative advantage.[1][2][10] Therefore, small-molecule inhibitors that block the ATP-binding site of the FGFR kinase domain can effectively shut down this oncogenic signaling, making them an attractive therapeutic strategy.[6][11]

FGFR_Signaling_Pathway FGF FGF Ligand Dimer Receptor Dimerization & Autophosphorylation FGF->Dimer Binds FGFR FGFR Monomer FGFR->Dimer FRS2 FRS2 Dimer->FRS2 Activates PLCg PLCγ Dimer->PLCg Activates GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Inhibitor Aminopyrazole FGFR Inhibitor Inhibitor->Dimer Blocks ATP Site Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 In Vitro Validation cluster_2 In Vivo & Preclinical Hit_ID Hit Identification (Aminopyrazole Library Screen) SAR Lead Optimization (SAR Studies) Hit_ID->SAR Iterative Chemistry Covalent Strategy Decision (e.g., Covalent vs. Reversible) SAR->Covalent Biochem Biochemical Assay (Kinase IC50) Covalent->Biochem Optimized Leads Cell_Assay Cell-Based Assay (Proliferation GI50) Biochem->Cell_Assay Signaling Target Engagement (p-FGFR Western Blot) Cell_Assay->Signaling PKPD Pharmacokinetics (PK/PD Modeling) Signaling->PKPD Validated Candidate Xenograft Animal Efficacy (Xenograft Models) PKPD->Xenograft Tox Toxicology Studies Xenograft->Tox

References

Troubleshooting & Optimization

Technical Support Center: Navigating Regioselectivity in N-Alkylation of Asymmetric Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenge of regioselectivity in the N-alkylation of asymmetric pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet critical issue of controlling substitution at the N1 versus the N2 position of the pyrazole ring. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to achieve your desired regioisomer with higher selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the N-alkylation of asymmetric pyrazoles?

The core issue arises from the electronic similarity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] Both nitrogens possess lone pairs of electrons and can act as nucleophiles, leading to the formation of a mixture of N1 and N2 alkylated regioisomers. This often results in tedious separation processes and reduced yields of the desired product.[1][2][3][4][5] The pyrazole anion, formed under basic conditions, exists in two resonance forms, which further complicates selective alkylation.[6]

Q2: What are the primary factors governing regioselectivity (N1 vs. N2 alkylation)?

The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several critical factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent is a dominant factor.[1][6][7][8][9] Generally, alkylation favors the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[6]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and even switch, the regioselectivity.[1][6] For example, the use of sodium hydride (NaH) in aprotic polar solvents often favors a specific isomer.[6]

  • Alkylating Agent: The nature of the electrophile is pivotal. The reactivity and steric profile of the alkylating agent play a significant role in determining the site of attack.

  • Catalysis: The introduction of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position, which is often the more sterically hindered product.[10]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Causes Solutions & Optimization Strategies
Poor Regioselectivity (Mixture of Isomers) 1. Similar steric and electronic environment around N1 and N2.[6] 2. Inappropriate choice of base or solvent.[2][3][4][5][6] 3. Reaction conditions favor thermodynamic product mixture.1. Enhance Steric Differentiation: If possible, synthesize a pyrazole precursor with a bulky group at either the C3 or C5 position to direct alkylation to the less hindered nitrogen.[7][11] 2. Optimize Base and Solvent: For N1 selectivity, consider using NaH in DMF or K2CO3 in DMSO.[1] For N2 selectivity, a magnesium-catalyzed approach may be effective.[10] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases.[2][3][4][5] 3. Employ a Directing Group: Utilize a removable, bulky protecting group, such as a triphenylsilyl group, to block one nitrogen atom, perform the alkylation, and then deprotect.[7][11]
Low Reaction Yield 1. Incomplete deprotonation of the pyrazole. 2. Low reactivity of the alkylating agent. 3. Side reactions or decomposition of reagents. 4. Insufficient reaction time or temperature.1. Use a Stronger Base: If using a weaker base like K2CO3, consider switching to a stronger base such as NaH to ensure complete deprotonation.[1][6] 2. Increase Electrophilicity: Enhance the reactivity of the alkylating agent by using a better leaving group (e.g., iodide or triflate instead of chloride or bromide). 3. Optimize Conditions: Ensure anhydrous conditions, as water can quench the base and pyrazole anion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
Formation of Dialkylated Quaternary Salt 1. Excess alkylating agent. 2. The N-alkylated pyrazole product is more nucleophilic than the starting material. 3. High reaction temperature or concentration.1. Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Reduce Temperature: Perform the reaction at a lower temperature to minimize over-alkylation.
Desired Isomer is the Minor Product 1. Steric or electronic factors inherently favor the undesired regioisomer under the chosen conditions.1. Redesign the Pyrazole Substrate: If feasible, synthesize an isomeric precursor where the steric and electronic biases favor the formation of your desired product. 2. Change the Alkylation Strategy: If direct alkylation is not providing the desired outcome, consider a multi-step approach involving protecting groups.[12][13][14] Alternatively, explore different reaction mechanisms, such as acid-catalyzed alkylation with trichloroacetimidates, which can offer different regioselectivity profiles.[8][15]

Key Factors Influencing Regioselectivity

G cluster_pyrazole Asymmetric Pyrazole Pyrazole R1 != R2 Steric Steric Effects (Substituents & Reagent) Electronic Electronic Effects (Substituents) Conditions Reaction Conditions (Base, Solvent, Temp) Catalyst Catalyst/Directing Group N1_Alkylation N1-Alkylated Product (Less Hindered) Steric->N1_Alkylation Favors Electronic->N1_Alkylation N2_Alkylation N2-Alkylated Product (More Hindered) Electronic->N2_Alkylation Conditions->N1_Alkylation Conditions->N2_Alkylation Catalyst->N2_Alkylation Can Favor

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH

This protocol is generally applicable for achieving N1-alkylation, particularly when the C5-substituent is less sterically demanding than the C3-substituent.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the asymmetric pyrazole (1.0 eq.).

  • Deprotonation: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrazole. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence should be observed as hydrogen gas is evolved.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the N1-alkylated regioisomer.[16][17][18]

Protocol 2: Magnesium-Catalyzed N2-Selective Alkylation

This method, developed by Xu et al., provides a novel approach to favor the often more challenging N2-alkylation.[10]

  • Preparation: In a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr2 (20 mol%).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 eq.).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.1 eq.) dropwise at 25 °C.

  • Reaction: Stir the resulting mixture at 25 °C for 2 hours.

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the product by chromatography to yield the N2-alkylated pyrazole.[10]

Analytical Characterization of Regioisomers

Unambiguous determination of the N1 and N2 regioisomers is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The chemical shifts of the pyrazole ring protons and the protons of the newly introduced alkyl group can differ significantly between the two isomers.

    • 13C NMR: Similar to 1H NMR, the chemical shifts of the carbon atoms in the pyrazole ring and the alkyl substituent will be distinct for each regioisomer.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is a powerful technique for definitive structural assignment. A spatial correlation between the protons of the N-alkyl group and the protons of the substituent at the adjacent C5 (for N1-isomer) or C3 (for N2-isomer) position can be observed.[8][16][19]

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: In many cases, the two regioisomers exhibit different polarities and can be separated by column chromatography.[16][17][18]

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, normal-phase or reverse-phase HPLC can be employed. Chiral HPLC may be necessary for the separation of enantiomers if a chiral center is present.[20]

Visualization of the N-Alkylation Workflow

G Start Start: Asymmetric Pyrazole Deprotonation Deprotonation (e.g., NaH, K2CO3) Start->Deprotonation Alkylation Alkylation (Add R-X) Deprotonation->Alkylation Mixture Reaction Mixture (N1 & N2 Isomers) Alkylation->Mixture Workup Aqueous Work-up Mixture->Workup Purification Purification (Chromatography) Workup->Purification Analysis Characterization (NMR, LC-MS) Purification->Analysis N1_Product Isolated N1-Isomer Analysis->N1_Product N2_Product Isolated N2-Isomer Analysis->N2_Product

References

Technical Support Center: Chromatographic Purification of Polar Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of polar aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with purifying these challenging molecules. Aminopyrazoles are a significant class of heterocyclic compounds with broad applications in medicinal chemistry.[1][2] However, their inherent polarity and basic nature often present unique purification hurdles.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common chromatographic challenges, optimize your separation methods, and ensure the integrity of your purified compounds.

Section 1: Foundational Challenges & Strategic Approaches

Polar aminopyrazole derivatives often exhibit poor retention on traditional reversed-phase (RP) columns and are prone to peak tailing due to interactions with silica-based stationary phases. Understanding the interplay between the analyte, stationary phase, and mobile phase is paramount for developing a successful purification strategy.

Core Problem: The Polarity Conundrum

Highly polar compounds, like many aminopyrazole derivatives, have a strong affinity for polar mobile phases, leading to rapid elution and poor retention on non-polar stationary phases such as C18.[3] This "like-dissolves-like" principle is the crux of the issue in reversed-phase chromatography.

Strategic Solutions Overview

To counter these challenges, several chromatographic techniques can be employed, each with its own set of principles and best practices:

  • Reversed-Phase Chromatography (RPC) with Modifications: While standard RPC is challenging, it can be adapted for polar compounds through careful method development.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the retention and separation of polar compounds.[6][7][8][9]

  • Mixed-Mode Chromatography (MMC): Combining multiple retention mechanisms, MMC offers unique selectivity for complex separations.[10][11][12][13][14]

  • Supercritical Fluid Chromatography (SFC): An alternative that can provide unique selectivity, especially for chiral separations.[15][16][17]

Section 2: Troubleshooting Common Issues in Reversed-Phase Chromatography (RPC)

While challenging, RPC is a widely accessible technique. Here’s how to troubleshoot common problems when purifying polar aminopyrazoles.

FAQ 1: My polar aminopyrazole elutes in the void volume on a C18 column. How can I increase retention?

This is a frequent issue stemming from the high polarity of the analyte. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the water content in your mobile phase. Some modern reversed-phase columns are engineered for stability in highly aqueous conditions.

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved retention for polar analytes.

  • Utilize Ion-Pairing Reagents: For ionizable aminopyrazoles, adding an ion-pairing reagent to the mobile phase can significantly improve retention. The reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase. However, be aware that ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

  • Adjust Mobile Phase pH: The ionization state of your aminopyrazole derivative is pH-dependent. By adjusting the pH of the mobile phase, you can potentially suppress its ionization, making it less polar and more retainable on a reversed-phase column. For basic compounds, working at a higher pH can neutralize the analyte, but care must be taken to use a pH-stable column.[18]

FAQ 2: I'm observing significant peak tailing for my basic aminopyrazole. What's causing this and how can I fix it?

Peak tailing for basic compounds is often caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the surface of the silica-based stationary phase.[19][20]

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase pH Adjustment:

    • Low pH: Operating at a low pH (e.g., 2.5-4) protonates the basic aminopyrazole and also suppresses the ionization of acidic silanol groups, minimizing unwanted ionic interactions.[18][19] A buffer like phosphate at 10-20 mM is often effective.[19]

    • High pH: At a high pH, the basic analyte is neutral, reducing interactions with the now deprotonated silanol groups. This approach requires a column specifically designed for high pH stability.[21]

  • Use of Mobile Phase Additives:

    • Adding a small amount of a competing base, such as triethylamine (TEA) at a concentration of around 5 mM, to the mobile phase can mask the active silanol sites and improve peak shape.[19] However, this can shorten column lifetime.[19]

  • Employ a Highly Deactivated Column:

    • Modern columns with advanced end-capping minimize the number of accessible silanol groups, leading to improved peak shape for basic compounds.

dot graph TD { A[Poor Peak Shape for Aminopyrazole] --> B{Is the peak tailing?}; B -- Yes --> C{Cause: Secondary Silanol Interactions}; C --> D[Option 1: Adjust Mobile Phase pH]; D --> E[Low pH (2.5-4) to suppress silanol ionization]; D --> F[High pH with stable column to neutralize analyte]; C --> G[Option 2: Use Mobile Phase Additives]; G --> H[Add competing base (e.g., TEA)]; C --> I[Option 3: Use a Modern, End-Capped Column]; B -- No --> J{Other issue}; }

Caption: Troubleshooting workflow for peak tailing.

Section 3: Leveraging HILIC for Enhanced Retention of Polar Aminopyrazoles

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to RPC for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase that is high in organic solvent content.[6][7]

FAQ 3: When should I consider using HILIC instead of RPC?

HILIC is the preferred technique when your polar aminopyrazole derivative has little to no retention in reversed-phase, even with a highly aqueous mobile phase. HILIC provides an orthogonal separation mechanism to RPC, which can be advantageous for complex samples.[22]

FAQ 4: What are the key parameters to optimize in a HILIC method?
  • Stationary Phase Selection: A variety of HILIC stationary phases are available, including bare silica, amino, amide, and zwitterionic phases.[7] The choice of stationary phase will influence the selectivity of the separation.

  • Mobile Phase Composition: The mobile phase in HILIC typically consists of a high percentage of a weak, aprotic solvent like acetonitrile and a smaller amount of a strong, polar solvent like water.[6] The water content is a critical parameter for controlling retention.

  • Buffer Selection and Concentration: The use of a buffer in the aqueous portion of the mobile phase is crucial for reproducible results.[6] Ammonium formate or ammonium acetate are common choices as they are volatile and MS-compatible.

  • Sample Diluent: The solvent used to dissolve the sample can have a significant impact on peak shape. Ideally, the sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition.[23]

ParameterRecommendation for Polar AminopyrazolesRationale
Stationary Phase Zwitterionic, Amide, or AminoOffers a good balance of retention and selectivity for polar basic compounds.[7][9]
Mobile Phase Acetonitrile with an aqueous bufferAcetonitrile is the most common organic solvent in HILIC.[6]
Buffer Ammonium formate or acetate (pH 3-6)Controls pH for reproducible retention and is MS-compatible.[3]
Sample Solvent Initial mobile phase conditionsMinimizes peak distortion due to solvent mismatch.[23]

Table 1: Recommended starting conditions for HILIC purification of polar aminopyrazoles.

dot graph TD { A[Start] --> B(Prepare Mobile Phase: High Organic + Aqueous Buffer); B --> C(Equilibrate HILIC Column); C --> D(Prepare Sample in Initial Mobile Phase); D --> E(Inject Sample); E --> F(Run Gradient: Decrease Organic Content); F --> G(Monitor Elution); G --> H[End]; }

Caption: General workflow for HILIC purification.

Section 4: Advanced and Alternative Chromatographic Techniques

For particularly challenging separations, including the resolution of enantiomers, more advanced techniques may be necessary.

FAQ 5: My aminopyrazole derivative is part of a complex mixture with other polar compounds. How can I improve selectivity?

Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases that have both reversed-phase and ion-exchange characteristics.[10][11][12] This dual retention mechanism can provide unique selectivity for polar and ionizable compounds that are difficult to separate by a single mode of chromatography.[10][14]

FAQ 6: I need to separate the enantiomers of a chiral aminopyrazole. What are my options?

Chiral Chromatography: The separation of enantiomers requires a chiral environment.[24] This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of a variety of chiral compounds, including pyrazole derivatives.[25][26]

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often considered a "green" alternative to normal-phase chromatography.[16][17] It uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier.[17]

Section 5: Practical Protocols and Experimental Methodologies

Protocol 1: General Method for Flash Chromatography of a Polar Aminopyrazole

This protocol is a starting point for the purification of a polar aminopyrazole derivative using flash chromatography on silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[18] For very polar compounds, systems containing methanol in dichloromethane, sometimes with a small amount of ammonium hydroxide, can be effective.[27]

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation (for sensitive compounds): If your compound is sensitive to the acidic nature of silica, pre-treat the column by flushing it with your chosen eluent containing 1-2% triethylamine.[18]

  • Sample Loading: Dissolve your sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[28] Alternatively, for poorly soluble compounds, use a dry loading technique.[28]

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Protocol 2: Starting Method for HILIC-UV Purification

This protocol provides a general starting point for developing a HILIC purification method.

  • Column: A zwitterionic or amide-based HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 50% B

    • 12-15 min: 50% B

    • 15-15.1 min: 50% to 95% B

    • 15.1-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

Note: This is a generic method and will likely require optimization for your specific aminopyrazole derivative.

References

Technical Support Center: Managing Hydrochloride Salts in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing hydrochloride (HCl) salts in organic reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the formation, isolation, purification, and handling of HCl salts. The following content is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

Q1: Why are hydrochloride salts so common in pharmaceutical and organic chemistry?

A1: Hydrochloride salts are prevalent for several key reasons that enhance the properties of organic molecules, particularly amines.[1]

  • Improved Solubility and Bioavailability: Many amine-containing compounds, which are often basic, have poor water solubility in their freebase form. Converting them to hydrochloride salts introduces an ionic character, which significantly increases their aqueous solubility.[1][2] This is crucial for pharmaceutical applications, as it can improve the dissolution rate in the gastrointestinal tract and, consequently, the drug's bioavailability.[1][2]

  • Enhanced Stability and Shelf-Life: Hydrochloride salts are often more crystalline and less prone to degradation than their corresponding freebases, leading to a longer shelf-life.[1]

  • Ease of Purification: The crystalline nature of many hydrochloride salts makes them easier to purify through recrystallization, which is a more cost-effective and scalable method compared to chromatography.[1]

Q2: My hydrochloride salt is not precipitating from the reaction mixture. What should I do?

A2: Difficulty in precipitating a hydrochloride salt is a common issue.[3] Several factors could be at play, and the following troubleshooting steps can be taken:

  • Solvent Selection: The choice of solvent is critical. If your salt is soluble in the current solvent system, you may need to add an anti-solvent to induce precipitation. For instance, if your salt is soluble in alcohols like ethanol or methanol, adding a less polar solvent like diethyl ether or acetone can often cause the salt to crash out.[4] Isopropanol is often preferred over ethanol for recrystallizing HCl salts due to the lower solubility of the salts in it.[4]

  • Concentration: Ensure your solution is sufficiently concentrated. If the solution is too dilute, the salt may remain dissolved. Carefully remove some of the solvent under reduced pressure.

  • Temperature: Cooling the solution can decrease the solubility of the salt and promote crystallization. Try placing your flask in an ice bath or refrigerator.

  • Seeding: If you have a small amount of the solid salt from a previous batch, adding a seed crystal can initiate crystallization.

  • Alternative Acid Source: If you are using aqueous HCl, the water present might be increasing the solubility of your salt.[5] Consider using anhydrous HCl gas or a solution of HCl in an organic solvent like dioxane or diethyl ether.[3][5] A common lab preparation for anhydrous HCl in ethyl acetate involves the reaction of acetyl chloride with ethanol.[3]

Q3: My isolated hydrochloride salt is a sticky oil or "goo" instead of a solid. How can I fix this?

A3: The formation of an oil or "goo" often indicates that the salt is hygroscopic (absorbs moisture from the air) or that impurities are present that are inhibiting crystallization.[3]

  • Drying: Ensure all your solvents are anhydrous and that the reaction is protected from atmospheric moisture. Dry the isolated product thoroughly under high vacuum.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the salt is insoluble, such as pentane, hexane, or diethyl ether. This can sometimes induce solidification and wash away non-polar impurities.

  • Switching the Counter-ion: If the hydrochloride salt is consistently difficult to handle, consider forming a salt with a different acid, such as methanesulfonic acid or trifluoroacetic acid (TFA), which may produce a more crystalline solid.[3]

Q4: How can I confirm that I have successfully formed the hydrochloride salt?

A4: Several analytical techniques can be used to confirm the formation of a hydrochloride salt:

  • ¹H NMR Spectroscopy: In the proton NMR spectrum, you should observe the appearance of a new, often broad, signal corresponding to the proton on the newly formed ammonium cation (R₃N⁺-H). This peak is typically shifted downfield compared to a neutral N-H proton.[6][7] Running the NMR in a solvent like DMSO-d₆ can help in observing exchangeable protons.[6]

  • Melting Point: The melting point of the salt will be significantly higher than that of the freebase.[6]

  • Elemental Analysis: This will show the presence of chlorine in the correct stoichiometric ratio.[7]

  • IR Spectroscopy: You may observe changes in the N-H stretching frequencies.[6]

  • Silver Nitrate Test: A qualitative test involves dissolving a small amount of your compound in water and adding a few drops of silver nitrate solution. The formation of a white precipitate (AgCl) indicates the presence of chloride ions.[7]

II. Troubleshooting Guides

Guide 1: Removing Inorganic Salts (e.g., NaCl) from your Hydrochloride Salt

Problem: You've used aqueous HCl or a neutralization step that has introduced inorganic salts like NaCl into your product, and now you need to remove them.

Solution Workflow:

Caption: Workflow for removing inorganic salts.

Detailed Protocol:

  • Dissolution: Dissolve the crude mixture in a minimal amount of a highly polar solvent like water or methanol, in which both the organic hydrochloride and the inorganic salt are soluble.

  • Precipitation of Inorganic Salt: Gradually add a solvent in which your organic hydrochloride is soluble but the inorganic salt is not. Acetone is often a good choice for precipitating NaCl.[8]

  • Filtration: Filter the mixture to remove the precipitated inorganic salt.

  • Isolation of Organic Salt: The desired organic hydrochloride salt is now in the filtrate. It can be isolated by removing the solvent under reduced pressure and, if necessary, recrystallizing from an appropriate solvent system.

Guide 2: Breaking the Hydrochloride Salt to Regenerate the Free Base

Problem: You need to convert your isolated hydrochloride salt back to the free amine (free base) for a subsequent reaction or for purification.

Solution Workflow:

Caption: Workflow for regenerating the free amine.

Detailed Protocol:

  • Dissolution: Dissolve the hydrochloride salt in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[9][10]

  • Basification: Add an aqueous solution of a base, such as sodium hydroxide, sodium bicarbonate, or sodium carbonate, to the mixture.[10] The pH of the aqueous layer should be monitored to ensure it becomes basic (pH > 10 is a good target for many amines).[7]

  • Extraction: Shake the mixture vigorously in a separatory funnel. The neutralized free amine will be extracted into the organic layer.[9]

  • Work-up: Separate the organic layer, wash it with water and then brine to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent in vacuo to yield the free amine.

III. Advanced Considerations

Side Reactions and Impurities

Be aware of potential side reactions when forming hydrochloride salts, especially on a large scale. For instance, using solutions of HCl in alcohols like methanol or ethanol can lead to the formation of genotoxic impurities such as methyl chloride or ethyl chloride, respectively.[11] It is often preferable to generate the HCl salt at lower temperatures to minimize the formation of such byproducts.[11]

Solubility and the Common Ion Effect

While hydrochloride salt formation generally increases aqueous solubility, there are exceptions. The "common ion effect" can decrease the solubility of a hydrochloride salt in the presence of a high concentration of chloride ions, such as in the stomach.[12] For slightly soluble hydrochlorides, this can lead to the counterintuitive situation where the salt is less soluble than the free base at gastric pH.[12]

Data Summary Table
PropertyFree Amine (Typical)Hydrochloride Salt (Typical)Rationale for Change
Physical State Often liquid or waxy solid[1]Crystalline solid[1]Ionic lattice formation
Melting Point LowerHigher[6]Stronger intermolecular forces
Aqueous Solubility LowHigh[1][2]Ionic nature
Organic Solvent Solubility High in non-polar solventsLow in non-polar solventsPolarity change
Stability Less stableMore stable[1]Reduced reactivity of the lone pair

References

Technical Support Center: Prevention of Aminopyrazole Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazole compounds. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: the oxidative degradation of aminopyrazoles. As a class of compounds vital to medicinal chemistry, their stability is paramount for reproducible results and the integrity of your research.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Understanding the Instability: Why Do Aminopyrazoles Oxidize?

Aminopyrazole scaffolds are electron-rich heterocyclic systems. The exocyclic amino group significantly enhances this electron density, making the molecule susceptible to oxidation. Several factors can initiate or accelerate this degradation process:

  • Atmospheric Oxygen: This is the most common culprit. The amine group can be directly oxidized by O₂, often leading to colored impurities and a change in the physical appearance of your compound.[2] This process can be catalyzed by light, heat, or trace metal ions.

  • Trace Metal Contaminants: Transition metals, even at parts-per-million (ppm) levels, can act as potent catalysts for oxidation.[3][4] Ions such as Cu(II), Fe(III), and Ag(I) can facilitate electron transfer processes, leading to the formation of radical species and subsequent degradation.[3]

  • pH Extremes: Both highly acidic and basic conditions can promote degradation, although the specific mechanisms may differ.[5] Under acidic conditions, protonation of the pyrazole ring can alter its electronic properties, while basic conditions can facilitate deprotonation and increase susceptibility to oxidation.

  • Light Exposure: Photons, particularly in the UV range, can provide the activation energy needed to initiate oxidative reactions, leading to photodegradation.[2][6]

  • Reactive Solvent Impurities: Peroxides in solvents like THF or diethyl ether are strong oxidizing agents that can readily degrade aminopyrazoles.

Visualizing the Oxidation Process

The following diagram illustrates the key factors contributing to the oxidation of aminopyrazole compounds.

cluster_0 Initiating Factors cluster_1 Aminopyrazole Compound cluster_2 Degradation Products Atmospheric O2 Atmospheric O2 Aminopyrazole Aminopyrazole Atmospheric O2->Aminopyrazole Light (UV) Light (UV) Light (UV)->Aminopyrazole Heat Heat Heat->Aminopyrazole Trace Metals (Fe, Cu) Trace Metals (Fe, Cu) Trace Metals (Fe, Cu)->Aminopyrazole pH Extremes pH Extremes pH Extremes->Aminopyrazole Oxidized Dimers Oxidized Dimers Aminopyrazole->Oxidized Dimers Ring-Opened Products Ring-Opened Products Aminopyrazole->Ring-Opened Products Colored Impurities Colored Impurities Aminopyrazole->Colored Impurities

Caption: Key factors leading to aminopyrazole oxidation.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to provide direct solutions to common experimental problems.

Working with Aminopyrazoles in Solution

Q1: My aminopyrazole solution is turning yellow/brown. What's happening and how can I stop it?

A1: A color change is a classic indicator of oxidation.[2] This is often due to the formation of conjugated, colored byproducts.

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before dissolving your compound, sparge your solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes.[7] This removes dissolved oxygen, a primary oxidant.

  • Work Under an Inert Atmosphere: Whenever possible, handle your aminopyrazole solutions in a glovebox or under a positive pressure of inert gas.[7] This "blanket" of inert gas prevents atmospheric oxygen from re-dissolving.

  • Use Fresh, High-Purity Solvents: Older solvents, especially ethers like THF and dioxane, can accumulate explosive peroxides which are potent oxidizing agents. Always use freshly opened or distilled solvents.

  • Consider Solvent Choice: In some cases, switching from a protic solvent like ethanol to an aprotic solvent like ethyl acetate can help minimize degradation.[7]

Q2: My reaction yield is inconsistent when using an aminopyrazole nucleophile. Could oxidation be the cause?

A2: Absolutely. If your aminopyrazole is degrading before or during the reaction, the effective concentration of your nucleophile is reduced, leading to lower and more variable yields.

Troubleshooting Steps:

  • Monitor Starting Material Purity: Before starting your reaction, run a quick purity check (e.g., TLC or rapid LC-MS) on your aminopyrazole to ensure it hasn't degraded during storage.

  • Inert Atmosphere is Crucial: For sensitive reactions, ensure the entire setup is under an inert atmosphere. This includes degassing the reaction mixture after adding all reagents.

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate oxidation.[2] Use the lowest effective temperature for your transformation.

  • Add a Radical Scavenger/Antioxidant: For particularly sensitive substrates, the addition of a radical scavenger can be beneficial.

Antioxidant ClassExamplesTypical ConcentrationNotes
Phenolic Butylated hydroxytoluene (BHT), Propyl gallate, Quercetin[8]0.01 - 0.1 mol%Highly effective at scavenging free radicals.
Vitamins Ascorbic acid (Vitamin C), Tocopherol (Vitamin E)0.1 - 1 mol%Biocompatible options, useful in biological assays.
Thioethers Thiodipropionic acid0.1 - 0.5 mol%Decompose hydroperoxides.
Purification and Isolation

Q3: My aminopyrazole appears to be degrading on the silica gel column during chromatography. What are my options?

A3: Silica gel can be slightly acidic and its large surface area can promote air oxidation, making it a harsh environment for sensitive compounds.

Troubleshooting Steps:

  • Deactivate the Silica: Pre-treat your silica gel with a base. A common method is to slurry the silica in your eluent containing 1-2% triethylamine or ammonia in methanol before packing the column. This neutralizes acidic sites.

  • Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or C18 (reverse-phase) chromatography, which are often gentler on basic compounds.

  • Minimize Purification Time: Pack your column efficiently and run it as quickly as possible to reduce the compound's contact time with the stationary phase and air.

  • Alternative Purification Methods: If chromatography is consistently problematic, consider recrystallization or salt formation.[7][9] Converting the amine to a salt (e.g., hydrochloride) can significantly improve its stability.[7]

Storage and Handling

Q4: What are the ideal long-term storage conditions for solid aminopyrazole compounds?

A4: Proper storage is critical to ensure the long-term integrity of your aminopyrazoles.

Recommended Storage Protocol:

  • Solid Form is Best: Store the compound as a dry solid. Avoid long-term storage in solution.[2]

  • Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil.[2][6]

  • Inert Atmosphere: For highly sensitive compounds, flush the vial with argon or nitrogen before sealing.

  • Low Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow the rate of any potential degradation.[2]

  • Desiccate: Store in a desiccator to protect from moisture, which can facilitate degradation.[2]

Proactive Stability Assessment: Forced Degradation Studies

To truly understand the stability profile of a novel aminopyrazole, a forced degradation study is invaluable.[10][11][12][13][14] This involves intentionally subjecting the compound to harsh conditions to identify potential degradation products and pathways.

Experimental Workflow for a Forced Degradation Study

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of aminopyrazole B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60-80°C in solution) A->E F Photolytic Stress (UV/Vis light exposure) A->F G Neutralize samples (if necessary) B->G C->G D->G E->G F->G H Analyze by LC-MS/MS or HPLC-UV/DAD G->H I Identify degradants and quantify parent compound loss H->I

References

Technical Support Center: Troubleshooting Low Yields in Aminopyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminopyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis and modification of aminopyrazole scaffolds. Aminopyrazoles are a critical class of heterocycles in medicinal chemistry, and their successful functionalization is often pivotal to the advancement of drug discovery programs.[1][2][3][4] This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

I. General Questions & Core Concepts

Q1: My aminopyrazole functionalization reaction is resulting in a complex mixture of products with low yield of the desired compound. Where should I start my troubleshooting?

A: A complex reaction mixture with low yield is a common issue and typically points to problems with reaction selectivity (chemo- and regioselectivity), substrate/reagent stability, or suboptimal reaction conditions. Here is a logical workflow to diagnose the problem:

G start Low Yield & Complex Mixture purity 1. Verify Starting Material Purity start->purity conditions 2. Re-evaluate Reaction Conditions purity->conditions Purity Confirmed selectivity 3. Address Selectivity Issues conditions->selectivity Conditions Optimized side_reactions 4. Identify & Mitigate Side Reactions selectivity->side_reactions Regio-/Chemoselectivity Addressed workup 5. Optimize Workup & Purification side_reactions->workup Side Reactions Minimized success Desired Product (Improved Yield) workup->success

Caption: Initial Troubleshooting Workflow for Aminopyrazole Functionalization.

Q2: How does the position of the amino group on the pyrazole ring affect its reactivity?

A: The position of the amino group (3-, 4-, or 5-amino) significantly influences the electronic properties and steric environment of the pyrazole ring, thereby dictating its reactivity.[1][4]

  • 3(5)-Aminopyrazoles: These exist as tautomers and are generally electron-rich. The amino group enhances the nucleophilicity of the ring nitrogens and the carbon atoms. Functionalization can occur at the amino group, the ring nitrogens, or the ring carbons, leading to potential regioselectivity challenges.[1][4]

  • 4-Aminopyrazoles: The amino group at the C4 position strongly activates the ring towards electrophilic substitution.

II. Troubleshooting Specific Functionalization Reactions

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Q3: I am experiencing low yields in my Suzuki-Miyaura coupling of a bromo-aminopyrazole. What are the likely causes and how can I improve the outcome?

A: Low yields in Suzuki-Miyaura couplings of aminopyrazoles are often attributed to catalyst deactivation, competing side reactions like dehalogenation, or poor reaction kinetics.[5]

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

G start Low Yield in Suzuki Coupling catalyst 1. Catalyst & Ligand Selection start->catalyst base 2. Base Optimization catalyst->base Pre-catalyst & Buchwald ligands are often effective solvent 3. Solvent & Temperature Screening base->solvent Stronger, non-nucleophilic bases can be beneficial side_reactions 4. Address Dehalogenation solvent->side_reactions Aprotic polar solvents & microwave heating can enhance kinetics success Improved Yield side_reactions->success Using bromo- or chloro-pyrazoles can reduce dehalogenation

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of aminopyrazoles.

Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromo-aminopyrazoles:

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G2/G3 (1-5 mol%)XPhos-based pre-catalysts are often superior for electron-rich and sterically hindered substrates.[5][6]
Ligand XPhos, SPhos, or RuPhos (1-2 eq. relative to Pd)Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are generally effective.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA mixture of an organic solvent and water is typically used.
Temperature 80-120 °C or microwave irradiationMicrowave heating can significantly reduce reaction times and improve yields.[5][6][7]

Q4: My Buchwald-Hartwig amination of a halo-aminopyrazole is not proceeding to completion. What should I consider?

A: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors, including an inappropriate choice of catalyst, ligand, base, or solvent, as well as potential substrate inhibition.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: The choice of palladium pre-catalyst and ligand is crucial. Systems like Pd₂(dba)₃ with bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, DavePhos) are often effective.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

  • Temperature: Reactions are often run at elevated temperatures (80-110 °C).

Step-by-Step Protocol for Buchwald-Hartwig Amination Screening:

  • To a dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the halo-aminopyrazole (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction stalls, consider screening different ligands, bases, and solvents as outlined in the troubleshooting guide.

B. N-Alkylation of Aminopyrazoles

Q5: I am struggling with low yields and the formation of regioisomers in the N-alkylation of my 3-substituted aminopyrazole. How can I improve this?

A: Low yields in N-alkylation are often due to an insufficiently strong base, poor solubility of reactants, or a non-reactive alkylating agent. The formation of N1 and N2 regioisomers is a common challenge with unsymmetrical pyrazoles.

Troubleshooting N-Alkylation of Aminopyrazoles:

IssuePotential CauseRecommended Solution
Low Yield Weak baseUse a stronger base such as NaH or K₂CO₃.[9]
Poor solubilitySwitch to a more polar aprotic solvent like DMF or DMSO.[9]
Unreactive alkylating agentUse a more reactive alkyl halide (I > Br > Cl > OTs).
Poor Regioselectivity Steric and electronic effectsThe less sterically hindered nitrogen is generally favored. For 3-substituted pyrazoles, alkylation often occurs preferentially at the N1 position.
Reaction conditionsThe choice of base and solvent can influence the regioselectivity.

Experimental Protocol for Regioselective N1-Alkylation:

  • To a solution of the 3-substituted aminopyrazole (1.0 equiv.) in anhydrous DMF, add NaH (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent.

C. Other Functionalization Reactions

Q6: I need to introduce a nitro group onto my aminopyrazole ring. What are the best practices to avoid side reactions?

A: Nitration of aminopyrazoles requires careful control of reaction conditions to prevent over-nitration and degradation of the starting material. The amino group is activating, making the ring susceptible to oxidation.

Recommended Nitration Protocol:

  • Dissolve the aminopyrazole in concentrated sulfuric acid at 0 °C.

  • Slowly add a cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.

  • Stir the reaction at low temperature for the specified time, monitoring the progress by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

Q7: How can I convert the amino group of my aminopyrazole to other functional groups via diazotization?

A: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) via Sandmeyer or related reactions.[10][11][12]

General Diazotization and Substitution Protocol:

  • Dissolve the aminopyrazole in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for a short period.

  • For substitution, add the appropriate reagent (e.g., CuCl for chlorination, CuBr for bromination, KCN for cyanation).

  • Allow the reaction to warm to room temperature or gently heat to complete the substitution.

III. Purification Strategies

Q8: I am having difficulty purifying my functionalized aminopyrazole. What techniques should I try?

A: Purification of functionalized aminopyrazoles can be challenging due to their polarity and potential for multiple isomers.

Purification Troubleshooting:

  • Column Chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (silica gel, alumina). A gradient elution may be necessary to separate closely related compounds.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide high purity products.

  • Acid-Base Extraction: The basicity of the amino group and pyrazole nitrogens can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to recover the purified product.

IV. References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from --INVALID-LINK--

  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from --INVALID-LINK--

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 188–215. Retrieved from --INVALID-LINK--

  • Odeh, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Retrieved from --INVALID-LINK--

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 216–243. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for Buchwald-Hartwig Amination Screening Kit. Retrieved from --INVALID-LINK--

  • Hfaiedh, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit. Retrieved from --INVALID-LINK--

  • Rotolo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from --INVALID-LINK--

  • Hfaiedh, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Retrieved from --INVALID-LINK--

  • Safari, J., & Gandomi-Ravandi, S. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 21. One-pot diazotization reaction carried out on.... Retrieved from --INVALID-LINK--

  • Filimonov, V. D., et al. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Chemistry of Heterocyclic Compounds. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Troubleshooting Ullmann Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Pyrazole N-Alkylation. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Retrieved from --INVALID-LINK--

  • Dyakonenko, V. V., et al. (2018). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. Retrieved from --INVALID-LINK--

  • Wang, X., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from --INVALID-LINK--

  • Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Retrieved from --INVALID-LINK--

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Retrieved from --INVALID-LINK--

  • Rossi, S., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Tang, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Molecules. Retrieved from --INVALID-LINK--

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole. Retrieved from --INVALID-LINK--

  • Zhang, J., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. Retrieved from --INVALID-LINK--

  • Claramunt, R. M., et al. (2006). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General. Retrieved from --INVALID-LINK--

  • Hfaiedh, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances. Retrieved from --INVALID-LINK--

  • Shang, M., & Shang, Z. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from --INVALID-LINK--

  • Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from --INVALID-LINK--

  • Shutalev, A. D., & Pya, N. E. (2022). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--

  • Chygorin, E., et al. (2022). Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol: A Combined Experimental and Theoretical Study. International Journal of Molecular Sciences. Retrieved from --INVALID-LINK--

  • Reddit. (n.d.). N-methylation of pyrazole. Retrieved from --INVALID-LINK--

  • Jeffrey, J. L., & MacMillan, D. W. C. (2015). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. The Journal of organic chemistry. Retrieved from --INVALID-LINK--

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research. Retrieved from --INVALID-LINK--

References

removal of unreacted starting materials in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted starting materials from your crude pyrazole product. As experienced chemists know, a successful reaction is only half the battle; an effective purification strategy is paramount to obtaining high-quality material for downstream applications.

This guide is designed to provide not just protocols, but also the underlying chemical principles to empower you to make informed decisions for your specific pyrazole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove after a Knorr pyrazole synthesis?

In a typical Knorr pyrazole synthesis, the primary starting materials that may remain in your crude product are the 1,3-dicarbonyl compound (or its synthetic equivalent) and the hydrazine derivative [1][2]. The extent of their presence depends on the reaction stoichiometry, kinetics, and stability of the reactants under the reaction conditions. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure maximum conversion to the desired pyrazole product[3][4].

Q2: My TLC shows three spots: my pyrazole product, and two other spots that I suspect are my starting materials. How can I confirm their identities?

To confirm the identities of the spots on your TLC plate, you can use the technique of co-spotting . On a single TLC plate, spot your crude reaction mixture in one lane, the 1,3-dicarbonyl starting material in a second lane, the hydrazine starting material in a third lane, and a mixture of all three in the first lane. After developing the plate, if the spots from the individual starting materials align with the impurity spots in your crude mixture, you have a strong indication of their identity.

Q3: What is the first purification technique I should consider for removing unreacted starting materials?

The choice of the initial purification technique depends on the physical state and properties of your crude product.

  • For solid crude products , recrystallization is often the most efficient and scalable first step. It can be highly effective if there is a significant difference in solubility between your pyrazole product and the starting materials in a given solvent system[5].

  • For oily or liquid crude products , or when recrystallization fails to provide the desired purity, column chromatography is the most common and effective method[4][6].

  • If your pyrazole has a basic nitrogen atom, an acid-base extraction can be a very effective initial purification step to separate it from neutral or acidic impurities[7].

Below is a decision-making workflow to help you select the appropriate primary purification method.

purification_workflow Fig. 1: Decision Workflow for Primary Purification start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid is_basic Is the pyrazole basic? is_solid->is_basic No (Oily/Liquid) recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_basic->chromatography No acid_base Perform Acid-Base Extraction is_basic->acid_base Yes recrystallization->chromatography Unsuccessful pure Pure Product recrystallization->pure Successful chromatography->pure acid_base->chromatography Further purification needed acid_base->pure Successful

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guides

Issue 1: Removing Unreacted Hydrazine

Q: I have an excess of a basic hydrazine (e.g., phenylhydrazine) in my reaction mixture. What is the best way to remove it?

A: Unreacted hydrazines are often basic and more polar than the corresponding pyrazole product. This difference in chemical properties can be exploited for their removal.

Method 1: Acid-Base Extraction

This is a highly effective method for separating basic hydrazines from the less basic pyrazole product. The pyrazole nitrogen is generally less basic than the hydrazine nitrogens, especially in N-aryl pyrazoles.

  • Principle: By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the more basic hydrazine will be protonated and extracted into the aqueous layer as a salt. The less basic pyrazole will remain in the organic layer.

Experimental Protocol: Acid-Base Extraction to Remove Hydrazine

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times.

  • Combine Aqueous Layers: The combined aqueous layers contain the protonated hydrazine. This can be neutralized and discarded according to your institution's safety protocols.

  • Wash Organic Layer: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude pyrazole, now depleted of the hydrazine starting material.

Method 2: Quenching

For safety and to facilitate removal, unreacted hydrazine can be "quenched" by converting it into a more easily removable derivative.

  • Principle: Adding an excess of a simple ketone or aldehyde (e.g., acetone or benzaldehyde) to the reaction mixture will react with the hydrazine to form a hydrazone. This hydrazone will have different polarity and solubility properties, often making it easier to remove by chromatography or recrystallization[8].

Issue 2: Removing Unreacted 1,3-Dicarbonyl Compounds

Q: My pyrazole product is contaminated with the 1,3-dicarbonyl starting material. How can I separate them?

A: 1,3-dicarbonyl compounds are generally more polar than their corresponding pyrazole products due to the presence of the carbonyl groups. This polarity difference is the key to their separation.

Method 1: Column Chromatography

Flash column chromatography is a very reliable method for separating compounds with different polarities.

  • Principle: The crude mixture is loaded onto a silica gel column. A solvent system (eluent) is chosen in which the pyrazole product and the 1,3-dicarbonyl have different affinities for the silica gel. Typically, the less polar pyrazole will elute from the column before the more polar 1,3-dicarbonyl. The appropriate eluent is usually determined by preliminary TLC analysis. A good separation is often achieved when the desired product has an Rf value of around 0.3-0.4[9].

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine an optimal solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your pyrazole and the 1,3-dicarbonyl on a TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent and pack the column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Recrystallization

If your pyrazole is a solid, recrystallization can be a good option, provided a solvent can be found in which the 1,3-dicarbonyl is significantly more soluble than the pyrazole at room temperature.

  • Principle: The crude solid is dissolved in a minimum amount of a hot solvent. As the solution cools, the less soluble pyrazole crystallizes out, while the more soluble 1,3-dicarbonyl remains in the mother liquor[5].

Common Recrystallization Solvents for Pyrazoles Typical Use Cases
Ethanol, MethanolGood general-purpose solvents for polar pyrazoles[5].
Ethanol/WaterA mixed solvent system effective for many pyrazole derivatives. The compound is dissolved in hot ethanol, and water is added until turbidity appears[5][10].
Hexane/Ethyl AcetateA common mixed solvent system for less polar pyrazoles[5].
Cyclohexane, Petroleum EtherSuitable for non-polar pyrazoles[5].
Issue 3: Troubleshooting Recrystallization

Q: My pyrazole product is "oiling out" instead of crystallizing during recrystallization. What should I do?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point[5]. Here are several strategies to address this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point[5].

  • Slow Cooling: Allow the solution to cool as slowly as possible. An insulated container can help promote gradual cooling[5].

  • Change the Solvent System: Experiment with a different solvent or a different mixed-solvent combination[5].

  • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization[5].

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield can be due to several factors:

  • Excess Hot Solvent: Using too much hot solvent to dissolve the crude product will result in a significant amount of your product remaining in the mother liquor upon cooling[5]. Use the minimum amount necessary.

  • Insufficient Cooling: Ensure the solution is thoroughly cooled, perhaps in an ice bath, to maximize crystal formation.

  • Premature Crystallization: If the product crystallizes during hot filtration, use a pre-heated funnel and flask[11].

References

Technical Support Center: Synthesis of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted aminopyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these vital heterocyclic scaffolds. Aminopyrazoles are foundational building blocks in numerous pharmaceuticals, known for their diverse biological activities.[1][2] However, their synthesis can present significant challenges, particularly concerning reaction control and product purity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing substituted aminopyrazoles?

The most prevalent and versatile methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[3] The two main classes of starting materials for this are:

  • β-Ketonitriles (3-Oxoalkanenitriles): This is arguably the most common route. The reaction proceeds by an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other hydrazine nitrogen attacks the nitrile carbon to form the 5-aminopyrazole ring.[4][5] This method is widely used for its reliability and the accessibility of various β-ketonitrile precursors.[6]

  • α,β-Unsaturated Nitriles: This is another major pathway, especially using substrates like alkoxyacrylonitriles or alkylidenemalononitriles.[3][7] The reaction typically involves a Michael addition of the hydrazine to the double bond, followed by cyclization and elimination of a leaving group to form the aromatic pyrazole ring.[3]

Q2: I'm using a substituted hydrazine (e.g., methylhydrazine) and getting a mix of products. What is the primary challenge here?

The primary challenge is regioselectivity . When an unsymmetrically substituted hydrazine reacts with an unsymmetrical 1,3-dielectrophile (like a β-ketonitrile), two constitutional isomers can be formed: the N-substituted 3-aminopyrazole and the N-substituted 5-aminopyrazole.[3]

The reaction's outcome depends on which nitrogen atom of the hydrazine attacks which electrophilic center first and which pathway leads to the final cyclized product. Controlling this regioselectivity is the most critical hurdle to overcome for a clean, efficient synthesis.[3][8]

Q3: How can I control the reaction to selectively synthesize either the 3-amino or 5-aminopyrazole isomer?

You can control the regioselectivity by manipulating the reaction conditions to favor either a thermodynamic or a kinetic reaction pathway.[7][8]

  • For the 5-Aminopyrazole (Thermodynamic Product): This isomer is generally the more thermodynamically stable product.[7] To favor its formation, you should use conditions that allow the reaction intermediates to equilibrate. This typically means neutral or slightly acidic conditions and elevated temperatures (e.g., refluxing in ethanol).[3][7] These conditions allow the kinetically formed intermediate to revert and then proceed down the path to the more stable 5-amino product.

  • For the 3-Aminopyrazole (Kinetic Product): This isomer is often the product of the faster, kinetically controlled pathway. To trap this less stable isomer, the reaction must be run under conditions where the initial bond formation is irreversible and cyclization is rapid.[7] This is typically achieved by using a strong base (e.g., sodium ethoxide) at low temperatures (e.g., 0 °C). The base facilitates a rapid, irreversible cyclization of the initially formed adduct before it can equilibrate to the more stable intermediate.[7][8]

The following diagram illustrates this key principle of regiodivergent synthesis.

G cluster_start Starting Materials SMs β-Ketonitrile + R-NHNH₂ Kinetic_Adduct Kinetic Adduct (Attack by substituted N) SMs->Kinetic_Adduct k₁ (fast) Thermo_Adduct Thermodynamic Adduct (Attack by unsubstituted N) SMs->Thermo_Adduct k₂ (slower) Product_3_Amino 3-Aminopyrazole (Kinetic Product) Kinetic_Adduct->Product_3_Amino Fast Cyclization (Base-catalyzed) Kinetic_Adduct->Thermo_Adduct Product_5_Amino 5-Aminopyrazole (Thermodynamic Product) Thermo_Adduct->Product_5_Amino Cyclization

Caption: Kinetic vs. Thermodynamic control in aminopyrazole synthesis.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Aminopyrazole

You've run the reaction, but TLC analysis shows mostly starting material, or the final isolated yield is disappointingly low.

G cluster_causes Potential Causes cluster_solutions Solutions & Verification Start Low / No Yield Cause_Purity Impure Starting Materials? Start->Cause_Purity Cause_Conditions Suboptimal Reaction Conditions? Start->Cause_Conditions Cause_Cyclization Incomplete Cyclization? Start->Cause_Cyclization Sol_Purity Verify purity of hydrazine & β-ketonitrile (NMR, GC/MS). Recrystallize or distill if needed. Cause_Purity->Sol_Purity Sol_Conditions Optimize temperature & time. Monitor reaction progress by TLC to find optimal endpoint. Cause_Conditions->Sol_Conditions Sol_Cyclization Add catalytic acid (AcOH) or base (NaOEt) to promote ring closure. Check for stable hydrazone intermediate via TLC/LCMS. Cause_Cyclization->Sol_Cyclization

Caption: Troubleshooting workflow for low reaction yield.

Probable Cause A: Purity of Starting Materials

Impurities in your hydrazine or β-ketonitrile can significantly interfere with the reaction.[9] Hydrazine, in particular, can degrade over time.

  • Solution:

    • Verify Purity: Always use high-purity starting materials. If the hydrazine has been stored for a long time, consider using a fresh bottle or distilling it. Check the purity of your β-ketonitrile by NMR or melting point.

    • Purification: If necessary, purify the starting materials before use via distillation, recrystallization, or column chromatography.[9]

Probable Cause B: Suboptimal Reaction Conditions

The reaction may be too slow at the temperature used, or the reaction time may be insufficient. Conversely, excessive heat or time can lead to degradation.[9]

  • Solution:

    • Monitor with TLC: Track the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). This will help you determine if the reaction is proceeding and when it has reached completion.

    • Optimize Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Many pyrazole syntheses require refluxing in a solvent like ethanol to proceed efficiently.[9]

Probable Cause C: Inefficient Cyclization

The initial condensation may form a stable hydrazone intermediate that fails to cyclize under the current conditions.[4][5] This is often visible on a TLC plate as a new spot that is not the final product.

  • Solution:

    • Catalyst Addition: The cyclization step is often catalyzed by either acid or base.[10] Adding a catalytic amount of acetic acid or a base like sodium ethoxide can dramatically accelerate the ring-closing step.[3]

    • Solvent Choice: Ensure the solvent is appropriate. Protic solvents like ethanol often facilitate the proton transfers necessary for cyclization.

Problem 2: A Mixture of 3-Amino and 5-Amino Regioisomers is Formed

Your final product is a mixture of the two possible regioisomers, making purification difficult and reducing the yield of the desired compound.

Probable Cause: Lack of Regiocontrol

The reaction conditions used are not selective enough to favor one pathway (kinetic or thermodynamic) over the other. This often happens under intermediate conditions (e.g., room temperature, neutral pH).[8]

  • Solution: Adopt a proven, regiodivergent protocol. You must make a deliberate choice to target either the kinetic or thermodynamic product and adjust your conditions accordingly.[3]

ParameterKinetic Control (Favors 3-Aminopyrazole) Thermodynamic Control (Favors 5-Aminopyrazole)
Conditions Basic (e.g., NaOEt, Et₃N)Neutral or Acidic (e.g., EtOH, AcOH catalyst)
Temperature Low (e.g., 0 °C to room temp)Elevated (e.g., 70 °C to reflux)
Mechanism Fast, irreversible cyclization traps the kinetic adduct.[7]Allows for equilibration to the more stable intermediate.[7]
Key Reference Bagley, et al. demonstrated this using EtONa in EtOH.[3]Fandrick, et al. showed heating in ethanol favors the 5-amino isomer.[8]
Problem 3: Difficulty in Purifying the Final Product

The reaction worked, but the crude product is an inseparable mixture on a standard silica column, or it refuses to crystallize.

Probable Cause A: Similar Polarity of Components

Regioisomers of aminopyrazoles often have very similar polarities, making them difficult to separate by standard flash chromatography. The amino group can also cause streaking on silica gel.

  • Solution:

    • Deactivate Silica Gel: Before running the column, flush the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in your eluent). This will neutralize the acidic sites on the silica, preventing your basic aminopyrazole from streaking and improving separation.[11]

    • Recrystallization: This is often the best method for separating isomers. Experiment with different solvent systems. A common starting point is to dissolve the crude product in a hot polar solvent like ethanol and then either let it cool slowly or add a non-polar solvent like hexanes until turbidity is observed.[11][12]

Probable Cause B: Product is an Oil or Amorphous Solid

Some substituted aminopyrazoles are not crystalline solids at room temperature.

  • Solution:

    • Salt Formation: Convert the aminopyrazole into a salt (e.g., hydrochloride or sulfate). Salts are typically highly crystalline and can be easily purified by recrystallization. The free base can be regenerated later if needed by treatment with a mild base.

    • Trituration: If the product is an amorphous solid or a thick oil, try trituration. This involves stirring the crude material with a solvent in which the desired product is insoluble but the impurities are soluble.[13][14] Hexanes or diethyl ether are good starting points.

Detailed Protocols

Protocol 1: Regioselective Synthesis of a 5-Aminopyrazole Derivative (Thermodynamic Control)

This protocol is adapted from general procedures that favor the thermodynamically more stable 5-amino isomer.[7][8]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketonitrile (1.0 eq) and ethanol (5-10 mL per mmol of ketonitrile).

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq). If desired, a catalytic amount of acetic acid (0.1 eq) can be added to ensure slightly acidic conditions.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress by TLC until the starting β-ketonitrile spot has been consumed (typically 2-6 hours).

  • Workup: Allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or concentration.

  • Purification: Collect the solid by filtration. If no solid forms, perform an aqueous workup (e.g., extract with ethyl acetate, wash with brine, dry over Na₂SO₄). The crude product can then be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[9]

Protocol 2: Regioselective Synthesis of a 3-Aminopyrazole Derivative (Kinetic Control)

This protocol is based on conditions designed to trap the kinetically favored 3-amino isomer.[3][7][8]

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add absolute ethanol. Cool the flask to 0 °C in an ice bath.

  • Base Preparation: Carefully add sodium metal (1.5 eq) in small portions to the cold ethanol to generate sodium ethoxide in situ. Alternatively, use a commercial solution of sodium ethoxide.

  • Reagent Addition: While maintaining the temperature at 0 °C, add the β-ketonitrile (1.0 eq) to the basic solution, followed by the slow, dropwise addition of the substituted hydrazine (1.1 eq).

  • Reaction: Stir the reaction mixture at 0 °C.

  • Monitoring: Monitor the reaction closely by TLC. Kinetic reactions are often fast (30-90 minutes). Allowing the reaction to warm up or run for too long can lead to isomerization to the 5-amino product.

  • Workup: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous ammonium chloride solution.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product immediately by flash chromatography (pre-treated with triethylamine) or recrystallization to prevent potential isomerization.

References

Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge in synthetic chemistry: the poor solubility of pyrazole-based compounds. Low solubility can hinder reaction kinetics, complicate workups, and ultimately lead to low yields.[1] This document is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, explaining the causality behind each strategic choice.

Part 1: Foundational Understanding of Pyrazole Solubility
Question 1: Why are many of my pyrazole-based compounds so difficult to dissolve?

Answer: The solubility of pyrazole derivatives is governed by a combination of their molecular structure and the intermolecular forces they exhibit in the solid state. Several key factors contribute to their often-low solubility:

  • Crystal Lattice Energy: Pyrazole derivatives are typically crystalline solids at room temperature.[2] The flat, aromatic nature of the pyrazole ring promotes efficient packing in the crystal lattice through strong intermolecular interactions like hydrogen bonding (via the N-H group) and π-π stacking.[3] This high lattice energy requires a significant amount of energy from the solvent to break apart the crystal structure, resulting in poor solubility.

  • Aromaticity and Polarity: The pyrazole ring itself is a five-membered aromatic heterocycle containing one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) nitrogen atom.[4] While the nitrogen atoms introduce some polarity and allow for hydrogen bonding, the overall molecule can be quite non-polar, especially when substituted with bulky, lipophilic groups (e.g., phenyl, tert-butyl).[3][5] This limits their affinity for polar solvents like water.

  • Substituent Effects: The nature of the substituents on the pyrazole ring plays a dominant role. Non-polar functional groups will decrease solubility in aqueous or polar organic solvents, whereas polar groups (e.g., -NH2, -OH, -COOH) can enhance it.[3]

Part 2: Initial Troubleshooting & Core Strategies

This section outlines the first-line approaches to tackle solubility issues. These methods are often simple, quick to implement, and can be highly effective.

Question 2: I'm setting up a new reaction. What's the best initial approach to find a suitable solvent?

Answer: A systematic solvent screen is the most logical and efficient starting point. The goal is to find a solvent or solvent system that can dissolve your reactants at the desired reaction temperature without interfering with the reaction chemistry.

Causality: The principle of "like dissolves like" is your primary guide. The polarity of the solvent must be well-matched to the polarity of your pyrazole compound. For many pyrazole derivatives, which have moderate polarity, common solvents like ethanol, methanol, acetone, and aprotic dipolar solvents (e.g., DMF, DMAc) are effective.[2][6]

Below is a workflow for conducting a systematic solvent screen.

G cluster_0 Solvent Screening Workflow start Start: Define Required Concentration & Temperature select_solvents Select 4-6 Solvents (Varying Polarity) e.g., Toluene, THF, ACN, EtOH, DMF, Water start->select_solvents test_solubility Test Solubility: Add known mass of pyrazole to known volume of solvent select_solvents->test_solubility observe Observe at RT: Stir/Vortex for 5-10 min test_solubility->observe heat Gently Heat Mixture (e.g., 40-60 °C) observe->heat Doesn't Dissolve soluble_rt Soluble at RT observe->soluble_rt Dissolves soluble_heat Soluble with Heat heat->soluble_heat Dissolves insoluble Insoluble heat->insoluble Doesn't Dissolve end_good Proceed with Solvent soluble_rt->end_good end_consider Consider for Reactions Requiring Heat soluble_heat->end_consider end_bad Discard Solvent Option or Move to Advanced Methods insoluble->end_bad

Caption: Workflow for a systematic solvent screen.

Question 3: My compound is still not dissolving in common organic solvents. Should I just increase the temperature?

Answer: Yes, increasing the temperature is a very common and effective strategy. For most compounds, solubility increases with temperature.[3]

Causality: The dissolution process is often endothermic, meaning it requires an input of energy. This added thermal energy helps overcome the strong intermolecular forces within the crystal lattice, allowing the solvent molecules to surround and solvate the pyrazole molecules more effectively.[3] For example, the solubility of 1H-pyrazole in cyclohexane increases tenfold when the temperature is raised from ~32°C to ~56°C.[7]

Protocol 1: Temperature-Assisted Solubilization

  • Safety First: Ensure your chosen solvent's boiling point is well above your target temperature. Perform heating in a well-ventilated fume hood.

  • Setup: Place your reaction flask containing the pyrazole compound and solvent in a heating mantle or an oil bath equipped with a temperature controller and a magnetic stirrer.

  • Gradual Heating: Begin stirring and slowly increase the temperature in 5-10°C increments.

  • Observation: Hold the temperature at each increment for 5-10 minutes, observing for dissolution. Note the temperature at which the compound fully dissolves.

  • Caution: Be mindful of your compound's stability. Do not exceed the decomposition temperature of your starting materials or product. If the compound does not dissolve by ~80-100°C (for many common reactions), consider alternative strategies to avoid potential degradation.

Question 4: Can I use pH to my advantage, especially during aqueous workups?

Answer: Absolutely. Adjusting the pH is a powerful technique, particularly for pyrazole derivatives that contain basic or acidic functional groups. Pyrazoles are weakly basic and can be protonated by strong acids to form salts, which are almost always more water-soluble than the neutral compound.[3][5][8]

Causality: The pyrazole ring has a pKa of approximately 2.5 for its conjugate acid.[9] This means that in an acidic aqueous solution with a pH below 2.5, the pyrazole will exist predominantly in its protonated, cationic form. This charged species interacts much more favorably with polar water molecules through ion-dipole interactions, dramatically increasing its aqueous solubility.[10] This principle is fundamental for separating a basic pyrazole from non-basic impurities during an extraction.

Table 1: pH Adjustment Strategies

Scenario Goal Recommended Action pH Range Reagent Example
Aqueous Workup Extract basic pyrazole into the aqueous layer Acidify the aqueous phase pH < 2 1M HCl, 1M H₂SO₄
Precipitation Recover pyrazole from the aqueous layer Basify the aqueous phase pH > 4 1M NaOH, Sat. NaHCO₃

| Reaction in Water | Solubilize a basic pyrazole reactant | Run the reaction in an acidic buffer | pH ~ 2-3 | Citrate or phosphate buffer |

Part 3: Advanced Solubilization Techniques

When basic methods are insufficient, more advanced strategies are required. These techniques modify the solvent environment or the compound itself on a molecular level to enhance solubility.

Question 5: My compound is poorly soluble in my desired reaction solvent, but highly soluble in another. How can I leverage this?

Answer: Employing a co-solvent system is a highly effective and widely used strategy.[11] This involves using a mixture of a "good" solvent (one in which your compound is highly soluble) and a "poor" but necessary reaction solvent.

Causality: Co-solvents work by modifying the overall polarity of the solvent medium to be more favorable for your solute.[10] By adding a small amount of a good solvent, you can disrupt the self-association of the primary solvent molecules and create a microenvironment around the solute that facilitates dissolution. For example, if a reaction needs to be run in water but your pyrazole is insoluble, adding a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 can significantly improve solubility.[11]

G cluster_0 Solubilization Mechanisms pyrazole Poorly Soluble Pyrazole Aggregate solvent Primary Solvent (e.g., Water) pyrazole->solvent Insoluble surfactant Surfactant Micelle pyrazole->surfactant Encapsulates cyclodextrin Cyclodextrin pyrazole->cyclodextrin Forms Complex solubilized1 Solvated Pyrazole (Co-Solvent System) pyrazole->solubilized1 Solubilizes cosolvent Co-Solvent (e.g., Ethanol) cosolvent->solubilized1 Solubilizes solubilized2 Pyrazole in Micelle Core surfactant->solubilized2 solubilized3 Inclusion Complex cyclodextrin->solubilized3

Caption: Advanced solubilization strategies.

Question 6: I've heard about using surfactants. How do they work and when should I consider them?

Answer: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. In aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC), they self-assemble into spherical structures called micelles.

Causality: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment within the bulk aqueous solution.[12] A poorly water-soluble, lipophilic pyrazole compound can partition into this hydrophobic core, effectively being "dissolved" within the micelle and dispersed throughout the aqueous phase.[10][13] This is an excellent strategy for running organic reactions in water. Non-ionic surfactants like Polysorbate 20 or PEG-35 castor oil are commonly used.[10][14]

Question 7: What are cyclodextrins and are they suitable for improving solubility for a reaction?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic central cavity.[15] They can encapsulate a "guest" molecule—like your pyrazole derivative—if it fits within this cavity, forming a water-soluble "inclusion complex."[16][17]

Causality: This complex formation is a non-covalent interaction. The exterior of the CD molecule is water-soluble, so the entire complex can be readily dissolved in aqueous media, carrying the insoluble pyrazole "guest" with it.[15][16] This effectively increases the apparent aqueous solubility of the compound. This method is particularly valuable in pharmaceutical and biological applications where organic solvents must be avoided. The stoichiometry of the complex is most often 1:1 (one pyrazole molecule per one CD molecule).[16][17]

Protocol 2: Preparation of a Pyrazole/β-Cyclodextrin Inclusion Complex

  • Preparation: In a flask, dissolve β-cyclodextrin in distilled water with stirring. Heating may be required to achieve complete dissolution, as β-cyclodextrin itself has limited water solubility.[18]

  • Guest Addition: Prepare a concentrated solution of your pyrazole derivative in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Complexation: Slowly add the pyrazole solution dropwise to the stirring cyclodextrin solution.

  • Equilibration: Seal the flask and stir the mixture at room temperature for an extended period (typically 24-72 hours) to allow the inclusion complex to form and equilibrate.[16]

  • Isolation (Optional): The solid complex can often be isolated by cooling the solution (e.g., in an ice bath) to induce precipitation, followed by filtration or by lyophilization (freeze-drying).

  • Confirmation: The resulting solution or isolated solid can be used directly. Formation of the complex can be confirmed by techniques such as NMR, DSC, or SEM.[16]

Part 4: Summary and Troubleshooting Guide
Question 8: With all these options, how do I choose the best strategy for my specific reaction?

Answer: The optimal strategy depends on your reaction conditions, the properties of your specific pyrazole derivative, and the desired outcome.

Table 2: Comparison of Solubilization Strategies

Strategy Best For... Advantages Disadvantages
Heating Reactions in organic solvents that are tolerant to higher temperatures. Simple, fast, requires no additional reagents. Risk of compound degradation; not suitable for heat-sensitive reactions.
pH Adjustment Reactions in aqueous media; extractions and workups. Highly effective for ionizable compounds; cost-effective. Only works for compounds with acidic/basic groups; requires adding acid/base which may affect the reaction.
Co-Solvents When a single solvent is not effective; fine-tuning solvent polarity. Highly versatile and tunable; can be used in a wide range of organic and aqueous systems.[10][11] May complicate solvent removal post-reaction; the co-solvent could potentially participate in side reactions.
Surfactants Running reactions in aqueous media ("micellar catalysis"). Enables "in-water" synthesis for hydrophobic reactants; can be cost-effective.[12] Can complicate product purification (micelles may need to be broken up); choosing the right surfactant can require screening.

| Cyclodextrins | Aqueous reactions where organic solvents must be minimized; biological assays. | Biocompatible, can improve stability.[15] | Can be expensive; the complex itself may alter reactant reactivity; requires a good size match between pyrazole and CD cavity. |

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Solubility for Reactions start Start: Pyrazole Compound Insoluble in Desired Reaction Solvent is_organic Is the solvent organic? start->is_organic heat Try Heating (up to 80°C) is_organic->heat Yes is_aqueous Is the solvent aqueous? is_organic->is_aqueous No heat_ok Did it dissolve? heat->heat_ok cosolvent Try a Co-solvent System (e.g., add minimal DMF, THF) heat_ok->cosolvent No success Proceed with Reaction heat_ok->success Yes cosolvent->success is_ionizable Is the pyrazole ionizable (acidic/basic)? is_aqueous->is_ionizable Yes adjust_ph Adjust pH to form a salt is_ionizable->adjust_ph Yes advanced_aq Consider Advanced Aqueous Methods is_ionizable->advanced_aq No adjust_ph->success surfactant Use Surfactants (Micellar System) advanced_aq->surfactant cyclodextrin Use Cyclodextrins (Inclusion Complex) advanced_aq->cyclodextrin surfactant->success cyclodextrin->success failure Re-evaluate Reaction Solvent/Conditions

Caption: Decision tree for selecting a solubilization method.

References

Validation & Comparative

mass spectrometry of products from methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and its Reaction Products

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison and technical analysis of mass spectrometry techniques for the characterization of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and its potential reaction products. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation and reaction monitoring.

Introduction: The Analytical Challenge

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a highly functionalized heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its structure contains multiple reactive sites: a primary aromatic amine, an ester, and the pyrazole ring itself. When this molecule undergoes chemical transformation, a complex mixture of products, isomers, and impurities can arise. Mass spectrometry (MS) is an indispensable analytical tool for rapidly identifying these species, confirming their structures, and monitoring reaction progress with high sensitivity and specificity.[4][5] This guide compares various MS approaches, focusing on providing actionable data for unambiguous compound identification.

The parent compound, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, has the following properties:

  • Molecular Formula: C₆H₉N₃O₂[6][7]

  • Monoisotopic Mass: 155.0695 Da[6]

  • Molecular Weight: 155.15 g/mol [6][7]

Choosing the Right Tool: A Comparison of Ionization and Analyzer Technologies

The selection of an appropriate mass spectrometry platform is the most critical decision in the analytical workflow. The choice directly impacts data quality, from mass accuracy to the depth of structural information that can be obtained.

Ionization Sources: ESI vs. APCI

For a polar, non-volatile molecule like methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and its likely derivatives, soft ionization techniques are required to generate intact molecular ions.

  • Electrospray Ionization (ESI): This is the premier choice for this class of compounds. ESI is highly efficient for polar molecules and generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[8][9] This "soft" nature is crucial for preserving the molecular ion, which is the starting point for all subsequent structural analysis. Its ability to directly analyze samples from a liquid stream makes it perfectly compatible with liquid chromatography (LC-MS).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar compounds and can be more tolerant of less-than-ideal solvent conditions. While it can analyze the target molecule, it is generally more energetic than ESI and may induce some degree of fragmentation in the source, potentially complicating spectral interpretation. For this specific application, ESI is the superior and recommended technique.

Mass Analyzers: Resolution and a Glimpse into Structure

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the level of certainty in elemental composition and the ability to perform detailed structural elucidation.

Mass Analyzer Type Typical Resolution Mass Accuracy Primary Application for this Topic Rationale
Quadrupole Time-of-Flight (Q-TOF) 20,000 - 60,000< 5 ppmStructure Confirmation & Identification of Unknowns: Provides high-resolution, accurate mass data for both precursor and fragment ions, allowing for confident elemental composition determination of novel products and impurities.[5]
Orbitrap 60,000 - >240,000< 3 ppmHigh-Confidence Structure Elucidation: Offers the highest resolution and mass accuracy, enabling the separation of fine isotopic structures and confident differentiation between closely related isobaric compounds. Ideal for complex reaction mixtures.
Triple Quadrupole (QqQ) Unit Resolution (~0.7 Da)~100 ppmTargeted Quantification & Reaction Monitoring: While lacking high resolution, its Multiple Reaction Monitoring (MRM) capability provides unparalleled sensitivity and selectivity for quantifying the consumption of starting material and the formation of specific products over time.
Ion Trap (IT) Unit to Moderate~100-200 ppmQualitative Screening & MSⁿ Fragmentation: Offers the unique ability to perform sequential fragmentation (MSⁿ), which can be valuable for piecing together complex fragmentation pathways.[5] Often used in combination with other analyzers (e.g., Orbitrap).

Expert Recommendation: For comprehensive analysis, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is essential for the initial identification of reaction products.[4][10] For routine reaction monitoring or pharmacokinetic studies where specific products are already known, a Triple Quadrupole instrument offers superior quantitative performance.

Fragmentation Analysis: Decoding the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is the key to structural analysis. In this process, the protonated molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a molecular fingerprint.

General Fragmentation Patterns of Pyrazoles

Studies on various pyrazole derivatives reveal common fragmentation pathways that serve as a foundation for our analysis.[11] Key fragmentation events include:

  • Ring Cleavage: The pyrazole ring can undergo cleavage, often leading to the expulsion of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[11]

  • Side-Chain Loss: Substituents on the ring are readily lost.

  • Rearrangements: McLafferty-type rearrangements can occur if a suitable chain is present.[11]

Predicted Fragmentation of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Let's apply these principles to our target molecule ([C₆H₉N₃O₂ + H]⁺, m/z 156.0768 ).

Table of Predicted Fragments:

Fragment m/z (Predicted) Neutral Loss Formula of Loss Proposed Fragment Structure / Identity
125.066231.0106CH₃OLoss of the methoxy radical from the ester.
97.066259.0106C₂H₃O₂Loss of the carbomethoxy group (-COOCH₃).
83.050573.0262C₃H₅O₂Cleavage of the entire acetate side chain, leaving the 4-aminopyrazole cation.
139.049917.0269NH₃Loss of ammonia from the 4-amino group.
128.055328.0215COLoss of carbon monoxide from the ester group after rearrangement.
68.050588.0262C₃H₆NO₂Complex fragmentation involving side-chain and amino group loss, leaving the core pyrazole ring cation.

This fragmentation pathway can be visualized to better understand the relationships between the ions.

G parent [M+H]⁺ m/z 156.0768 C₆H₁₀N₃O₂⁺ frag1 m/z 125.0662 C₅H₇N₃O⁺ parent->frag1 - OCH₃ frag2 m/z 97.0662 C₄H₇N₃⁺ parent->frag2 - COOCH₃ frag3 m/z 83.0505 C₃H₅N₃⁺ parent->frag3 - CH₂COOCH₃ frag4 m/z 139.0499 C₆H₇N₂O₂⁺ parent->frag4 - NH₃

Caption: Predicted MS/MS fragmentation pathway for protonated methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Analysis of Potential Reaction Products

The true power of MS lies in its ability to identify unexpected products.[9] Let's consider two common transformations:

  • Ester Hydrolysis:

    • Product: 2-(4-amino-1H-pyrazol-1-yl)acetic acid

    • Formula: C₅H₇N₃O₂

    • [M+H]⁺ m/z: 142.0611

    • Key Fragmentation: A characteristic loss of 44.9977 Da (formic acid, HCOOH) or sequential losses of H₂O (18.0106 Da) and CO (27.9949 Da).

  • N-Acetylation:

    • Product: methyl 2-(4-acetamido-1H-pyrazol-1-yl)acetate

    • Formula: C₈H₁₁N₃O₃

    • [M+H]⁺ m/z: 198.0873

    • Key Fragmentation: A primary neutral loss of 42.0106 Da (ketene, C₂H₂O) from the acetyl group is highly diagnostic for N-acetylation.

Experimental Protocols & Workflows

A self-validating protocol is crucial for trustworthy results. The following outlines a standard LC-HRMS workflow for analyzing a reaction mixture.

Sample Preparation
  • Reaction Quenching: Quench the chemical reaction using an appropriate method (e.g., addition of a quenching agent, rapid cooling).

  • Dilution: Take a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Solubilization: Dilute the aliquot 1:1000 (or as appropriate for concentration) in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is critical for promoting protonation in positive-ion ESI.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could damage the LC or MS system.

LC-MS/MS Methodological Workflow

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Prepared Sample (Step 4.1) LC Reverse-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Sample->LC Gradient Gradient Elution (Water/ACN + 0.1% FA) LC->Gradient ESI ESI Source (+ ion mode) Capillary: 3.5 kV Gas Temp: 300 °C Gradient->ESI MS1 MS1 Full Scan (HRMS) (e.g., m/z 100-1000) ESI->MS1 DDA Data-Dependent Acquisition (Top 3-5 Precursors) MS1->DDA MS2 MS/MS Scan (CID) (Normalized Collision Energy 15-35 eV) DDA->MS2 Data Data Analysis (Peak Finding, Formula Prediction) MS2->Data

Caption: Standard experimental workflow for LC-MS/MS analysis of reaction products.

Data Analysis and Interpretation
  • Full Scan (MS1) Analysis: Extract ion chromatograms (EICs) for the expected m/z values of your starting material and predicted products. The high mass accuracy from a Q-TOF or Orbitrap allows for a very narrow extraction window (e.g., ±5 ppm), significantly reducing background noise.

  • Elemental Composition: For each major peak, use the accurate mass to predict the most likely elemental formula. The software will provide a list of candidates ranked by mass error and isotopic pattern matching.

  • MS/MS Spectral Interpretation: Compare the experimental fragmentation pattern (MS2) with the predicted patterns detailed in Section 3.2. A match provides strong evidence for the proposed structure. For unknown products, the fragmentation provides the clues needed to piece together the structure.[12]

Conclusion: An Integrated Approach to Confident Characterization

The robust analysis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and its reaction products is not achieved by a single technique but by an integrated workflow. The combination of liquid chromatography for separation, electrospray ionization for gentle ion generation, and high-resolution tandem mass spectrometry for accurate mass and structural analysis provides an unparalleled level of detail. By understanding the fundamental principles of ionization and the predictable fragmentation pathways of the pyrazole core, researchers can move from ambiguous data to confident structural assignments. This guide serves as a framework for developing self-validating analytical methods, ensuring the scientific integrity required in modern research and drug development.

References

The Imperative for Chiral Purity in Pyrazole Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Separation of Pyrazole Derivatives by HPLC

As a Senior Application Scientist, my experience in the field has consistently shown that the successful chiral separation of pyrazole derivatives is a nuanced process, heavily reliant on a systematic yet flexible method development strategy. This guide is designed to move beyond simplistic protocols, offering an in-depth analysis of the choices and variables that lead to robust, high-resolution separations. We will explore the core principles, compare leading methodologies with supporting experimental data, and provide expert insights to streamline your method development process.

The pyrazole moiety is a privileged scaffold in modern drug discovery, forming the structural core of numerous therapeutic agents, from anti-inflammatory drugs like Celecoxib to antipsychotics.[1][2] Many of these compounds are chiral, and as mandated by regulatory bodies like the U.S. FDA, the pharmacological and toxicological profiles of individual enantiomers must be distinctly characterized.[3][4] One enantiomer may house the desired therapeutic effect, while its mirror image could be inactive or, in the worst case, induce toxicity.[3] Therefore, high-performance liquid chromatography (HPLC) has become the gold standard for the analytical and preparative separation of these enantiomers, ensuring the safety and efficacy of the final drug product.

Foundational Strategy: The Synergy of Stationary and Mobile Phases

The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most efficient and widely used HPLC approach.[5] The underlying mechanism of chiral recognition hinges on the formation of transient, diastereomeric complexes between the analyte's enantiomers and the chiral selector of the CSP. The stability of these complexes is governed by a combination of interactions—hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[4] A difference in the stability of these complexes for each enantiomer results in differential retention times and, consequently, separation.

The success of this process is not dictated by the CSP alone. It is the synergistic interplay between the CSP and the mobile phase that unlocks high-resolution separations.

Part 1: The Chiral Stationary Phase — The Engine of Selectivity

While numerous CSPs exist, the field of pyrazole separation is dominated by polysaccharide-based phases. These are derivatives of cellulose and amylose coated or immobilized on a silica support and have proven to be the most versatile and successful for a broad range of chiral compounds.[6][7]

Why Polysaccharides Excel: The helical groove structure of amylose and the more linear chain arrangement of cellulose create distinct chiral environments.[7] Analytes can enter these grooves and interact with the carbamate groups on the polysaccharide backbone. The precise fit and potential for multiple simultaneous interactions are what drive their exceptional enantioselective capabilities.

A typical workflow for developing a chiral separation method begins with screening a selection of complementary CSPs.

CSP_Screening_Workflow cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation & Selection cluster_opt Phase 3: Method Optimization Analyte Racemic Pyrazole Derivative Screening Screen on 2-3 Complementary CSPs (e.g., Amylose & Cellulose based) Analyte->Screening Eval Evaluate Initial Results (Partial or Baseline Separation?) Screening->Eval NoSep No Separation Eval->NoSep No PartialSep Partial Separation (Promising CSP) Eval->PartialSep Yes NoSep->Screening Try different CSP class Optimization Proceed to Mobile Phase Optimization PartialSep->Optimization

Figure 1: A streamlined workflow for initial Chiral Stationary Phase (CSP) screening.

Part 2: Mobile Phase Optimization — Steering Towards Resolution

Once a promising CSP is identified, the mobile phase becomes the primary tool for optimizing the separation. The choice of elution mode—Normal Phase, Reversed Phase, or Polar Organic Mode—dramatically influences the interactions within the column.

  • Normal Phase (NP): Typically uses a non-polar solvent like n-hexane with a polar modifier (e.g., ethanol, isopropanol). This mode is highly effective, especially on amylose-based CSPs, where hydrogen bonding interactions are paramount.[6][8]

  • Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile, methanol, or ethanol. This mode is often superior for cellulose-based columns and can lead to shorter analysis times and sharper peaks, making it ideal for high-throughput screening.[6][8][9]

  • Reversed Phase (RP): Uses aqueous buffers with organic modifiers. While less common for initial screening of pyrazoles, it can be a valuable alternative for highly polar analytes.

The Causality of Modifiers: The type and concentration of the alcohol modifier in NP or the specific solvent in PO directly compete with the analyte for interaction sites on the CSP.[6] Increasing the modifier concentration generally reduces retention time but can also decrease selectivity if it disrupts the specific interactions required for chiral recognition. For basic pyrazoles, adding a small amount of an amine like diethylamine (DEA) to the mobile phase is crucial for preventing peak tailing by masking acidic silanol sites on the silica support.

Part 3: Comparative Performance Data — A Case Study

To illustrate these principles, we will examine experimental data from a study on the separation of 18 different 4,5-dihydro-1H-pyrazole derivatives on two leading polysaccharide CSPs: an amylose-based column (Lux Amylose-2) and a cellulose-based column (Lux Cellulose-2).[6][8][10]

Experimental Protocol:
  • Analytes: 18 unique racemic 4,5-dihydro-1H-pyrazole derivatives.

  • HPLC System: Standard analytical HPLC system with UV detection.

  • Columns:

    • Lux Amylose-2 (amylose tris(3,5-dimethylphenylcarbamate))

    • Lux Cellulose-2 (cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phases:

    • Normal Phase (NP): n-Hexane/Ethanol

    • Polar Organic (PO): Acetonitrile (ACN) or Methanol (MeOH)

  • Flow Rate: 1.0 mL/min (typical)

  • Temperature: Ambient

Table 1: Comparative Performance of Amylose vs. Cellulose CSPs
CSP TypeMobile Phase ModeGeneral PerformanceBest ForTypical Resolution (Rs)Key Insight
Amylose-based Normal Phase (NP)Excellent Broad range of pyrazolesCan exceed 3.0The rigid helical structure provides superior enantiorecognition in non-polar environments.[6][7]
Amylose-based Polar Organic (PO)Fair to GoodLess common1.0 - 2.5Polar solvents can weaken the crucial hydrogen bonding needed for optimal separation on this phase.
Cellulose-based Normal Phase (NP)Good to ExcellentStructure-dependent1.5 - 4.0Offers a different selectivity profile to amylose, making it a complementary screening column.
Cellulose-based Polar Organic (PO)Excellent High-throughput screeningCan exceed 3.0 (with analysis < 5 min)The combination of π-π and dipole-dipole interactions is highly effective in polar organic solvents.[6][8][9]

Data Analysis & Interpretation:

The experimental results consistently showed that the amylose-based column delivered its best performance in the normal elution mode , often achieving baseline or better resolution for the majority of the pyrazole derivatives tested.[6] Conversely, the cellulose-based column was superior when using polar organic mobile phases , providing excellent resolution with significantly shorter run times.[6][8] This complementary behavior is a cornerstone of an effective screening strategy. A compound that is poorly resolved on an amylose/NP system may be perfectly resolved on a cellulose/PO system, and vice-versa.

The relationship between these experimental choices and the final separation quality can be visualized as a logical flow.

Logic_Flow cluster_inputs Controllable Inputs cluster_mechanism Underlying Mechanism cluster_outputs Performance Metrics Analyte Pyrazole Analyte (Structure, pKa) Interaction Differential Chiral Interactions (H-Bonding, π-π, Steric Fit) Analyte->Interaction CSP Chiral Stationary Phase (Amylose vs. Cellulose) CSP->Interaction MobilePhase Mobile Phase (NP vs. PO, Modifiers) MobilePhase->Interaction Selectivity Selectivity (α) Interaction->Selectivity Governs peak separation Resolution Resolution (Rs) Selectivity->Resolution Directly impacts

Figure 2: The logical relationship between experimental parameters and chiral separation performance.

Conclusion and Authoritative Recommendations

The chiral separation of pyrazole derivatives is a highly achievable but systematic task. The evidence overwhelmingly supports a dual-pronged screening approach as the most efficient path to success.

  • Start with Polysaccharide CSPs: For any new pyrazole derivative, begin screening with high-quality amylose- and cellulose-based columns. These two phases offer the broadest and most complementary selectivity range.

  • Screen in Parallel Modes: Screen the amylose-based CSP under Normal Phase conditions (e.g., n-hexane/isopropanol) and the cellulose-based CSP under Polar Organic Mode (e.g., acetonitrile or ethanol). This strategy maximizes the probability of achieving a promising initial separation.

  • Optimize Methodically: Once partial separation is achieved, focus on optimizing the mobile phase. For NP, adjust the alcohol modifier percentage. For PO, try different polar solvents (e.g., switch from acetonitrile to ethanol). Remember to add 0.1% DEA for basic pyrazoles to ensure sharp, symmetrical peaks.

By following this evidence-based strategy, you leverage the distinct strengths of the most powerful chiral selectors, enabling you to move from a racemic mixture to a high-resolution separation with confidence and efficiency.

References

A Comparative Guide for Synthetic Strategy: Methyl vs. Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, the 2-(4-amino-1H-pyrazol-1-yl)acetate scaffold is a cornerstone. The choice between its methyl and ethyl ester derivatives, while seemingly minor, can have significant implications for the synthetic workflow, physicochemical properties, and ultimately, the biological performance of the final drug candidate. This guide provides a comprehensive, data-driven comparison of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate to inform your synthetic and medicinal chemistry decisions.

At a Glance: Key Comparative Metrics

PropertyMethyl 2-(4-amino-1H-pyrazol-1-yl)acetateEthyl 2-(4-amino-1H-pyrazol-1-yl)acetateKey Considerations for Drug Development
Molecular Weight 155.15 g/mol [1]169.18 g/mol Lower molecular weight is often preferred to maintain favorable drug-like properties.
LogP (predicted) -0.4[1]0.3The ethyl ester is slightly more lipophilic, which can influence solubility and permeability.
Metabolic Stability Generally higherGenerally lower[2][3]Methyl esters are often less susceptible to hydrolysis by plasma and liver esterases.[2][3]
Reactivity Methyl group is less sterically hinderedEthyl group is more sterically hinderedThis can influence reaction rates in subsequent synthetic steps.
Synthesis Yield Potentially higher due to less steric hindrance of the alkylating agentMay be slightly lower in some casesDependent on specific reaction conditions.
Purification Generally straightforwardCan be more challenging to separate from non-polar impuritiesChoice of solvent for chromatography is crucial.

Deep Dive: Synthesis and Experimental Protocols

The most common and efficient route to both methyl and ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate is the N-alkylation of 4-aminopyrazole with the corresponding haloacetate ester. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the electrophilic haloacetate.

General Synthetic Workflow

G cluster_synthesis Synthetic Workflow aminopyrazole 4-Aminopyrazole reaction N-Alkylation aminopyrazole->reaction haloacetate Methyl or Ethyl Bromoacetate haloacetate->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Methyl or Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate purification->product

Caption: General workflow for the synthesis of methyl and ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Experimental Protocol: A Side-by-Side Comparison

Below are detailed, self-validating protocols for the synthesis of both esters. These protocols are based on established procedures for N-alkylation of pyrazoles and are designed for a direct comparison of the two processes.

PART 1: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Materials:

  • 4-Aminopyrazole (1.0 eq)

  • Methyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of 4-aminopyrazole and anhydrous potassium carbonate in anhydrous DMF, add methyl bromoacetate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Expected Observations & In-Process Checks:

  • TLC Monitoring: Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to track the consumption of 4-aminopyrazole and the formation of the product. The product should have a higher Rf value than the starting material.

  • LC-MS Analysis: Confirm the formation of the product by observing the expected mass-to-charge ratio ([M+H]⁺) for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

PART 2: Synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Materials:

  • 4-Aminopyrazole (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of 4-aminopyrazole and anhydrous potassium carbonate in anhydrous DMF, add ethyl bromoacetate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Expected Observations & In-Process Checks:

  • TLC Monitoring: Similar to the methyl ester synthesis, monitor the reaction progress. The ethyl ester product will likely have a slightly higher Rf than the methyl ester due to increased lipophilicity.

  • LC-MS Analysis: Confirm the formation of the product by observing the expected mass-to-charge ratio ([M+H]⁺) for ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Comparative Synthesis Insights
  • Reaction Rate: The N-alkylation with methyl bromoacetate may proceed slightly faster than with ethyl bromoacetate due to the lower steric hindrance of the methyl group, allowing for more facile nucleophilic attack by the pyrazole nitrogen. This could translate to shorter reaction times for the methyl ester synthesis.

  • Yield: While both reactions are expected to provide good yields, the slightly higher reactivity of methyl bromoacetate could lead to a marginally higher isolated yield under identical reaction conditions.

  • Purification: The ethyl ester, being more non-polar, may be slightly more challenging to separate from non-polar impurities during column chromatography. Careful selection of the eluent gradient is crucial for obtaining a pure product.

Physicochemical and Pharmacokinetic Considerations

The choice between a methyl and an ethyl ester extends beyond the synthesis, influencing the properties of the molecule in a biological context.

Metabolic Stability: A Critical Differentiator

One of the most significant differences between methyl and ethyl esters lies in their metabolic stability. Esters are susceptible to hydrolysis by various esterases present in plasma and the liver.

  • Methyl Esters: Generally exhibit greater stability towards enzymatic hydrolysis.[2][3] This is attributed to the smaller size of the methyl group, which may result in a less favorable fit within the active site of some esterases.

  • Ethyl Esters: Are typically more prone to hydrolysis than their methyl counterparts.[2][3]

This difference in stability is a critical consideration in drug design. For a compound intended for oral administration, a more stable methyl ester may be preferred to minimize first-pass metabolism and increase bioavailability.

G cluster_metabolism Metabolic Hydrolysis methyl_ester Methyl Ester (More Stable) hydrolysis_methyl Slower Hydrolysis methyl_ester->hydrolysis_methyl ethyl_ester Ethyl Ester (Less Stable) hydrolysis_ethyl Faster Hydrolysis ethyl_ester->hydrolysis_ethyl esterases Plasma & Liver Esterases esterases->hydrolysis_methyl esterases->hydrolysis_ethyl carboxylic_acid Carboxylic Acid Metabolite hydrolysis_methyl->carboxylic_acid hydrolysis_ethyl->carboxylic_acid

Caption: Comparative metabolic stability of methyl vs. ethyl esters.

Cell Permeability and Lipophilicity

The slightly higher lipophilicity of the ethyl ester (as indicated by its predicted LogP) can influence its ability to cross cell membranes. While increased lipophilicity can sometimes enhance passive diffusion, there is an optimal range. An excessive increase in lipophilicity can lead to poor aqueous solubility and potential off-target effects. The choice between the methyl and ethyl ester allows for fine-tuning of this property to achieve the desired balance for optimal cell permeability and overall drug-like characteristics.

Applications in Drug Discovery: The Kinase Inhibitor Context

The 2-(4-amino-1H-pyrazol-1-yl)acetate scaffold is a privileged structure in the design of kinase inhibitors. The ester moiety often serves as a handle for further synthetic modifications or can interact with the protein target.

The decision to use a methyl or ethyl ester can be driven by several factors:

  • Structure-Activity Relationship (SAR): In some cases, the additional methylene group of the ethyl ester may provide a better steric fit within the kinase binding pocket, leading to improved potency. Conversely, the smaller methyl group may be more favorable in other contexts.

  • Metabolic Lability as a Design Element: For certain applications, such as topically or locally administered drugs, a more metabolically labile ethyl ester might be intentionally chosen to ensure rapid clearance from systemic circulation, thereby reducing potential side effects.

  • Pro-drug Strategies: The ester can be designed as a pro-drug, where the more lipophilic ester enhances absorption, and subsequent hydrolysis in the body releases the active carboxylic acid. The rate of this hydrolysis can be modulated by choosing between a methyl and an ethyl ester.

Conclusion and Recommendations

The choice between methyl and ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a nuanced decision that should be guided by the specific goals of the research program.

  • For early-stage discovery and lead optimization, where metabolic stability and a streamlined synthesis are often prioritized, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is frequently the preferred starting point. Its synthesis may be slightly more efficient, and its greater metabolic stability provides a more robust platform for initial biological evaluation.

  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate becomes a valuable alternative when fine-tuning of physicochemical properties is required. Its increased lipophilicity can be leveraged to enhance cell permeability, and its greater susceptibility to hydrolysis can be exploited in pro-drug strategies or for applications requiring rapid metabolic inactivation.

Ultimately, the optimal choice will be determined by empirical data. It is recommended to synthesize and evaluate both derivatives in key assays to make an informed, data-driven decision that best aligns with the desired target product profile.

References

A Senior Application Scientist's Guide to Computational Docking of Pyrazole-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole-Based Kinase Inhibitors and the Role of In Silico Docking

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, with several pyrazole-containing drugs approved for clinical use.[2] Computational docking has become an indispensable tool in the discovery and optimization of these inhibitors, allowing for the rapid and cost-effective prediction of their binding modes and affinities to target kinases.[1][3] This guide provides an in-depth comparison of two widely used docking software, AutoDock Vina and Schrödinger's Glide, in the context of pyrazole-based kinase inhibitor research. We will delve into the technical nuances of each platform, provide a detailed, best-practice workflow, and present a comparative analysis of their performance based on published data.

Understanding the Landscape: A Comparison of AutoDock Vina and Schrödinger's Glide

The choice of docking software can significantly impact the outcome of a virtual screening campaign. Here, we compare AutoDock Vina, a popular open-source tool, with Schrödinger's Glide, a leading commercial software, based on their core algorithms, scoring functions, and typical use cases in kinase inhibitor research.

FeatureAutoDock VinaSchrödinger's Glide
Licensing Open-source (Free for academic and non-commercial use)Commercial
Core Algorithm Lamarckian Genetic Algorithm and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search method.[4]Hierarchical search protocol with a systematic search of conformational, rotational, and translational space.[5]
Scoring Function Empirical scoring function that includes terms for van der Waals interactions, hydrogen bonds, electrostatic interactions, and hydrophobic effects.[4]Employs a proprietary GlideScore function, which is an empirical scoring function with terms for lipophilic-lipophilic, hydrogen-bonding, metal-binding, and rotatable bond penalties. More advanced XP (Extra Precision) scoring includes salvation and desolvation terms.
Ease of Use Can have a steeper learning curve, often requiring command-line operations.User-friendly graphical interface (Maestro) that simplifies workflow setup and analysis.[5]
Computational Cost Generally faster, making it suitable for high-throughput virtual screening of large compound libraries.[6]Can be more computationally intensive, especially with higher precision modes like SP (Standard Precision) and XP.
Accuracy for Kinases Has shown good performance in discriminating kinase inhibitors from decoys.[7]Often considered to have high accuracy in pose prediction for kinases, particularly with the XP scoring function.[8]

Expert Insight: The choice between AutoDock Vina and Glide often comes down to a balance of cost, computational resources, and the specific goals of the study. For large-scale virtual screening in an academic setting, AutoDock Vina is a powerful and accessible option. For lead optimization and studies where high accuracy in binding pose prediction is paramount, the refined scoring functions and user-friendly environment of Glide may be more advantageous.

A Self-Validating Experimental Workflow for Docking Pyrazole-Based Kinase Inhibitors

To ensure the reliability and reproducibility of docking studies, it is crucial to follow a well-defined and self-validating protocol. The following workflow represents a best-practice approach that can be adapted for either AutoDock Vina or Glide.

Caption: A generalized workflow for computational docking studies of kinase inhibitors.

Step-by-Step Methodology:
  • Protein Preparation:

    • Objective: To obtain a high-quality, clean protein structure ready for docking.

    • Protocol:

      • Download the kinase crystal structure from the Protein Data Bank (PDB). Prioritize structures with a co-crystallized ligand similar to the pyrazole scaffold.

      • Remove water molecules, ions, and co-factors not essential for binding.

      • Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH.

      • Repair any missing side chains or loops using protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard or standalone tools like Modeller).

      • Minimize the protein structure to relieve any steric clashes.

    • Causality: A properly prepared protein structure is fundamental for accurate docking. Incorrect protonation states or the presence of crystallographic water molecules in the binding site can lead to erroneous predictions.

  • Ligand Preparation:

    • Objective: To generate low-energy, 3D conformations of the pyrazole-based inhibitors.

    • Protocol:

      • Draw the 2D structures of the pyrazole inhibitors or obtain them from a database.

      • Generate 3D conformations and assign correct bond orders and protonation states.

      • Perform a conformational search to generate a diverse set of low-energy conformers for each ligand.

    • Causality: Since ligands are flexible, exploring their conformational space is crucial for finding the optimal binding pose.

  • Grid Generation:

    • Objective: To define the search space for the docking algorithm within the kinase's ATP-binding site.

    • Protocol:

      • Define the binding site based on the position of the co-crystallized ligand or by identifying key active site residues.

      • Generate a grid box that encompasses the entire binding pocket with a sufficient buffer region.

    • Causality: The grid defines the boundaries of the docking simulation. A grid that is too small may exclude potential binding modes, while one that is too large will unnecessarily increase computation time.

  • Docking and Scoring:

    • Objective: To predict the binding poses of the pyrazole inhibitors and rank them based on their predicted binding affinity.

    • Protocol:

      • Run the docking simulation using the prepared protein and ligand files.

      • For Glide, select an appropriate precision level (HTVS for initial screening, SP for more accurate scoring, and XP for the highest accuracy). For AutoDock Vina, adjust the exhaustiveness parameter to control the thoroughness of the search.

      • The software will generate a set of predicted binding poses for each ligand, along with a corresponding docking score.

    • Causality: The choice of docking precision is a trade-off between speed and accuracy. Higher precision settings explore the conformational space more extensively and use more sophisticated scoring functions.

  • Post-Docking Analysis and Validation:

    • Objective: To critically evaluate the docking results and select the most promising candidates for further investigation.

    • Protocol:

      • Visual Inspection: Analyze the top-ranked poses for each inhibitor. Look for key interactions known to be important for kinase inhibition, such as hydrogen bonds with the hinge region.

      • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, calculate the RMSD between the docked pose of a known inhibitor and its crystallographic orientation. An RMSD value below 2.0 Å is generally considered a successful prediction.[9]

      • Enrichment Factor (EF): For virtual screening, calculate the enrichment factor to assess how well the docking protocol enriches known active compounds over decoys in the top-ranked fraction of the library.[10][11]

      • Clustering: Cluster the predicted binding poses to identify the most populated and energetically favorable binding modes.

    • Causality: Post-docking analysis is a critical step to filter out false positives and gain confidence in the predicted binding modes.

The Biological Context: A Generic Kinase Signaling Pathway

To appreciate the significance of inhibiting kinases, it is essential to understand their role in cellular signaling. The following diagram illustrates a generic kinase signaling cascade, which is a common target for pyrazole-based inhibitors.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Extracellular_Signal->Receptor_Tyrosine_Kinase Binds and Activates Adaptor_Proteins Adaptor Proteins Receptor_Tyrosine_Kinase->Adaptor_Proteins Phosphorylates MAPK_Cascade MAPK Cascade (e.g., RAF-MEK-ERK) Adaptor_Proteins->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates Gene Expression Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Inhibitor->MAPK_Cascade Inhibits

Caption: A simplified diagram of a kinase signaling pathway and the point of intervention for a pyrazole-based inhibitor.

Performance Benchmarking: AutoDock Vina vs. Glide for Pyrazole Kinase Inhibitors

While a direct head-to-head comparison for pyrazole-based inhibitors is not extensively documented in a single study, we can synthesize data from various publications to provide a comparative overview.

Performance MetricAutoDock VinaSchrödinger's GlideKey Considerations
Pose Prediction Accuracy (RMSD) Generally achieves RMSD < 2.0 Å for a significant portion of kinase inhibitors.[4]Often reports higher success rates in achieving RMSD < 2.0 Å, especially with XP scoring.[8]Depends heavily on the specific kinase target and the quality of the input structures.
Virtual Screening Enrichment Factor (EF) Can effectively enrich active kinase inhibitors from decoy sets.[7]Typically shows high enrichment factors, particularly in the early stages of the ranked list.[10]The composition of the decoy set and the definition of "active" can influence EF values.
Computational Time Significantly faster, suitable for screening millions of compounds.[6]Slower, especially with XP mode, making it more suitable for smaller, focused libraries or lead optimization.The size of the ligand and the defined search space also impact the computational cost.
Correlation with Experimental Data Docking scores can show a reasonable correlation with experimental binding affinities.[12]GlideScore and XP GScore are designed to provide a better correlation with experimental binding data.Docking scores are predictions and should always be validated experimentally.

Expert Insight: It is often a valuable strategy to use a tiered approach. An initial large-scale virtual screen can be performed with the faster AutoDock Vina to identify a smaller set of promising hits. These hits can then be subjected to more rigorous docking and scoring with Glide XP to refine the binding poses and prioritize candidates for experimental validation.

Ensuring Trustworthiness: Best Practices for Reliable Docking Studies

To uphold scientific integrity, every computational protocol should be a self-validating system. Here are some best practices to enhance the trustworthiness of your docking results:

  • Redocking: As a primary validation step, always attempt to redock the co-crystallized ligand back into the binding site. A low RMSD (< 2.0 Å) between the redocked pose and the crystallographic pose provides confidence in your docking protocol.

  • Use of Control Compounds: Include known active and inactive compounds in your docking study. A successful protocol should consistently rank the active compounds higher than the inactive ones.

  • Consideration of Protein Flexibility: While rigid receptor docking is faster, kinases are dynamic molecules. If computational resources permit, consider using induced-fit docking (IFD) or ensemble docking to account for protein flexibility, which can lead to more accurate predictions.

  • Post-Docking Minimization and Rescoring: Refining the docked poses with methods like MM/GBSA or MM/PBSA can provide a more accurate estimation of binding free energies.

  • Experimental Validation: Ultimately, the most reliable validation of a docking prediction is experimental testing. Promising candidates identified through docking should be synthesized and evaluated in in vitro kinase assays.[13][14]

Conclusion

Computational docking is a powerful and indispensable tool in the modern drug discovery pipeline for pyrazole-based kinase inhibitors. Both AutoDock Vina and Schrödinger's Glide offer robust platforms for predicting ligand binding, each with its own set of strengths and ideal use cases. By following a rigorous and self-validating workflow, researchers can leverage these tools to accelerate the identification and optimization of novel kinase inhibitors. The key to success lies not in the blind application of a single software, but in the thoughtful and informed selection of the right tool for the right task, coupled with a critical and comprehensive analysis of the results.

References

A Comparative Guide to the X-ray Crystallography of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Architectural Secrets of Aminopyrazoles

Aminopyrazole derivatives stand as a cornerstone in modern medicinal chemistry, exhibiting a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[1][2][3] The therapeutic potential of these heterocyclic scaffolds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography, a powerful analytical technique, provides the atomic-level resolution necessary to elucidate these structures, offering invaluable insights for rational drug design and optimization.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the X-ray crystallography of aminopyrazole derivatives. By examining the structural nuances of different isomers and substituted analogues, we aim to illuminate the relationship between their solid-state architecture and biological function. This document will delve into detailed experimental protocols, comparative crystallographic data, and the critical role of structural analysis in advancing the development of novel aminopyrazole-based therapeutics.

The Crystallographic Workflow: From Powder to Precision

The journey from a newly synthesized aminopyrazole derivative to its detailed three-dimensional structure is a meticulous process. The following workflow outlines the key stages of single-crystal X-ray diffraction, a technique that remains the gold standard for determining the precise arrangement of atoms in a crystalline solid.

X-ray Crystallography Workflow for Aminopyrazole Derivatives cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Structural Analysis & Interpretation Compound Synthesis & Purification Compound Synthesis & Purification Crystallization Screening Crystallization Screening Compound Synthesis & Purification->Crystallization Screening Solubility & Purity Assessment Single Crystal Growth Single Crystal Growth Crystallization Screening->Single Crystal Growth Optimization of Conditions Crystal Mounting Crystal Mounting Single Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Synchrotron or In-house Source Data Processing Data Processing X-ray Diffraction->Data Processing Integration & Scaling Structure Solution Structure Solution Data Processing->Structure Solution Phase Determination Structure Refinement Structure Refinement Structure Solution->Structure Refinement Model Building & Optimization Validation Validation Structure Refinement->Validation Quality Assessment (e.g., R-factor) Structural Analysis Structural Analysis Validation->Structural Analysis Bond Lengths, Angles, Torsions SAR & Drug Design SAR & Drug Design Structural Analysis->SAR & Drug Design Biological Correlation

Caption: A generalized workflow for the X-ray crystallography of aminopyrazole derivatives.

Comparative Crystallographic Analysis of Aminopyrazole Derivatives

The subtle variations in the substitution pattern of the aminopyrazole ring can lead to significant differences in crystal packing, hydrogen bonding motifs, and overall molecular conformation. These differences, in turn, can influence the compound's solubility, stability, and biological activity. The following table presents a comparative summary of crystallographic data for a selection of aminopyrazole derivatives retrieved from the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures.[5][6]

Compound NameIsomerSubstituentsCrystal SystemSpace GroupKey Hydrogen BondsCSD Refcode
3-Aminopyrazole3-amino-MonoclinicP2₁/nN-H···N (intermolecular chains)AMIPYZ01
4-Aminopyrazole4-amino-MonoclinicP2₁/cN-H···N (dimers and sheets)AMYPAZ
5-Amino-3-methyl-1H-pyrazole5-amino3-methylOrthorhombicPca2₁N-H···N (intermolecular chains)CEMJOF
Ethyl 5-amino-1H-pyrazole-4-carboxylate5-amino4-COOEtMonoclinicP2₁/cN-H···O (intermolecular dimers)EAPZLC
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile5-amino1-(4-Cl-Ph), 4-CNMonoclinicP2₁/cN-H···N (intermolecular chains)VEXXAP

Analysis of Structural Trends:

  • Isomerism and Hydrogen Bonding: As illustrated in the table, the position of the amino group significantly influences the hydrogen bonding network. 3-Aminopyrazole and 5-amino-3-methyl-1H-pyrazole tend to form intermolecular chains via N-H···N interactions. In contrast, 4-aminopyrazole exhibits a more complex network of dimers and sheets. The presence of other functional groups, such as the ester in ethyl 5-amino-1H-pyrazole-4-carboxylate, can introduce N-H···O interactions, leading to the formation of distinct dimeric structures.

  • Substituent Effects on Crystal Packing: The introduction of substituents on the pyrazole ring or the exocyclic amino group can dramatically alter the crystal packing. Bulky or aromatic substituents, such as the 4-chlorophenyl group, can lead to steric hindrance that influences the overall molecular arrangement and can introduce π-π stacking interactions.

The Causality Behind Experimental Choices: A Deeper Look at Protocols

The successful crystallization of aminopyrazole derivatives is often a process of empirical optimization. However, a rational approach based on the physicochemical properties of the target molecule can significantly increase the chances of obtaining high-quality single crystals.

Experimental Protocol: Crystallization of Aminopyrazole Derivatives

This protocol provides a generalized starting point for the crystallization of aminopyrazole derivatives. It is crucial to screen a variety of solvents and crystallization techniques to identify the optimal conditions for each specific compound.

1. Material Preparation:

  • Ensure the aminopyrazole derivative is of high purity (>95%), as impurities can inhibit crystallization.

  • Use high-purity solvents (analytical or HPLC grade).

2. Solubility Screening:

  • Perform small-scale solubility tests in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

3. Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively volatile solvent in which it is soluble (the "inner solution").

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "outer solution" or anti-solvent).

    • The anti-solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering:

    • Dissolve the compound in a small amount of a dense solvent in which it is highly soluble.

    • Carefully layer a less dense solvent in which the compound is insoluble on top of the first solution.

    • Crystals may form at the interface of the two solvents as they slowly mix.

4. Crystal Harvesting and Mounting:

  • Once suitable crystals have formed, carefully extract them from the mother liquor using a loop or a fine needle.

  • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and damage during data collection at low temperatures.

  • Mount the crystal on a goniometer head for X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Data Collection

This protocol outlines the general steps for collecting X-ray diffraction data from a mounted aminopyrazole crystal.

1. Instrument Setup:

  • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

2. Data Collection Strategy:

  • Determine the unit cell and crystal system from initial diffraction images.

  • Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

3. Data Processing:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Scale and merge the data to correct for experimental variations.

4. Structure Solution and Refinement:

  • Solve the phase problem to obtain an initial electron density map.

  • Build an atomic model into the electron density map.

  • Refine the model against the experimental data to improve its accuracy.

Structure-Activity Relationship (SAR): The Crystallographic Perspective

X-ray crystallography is a powerful tool for understanding the structure-activity relationships of aminopyrazole derivatives, particularly in the context of enzyme inhibition. By visualizing how these molecules bind to their protein targets, researchers can make informed decisions to improve their potency, selectivity, and pharmacokinetic properties.[7][8]

A notable example is the development of aminopyrazole-based inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key target in neurodegenerative diseases.[4] X-ray crystal structures of aminopyrazole inhibitors bound to JNK3 revealed that the planar nature of the pyrazole core and the N-linked phenyl substituents allowed for optimal occupancy of the smaller active site of JNK3 compared to the larger active site of the closely related p38 kinase.[4] This structural insight explained the high selectivity of these aminopyrazole derivatives for JNK3 over p38.[4]

SAR of Aminopyrazole Kinase Inhibitors cluster_0 Structural Features (from X-ray Crystallography) cluster_1 Biological Activity Planar Aminopyrazole Core Planar Aminopyrazole Core Kinase Inhibitory Potency (IC50) Kinase Inhibitory Potency (IC50) Planar Aminopyrazole Core->Kinase Inhibitory Potency (IC50) Optimizes fit in ATP-binding pocket Substituent Conformation Substituent Conformation Selectivity vs. Off-targets Selectivity vs. Off-targets Substituent Conformation->Selectivity vs. Off-targets Exploits differences in active site topology Hydrogen Bonding Pattern Hydrogen Bonding Pattern Hydrogen Bonding Pattern->Kinase Inhibitory Potency (IC50) Anchors inhibitor to hinge region Cellular Activity Cellular Activity Kinase Inhibitory Potency (IC50)->Cellular Activity Leads to desired biological effect

References

A Comparative Guide to Aminopyrazole Building Blocks for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility and amenability to substitution make it an ideal framework for the construction of large, diverse compound libraries through parallel synthesis. This guide provides a comparative analysis of key aminopyrazole building blocks, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of their reactivity, explore the diversity they enable, and provide validated experimental protocols to accelerate discovery programs.

Introduction: The Privileged Status of Aminopyrazoles in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing heterocycles being particularly prominent in approved pharmaceuticals.[3][4][5][6] Among these, the pyrazole nucleus stands out for its ease of synthesis and broad therapeutic potential.[2] Aminopyrazoles, in particular, are advantageous frameworks that can act as versatile synthons and building blocks for a multitude of more complex heterocyclic systems.[7][8] Their ability to serve as ligands for a wide range of biological targets, including kinases and G-protein coupled receptors, has cemented their status as a "privileged scaffold" in medicinal chemistry.[1][2][9]

The position of the amino group on the pyrazole ring—at the 3, 4, or 5-position—profoundly influences the molecule's reactivity and three-dimensional structure, thereby dictating its utility in library synthesis.[2][9] This guide will focus on the comparative aspects of these building blocks in the context of parallel synthesis, a high-throughput methodology for generating large numbers of compounds for biological screening.

A Comparative Analysis of Aminopyrazole Building Blocks

The selection of the appropriate aminopyrazole building block is a critical first step in a parallel synthesis campaign. The primary considerations include the desired substitution pattern of the final products, the reactivity of the building block, and its commercial availability or ease of synthesis.

5-Aminopyrazoles: The Versatile Workhorse

5-Aminopyrazoles are arguably the most widely utilized class of aminopyrazole building blocks in drug discovery.[7][9] Their popularity stems from their straightforward synthesis, often through the condensation of β-ketonitriles with hydrazines, and their versatile reactivity.[7][10]

  • Reactivity Profile: The 5-amino group is a potent nucleophile, readily participating in a variety of chemical transformations. Furthermore, the pyrazole ring itself contains multiple reaction sites, including the N1 and N2 nitrogens and the C4 carbon, allowing for extensive derivatization.[11]

  • Diversity Potential: The polyfunctional nature of 5-aminopyrazoles allows for the generation of a wide array of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, through cyclocondensation reactions with 1,3-dielectrophiles.[7][12] This makes them exceptionally valuable for creating libraries with significant structural diversity.

3-Aminopyrazoles: Accessing Alternative Chemical Space

While less common than their 5-amino counterparts, 3-aminopyrazoles offer access to distinct chemical space and are found in a number of biologically active compounds.[1][9] Their synthesis can also be achieved through the condensation of β-ketonitriles with hydrazines, with the regioselectivity often controlled by the reaction conditions.[10]

  • Reactivity Profile: Similar to 5-aminopyrazoles, the 3-amino group is nucleophilic and can be readily functionalized. The adjacent ring nitrogen can influence the reactivity of the amino group and the C4 and C5 positions.

  • Diversity Potential: 3-Aminopyrazoles are valuable precursors for various fused heterocyclic systems and have been employed in the synthesis of kinase inhibitors and other therapeutic agents.[9][13]

4-Aminopyrazoles: A Unique Vector for Substitution

4-Aminopyrazoles present a unique substitution pattern, with the amino group positioned between the two ring nitrogens. This arrangement influences the electronic properties and reactivity of the scaffold.

  • Reactivity Profile: The 4-amino group is a key handle for introducing diversity. The synthesis of 4-aminopyrazoles can be more challenging than the other isomers, but methods such as the Knorr pyrazole synthesis from Ugi adducts have been developed.[10]

  • Diversity Potential: The 4-aminopyrazole scaffold is a key component of inhibitors targeting various kinases.[14] Its unique geometry allows for specific interactions with the hinge region of kinase active sites.

Table 1: Comparative Summary of Aminopyrazole Building Blocks

Building BlockKey FeaturesCommon Synthetic RoutesTypical Applications in Parallel Synthesis
5-Aminopyrazoles Highly versatile, multiple reactive sites, readily available.Condensation of β-ketonitriles with hydrazines.[7][10]Synthesis of fused heterocycles (e.g., pyrazolopyrimidines, pyrazolopyridines).[11][12]
3-Aminopyrazoles Provides access to alternative chemical space.Condensation of β-ketonitriles with hydrazines (regioselective).[10]Generation of libraries targeting kinases and other enzymes.[9][13]
4-Aminopyrazoles Unique substitution vector, valuable for kinase inhibitors.Knorr pyrazole synthesis from Ugi adducts.[10]Development of focused libraries for kinase targets.[14]

Experimental Protocols for Parallel Synthesis

The following protocols are provided as a starting point for the parallel synthesis of a small library of aminopyrazole derivatives. These methods are designed to be robust and adaptable to a variety of substrates.

General Workflow for Parallel Synthesis

The parallel synthesis of an aminopyrazole library typically involves a multi-step sequence where a common core is diversified through a series of reactions with different building blocks.

Diversity cluster_R1 R¹ Substituents cluster_R2 R² Substituents cluster_R3 R³ Substituents Aminopyrazole Aminopyrazole Core Alkyl Alkyl Aminopyrazole->Alkyl N-Alkylation Aryl Aryl Aminopyrazole->Aryl N-Arylation Heterocyclyl Heterocyclyl Aminopyrazole->Heterocyclyl N-Alkylation Amide Amide Aminopyrazole->Amide Acylation Sulfonamide Sulfonamide Aminopyrazole->Sulfonamide Sulfonylation Urea Urea Aminopyrazole->Urea Isocyanate Addition Aryl_R3 Aryl Aminopyrazole->Aryl_R3 Suzuki Coupling Heteroaryl_R3 Heteroaryl Aminopyrazole->Heteroaryl_R3 Stille Coupling

References

A Senior Application Scientist's Guide to the Validation of Biological Activity for Compounds Synthesized from Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

For drug development professionals, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a wide range of biological targets—is a cornerstone of medicinal chemistry. The pyrazole ring system is a quintessential example of such a scaffold. Its five-membered heterocyclic structure is a common feature in numerous FDA-approved drugs, demonstrating a remarkable spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2].

The starting material, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, represents a versatile entry point for creating diverse libraries of novel compounds. The presence of a primary amino group and an ester provides two key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive framework for the validation of biological activity for derivatives of this scaffold, focusing on anticancer applications. We will objectively compare the performance of synthesized compounds with alternatives, provide supporting experimental data from peer-reviewed literature, and detail the self-validating protocols required for rigorous scientific assessment.

Our central case study will focus on a series of chalcone-linked pyrazolo[1,5-a]pyrimidines, which are synthesized from a structurally analogous 5-aminopyrazole precursor. This class of compounds provides a robust, data-rich example of how to approach the synthesis, characterization, and comparative biological evaluation of novel pyrazole derivatives.

Part 1: Synthesis and Characterization of Pyrazole Derivatives

The foundational step in any biological validation is the synthesis of the compounds of interest. The 4-amino-1H-pyrazole core is particularly amenable to cyclocondensation reactions. A common and effective strategy involves reacting the aminopyrazole with β-enaminones or chalcones to generate fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. This approach rapidly increases molecular complexity and allows for the introduction of diverse substituents that can modulate the compound's pharmacological properties.

A representative synthetic workflow is illustrated below. This process begins with the synthesis of a substituted aminopyrazole, which is then reacted with various chalcones (α,β-unsaturated ketones) to yield the final products.

G cluster_synthesis Synthesis Workflow cluster_validation Biological Validation Workflow Start Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (Starting Scaffold) Step1 Reaction with β-Diketone/Chalcone Start->Step1 Product Library of Substituted Pyrazolo[1,5-a]pyrimidines Step1->Product Screening In Vitro Cytotoxicity Screening (MTT Assay) Product->Screening Test Compounds Hit_ID Hit Identification & IC50 Determination Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Tubulin Assay, Kinase Profiling) Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: General workflow from synthesis to biological validation.

The rationale for choosing this synthetic route is its efficiency and modularity. By simply varying the substituents on the chalcone precursors, a large library of derivatives can be generated from a single core intermediate, facilitating a comprehensive exploration of the chemical space around the pyrazole scaffold. Each synthesized compound must then be rigorously purified (e.g., via column chromatography) and its structure confirmed using standard analytical techniques such as NMR and mass spectrometry.

Part 2: Comparative Biological Evaluation - Anticancer Activity

Once a library of compounds is synthesized and characterized, the next critical phase is to assess their biological activity. For potential anticancer agents, a tiered screening approach is often employed, starting with broad cytotoxicity assays against a panel of cancer cell lines.

Initial Cytotoxicity Screening: A Comparative Analysis

The NCI-60 screen is a well-established platform for identifying novel anticancer compounds. However, for initial in-house screening, a smaller, representative panel of cell lines is often used. Common choices include:

  • A549: Human lung carcinoma

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • DU-145: Human prostate carcinoma

A study by Bagul et al. synthesized a series of chalcone-linked pyrazolo[1,5-a]pyrimidines and evaluated their antiproliferative activity against these three cell lines[3]. Their results provide an excellent dataset for a comparative guide. The data is typically summarized by the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Comparative in Vitro Anticancer Activity (IC50 in µM) of Representative Pyrazolo[1,5-a]pyrimidine Derivatives.

Compound IDR Group (Substitution Pattern)A549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)
6h 4-OCH33.12.64.2
6i 2,4-di-Cl4.23.95.1
6j 4-Cl5.84.76.3
6k 4-F7.16.58.9
7f 4-OCH312.510.314.8
7g 2,4-di-Cl15.313.117.2
Doxorubicin Standard Chemotherapeutic~0.05-0.5~0.1-1.0~0.5-2.0

(Data synthesized from Bagul et al., MedChemComm, 2016, 7, 1363-1370 and general literature values for Doxorubicin)[3]

Analysis of Results: From this comparative data, clear structure-activity relationships emerge.

  • Potency: Compound 6h , featuring a 4-methoxy phenyl group, demonstrated the highest potency across all three cell lines, with an IC50 of 2.6 µM against the highly aggressive MDA-MB-231 breast cancer line[3].

  • Structural Isomers: The position of the chalcone linkage significantly impacts activity. The series 6 compounds were consistently more potent than their series 7 counterparts, highlighting the importance of the substituent's spatial orientation.

  • Comparison to Standard: While not as potent as the standard chemotherapeutic Doxorubicin, compounds like 6h exhibit low micromolar activity, marking them as promising "hit" compounds worthy of further investigation and optimization. The key advantage sought in novel derivatives is often an improved therapeutic window—high efficacy against cancer cells with lower toxicity to normal cells, a notorious drawback of many conventional chemotherapeutics.

Mechanism of Action (MoA) Elucidation

Identifying a "hit" is only the beginning. The crucial next step is to understand how it works. Based on the literature for pyrazole derivatives, several mechanisms are plausible, including inhibition of protein kinases or disruption of microtubule dynamics[2].

Many successful anticancer drugs, like Paclitaxel and Vinca alkaloids, function by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. Pyrazole derivatives have also been identified as tubulin polymerization inhibitors[2]. An in vitro tubulin polymerization assay is the gold standard for validating this mechanism. This assay measures the light scattering or fluorescence enhancement that occurs as tubulin dimers polymerize into microtubules.

G cluster_pathway Tubulin Polymerization & Inhibition Tubulin α/β-Tubulin Dimers MT Microtubules (Polymerized) Tubulin->MT Polymerization MT->Tubulin Depolymerization Mitosis Cell Division (Mitosis) MT->Mitosis GTP GTP GTP->Tubulin TestCmpd Test Compound (e.g., Pyrazole Derivative) TestCmpd->Tubulin Inhibits Polymerization TestCmpd->Mitosis Disrupts Apoptosis Cell Cycle Arrest & Apoptosis Mitosis->Apoptosis Failure leads to

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and the Precautionary Principle

A specific, detailed Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. In such cases, a Senior Scientist must apply the precautionary principle. We will assess the potential hazards based on the known reactivity of its constituent functional groups (pyrazole, amine, ester) and data from structurally similar compounds.

Pyrazole derivatives are a class of compounds known for their diverse pharmacological activities and should be handled with care.[1][2] Data from analogous pyrazole compounds frequently indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5][6] Furthermore, the dihydrochloride salt form suggests the compound is acidic.

Therefore, This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1][3][7] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3]

The Regulatory Imperative: Understanding the Framework

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[8] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[9] These federal regulations are codified in Title 40 of the Code of Federal Regulations (CFR), specifically in parts 260 through 273.[8][10] Your institution's Environmental Health & Safety (EHS) office translates these regulations into actionable laboratory policies. Always consult your local EHS guidelines, as they may have specific requirements.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE. The causality is simple: to prevent personal exposure via inhalation, ingestion, or skin/eye contact.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]

  • Body Protection: A standard laboratory coat is required.

  • Work Area: Conduct all transfers of the waste in a well-ventilated area, preferably within a chemical fume hood.[3]

Step 2: Waste Characterization and Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[12][13]

  • Characterize the Waste: This compound is an acidic, halogenated organic compound.

  • Segregation Protocol:

    • DO NOT mix this waste with strong bases (e.g., sodium hydroxide, ammonium hydroxide) to avoid a potentially violent acid-base neutralization.

    • DO NOT mix with strong oxidizing agents.

    • Keep this waste stream separate from non-halogenated organic waste, if your institution's waste program requires it.[1]

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be kept separate from liquid waste.[14]

Step 3: Containerization and Labeling

The waste container serves as the primary containment and its label is the primary form of communication to all who handle it.

  • Container Selection:

    • Use a designated, leak-proof hazardous waste container that is chemically compatible with the acidic and organic nature of the waste.[13][14] High-density polyethylene (HDPE) or glass bottles are appropriate choices.

    • Ensure the container has a secure, tight-fitting lid.[1]

  • Labeling:

    • The container must be clearly labeled as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste" .[3]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

      • An accurate list of all constituents and their approximate concentrations (including solvents).

      • The date on which waste was first added to the container (the "accumulation start date").

Step 4: Storage and Final Disposal
  • On-site Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.[3]

    • This area should be well-ventilated, secure, and provide secondary containment (such as a spill tray) to capture any potential leaks.[13][14]

  • Disposal:

    • Do not allow hazardous waste to accumulate for more than 180 days. Some institutional policies may be even stricter.

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Provide them with the full chemical name and any available safety information.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by containing it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Containerize: Place all collected material into a sealable, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area according to your laboratory's established procedures.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Data Summary & Workflow Visualization

Hazard Profile Based on Analogous Compounds
Hazard ClassificationDescriptionRecommended ActionSource
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Call a poison center if swallowed.[4][5][6]
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin with soap and water if contact occurs.[4][5][6]
Eye Irritation Causes serious eye irritation.Wear safety goggles or face shield. Rinse cautiously with water for several minutes if contact occurs.[4][5][6]
Respiratory Irritation May cause respiratory irritation.Use only in a well-ventilated area or fume hood. Avoid breathing dust or vapors.[4][5][6]
Environmental Hazard Potential for environmental contamination.Do not dispose of down the drain or in general waste. Dispose of as hazardous waste.[1][3]
Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing this compound.

DisposalWorkflow start Waste Generated (Contains the target compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Acidic, Halogenated Organic) ppe->characterize segregate Step 3: Segregate Waste (Keep separate from bases, oxidizers, and non-halogenated waste) characterize->segregate container Step 4: Select & Label Container (Compatible, Sealed, Clearly Labeled 'Hazardous Waste') segregate->container storage Step 5: Store in Designated Area (Secondary Containment, Ventilated) container->storage pickup Step 6: Request EHS Pickup (Follow institutional procedures) storage->pickup end Waste Disposed by Licensed Facility pickup->end

Caption: Workflow for the proper disposal of the target compound.

References

A Senior Application Scientist's Guide to Handling Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride. Our objective is to build a culture of safety through understanding the "why" behind each procedural step, ensuring both personal protection and the integrity of our research.

Hazard Assessment: Understanding the Compound

This compound is a pyrazole derivative. While specific toxicological data for this exact compound is limited, the pyrazole class and its hydrochloride salt form present a clear hazard profile that dictates our handling procedures.[1][2] Pyrazoles are known to possess diverse biological activities and can be skin and eye irritants.[3][4] The dihydrochloride salt form suggests the compound is acidic and can be corrosive, particularly in the presence of moisture.

Hazard Profile Summary

Hazard ClassificationDescriptionRationale & Implication
Acute Oral Toxicity Harmful if swallowed.[3][4][5]Ingestion can lead to systemic effects. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][5][7]The fine, powdered nature of the solid and its acidic salt form pose a significant risk of severe eye injury upon contact. This mandates robust eye protection.
Skin Irritation / Sensitization Causes skin irritation and may cause an allergic skin reaction.[3][5][7]Direct contact can lead to dermatitis or sensitization. Protective gloves and clothing are essential to prevent exposure.[8]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[3][4]Weighing and transferring the solid can generate airborne dust. Engineering controls and, if necessary, respiratory protection are key.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[3][7]This dictates disposal procedures. The compound must not be released into the environment via drains or standard waste.[9]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following is the minimum required PPE for handling this compound.

Eye and Face Protection

  • Requirement: Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[5][10] A face shield worn over the goggles is required when handling larger quantities (>5g) or when there is a significant risk of splashing.[11][12]

  • Causality: Standard safety glasses do not provide an adequate seal against fine dusts. The dihydrochloride salt can cause severe, irreversible eye damage. Goggles provide a 360-degree seal, and a face shield protects the rest of the face from splashes.[13]

Skin and Body Protection

  • Requirement: A flame-resistant laboratory coat (e.g., Nomex) buttoned completely. Long pants and closed-toe, closed-heel shoes are mandatory. For large-scale operations, a chemically resistant apron or coveralls should be worn.[8]

  • Causality: This ensures maximum skin coverage to protect against accidental spills and contact. Standard cotton lab coats offer minimal protection against chemical splashes.

Hand Protection

  • Requirement: Disposable nitrile gloves are the standard for incidental contact.[12] Gloves must be inspected before use and removed promptly if contamination is suspected.[14] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to select a glove with an appropriate breakthrough time.

  • Causality: Gloves are the primary barrier against skin irritation and potential absorption.[13] The "one-glove" technique (keeping one hand clean to handle non-contaminated surfaces like phones or keyboards) should be practiced. Always wash hands thoroughly after removing gloves.[11]

Respiratory Protection

  • Requirement: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. If engineering controls are insufficient to maintain exposure below established limits, or during a large spill cleanup, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[15]

  • Causality: The fine particulate nature of the compound presents an inhalation hazard that can cause respiratory tract irritation.[16] Engineering controls are the first and most effective line of defense.[15]

Operational and Disposal Plans

A safe protocol extends from preparation to disposal. The following workflow provides a step-by-step guide for safe handling.

Pre-Handling Checklist

  • Verify the location and functionality of the nearest safety shower and eyewash station.[11]

  • Ensure a chemical spill kit is readily available.[13]

  • Designate a specific work area within a chemical fume hood.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.

  • Don all required PPE as outlined in Section 2.

Step-by-Step Handling Protocol

  • Transport: Carry the chemical container with two hands and keep it close to the body.

  • Weighing: Perform all weighing operations within a ventilated enclosure or chemical fume hood to contain dust. Use anti-static weigh boats to prevent dispersal of the fine powder.

  • Transfer: Use a dedicated spatula to transfer the solid. Avoid scooping in a manner that creates airborne dust. If adding to a solvent, do so slowly to prevent splashing.

  • Post-Handling: Securely close the primary container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), collecting all waste for proper disposal.

  • Glove Removal: Remove gloves using the proper technique (peeling from the cuff without touching the outer surface) and dispose of them in the designated solid waste container.[14]

  • Hand Washing: Immediately wash hands with soap and water.[7]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][16] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation or a rash develops.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

  • Spill: Evacuate the immediate area. For a small spill, cover with a non-combustible absorbent material (e.g., sand, vermiculite), sweep up carefully without creating dust, and place in a sealed container for disposal.[6][14] For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

  • Chemical Waste: All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[7] Do not empty into drains or mix with general trash.[9][16]

  • Container Disposal: Dispose of the empty container in an approved waste disposal plant after proper rinsing and decontamination.[7]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling the compound, from initial preparation through routine work and emergency response.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response Assess 1. Assess Hazards (Review SDS) Locate 2. Locate Safety Equipment (Eyewash, Shower, Spill Kit) Assess->Locate SelectPPE 3. Don Required PPE (Goggles, Lab Coat, Gloves) Locate->SelectPPE Handling 4. Perform Chemical Handling (Weighing, Transfer) SelectPPE->Handling Decon 5. Decontaminate & Clean Up Handling->Decon Routine Operation Emergency Incident Occurs Handling->Emergency Accident Dispose 6. Segregate Hazardous Waste Decon->Dispose RemovePPE 7. Remove PPE & Wash Hands Dispose->RemovePPE Spill Chemical Spill Emergency->Spill Spill Exposure Personal Exposure Emergency->Exposure Exposure Evacuate Evacuate & Alert EHS Spill->Evacuate Flush Use Eyewash/Shower (15 min minimum) Exposure->Flush Medical Seek Medical Attention Flush->Medical

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.